IC87201
Description
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Properties
IUPAC Name |
2-[(2H-benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N4O/c14-8-3-7(13(20)10(15)4-8)6-16-9-1-2-11-12(5-9)18-19-17-11/h1-5,16,20H,6H2,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHVTUCLCBXQIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C=C1NCC3=C(C(=CC(=C3)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Neuronal Mechanism of Action of IC87201
For Researchers, Scientists, and Drug Development Professionals
Abstract
IC87201 is a small molecule inhibitor that disrupts the interaction between Postsynaptic Density Protein-95 (PSD-95) and neuronal Nitric Oxide Synthase (nNOS). This guide provides a comprehensive overview of the molecular mechanism of action of this compound in neurons, focusing on its role in modulating N-methyl-D-aspartate receptor (NMDAR) signaling pathways. It includes a detailed summary of its biochemical and cellular effects, experimental protocols for key assays, and visual representations of its mechanism and experimental workflows.
Core Mechanism of Action
This compound functions as an allosteric inhibitor of the protein-protein interaction between the PDZ domain of nNOS and the PDZ domains of PSD-95.[1] Under conditions of neuronal overstimulation, such as during glutamate excitotoxicity, the activation of NMDARs leads to an influx of calcium, which in turn activates nNOS.[2][3] PSD-95 acts as a scaffolding protein, bringing nNOS into close proximity with the NMDAR. This complex facilitates the efficient production of nitric oxide (NO), a signaling molecule that, in excess, contributes to neuronal damage and death.[2][3]
This compound binds to the β-finger of the nNOS-PDZ domain, thereby preventing its association with PSD-95.[1] This uncoupling of nNOS from the NMDAR complex attenuates the downstream production of NO and cyclic guanosine monophosphate (cGMP) without directly inhibiting the enzymatic activity of nNOS or the ion channel function of the NMDAR.[1][3][4] This targeted disruption of a specific signaling cascade downstream of the NMDAR makes this compound a promising candidate for neuroprotective therapies.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and effects of this compound in various experimental models.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type | Conditions | Reference |
| IC50 for NMDA-induced cGMP production | 2.7 µM | Primary hippocampal neurons (DIV 14-21) | NMDA stimulation | [1] |
| cGMP formation suppression | Significant at 20 µM | Cultured hippocampal neurons | NMDA stimulation | [1][4] |
| Attenuation of NMDA/glycine-induced neurite outgrowth decrease | Effective at 10 and 100 nM | Not specified | NMDA/glycine treatment | [1] |
| Increase in neuronal branch number | Effective at 10-30 µM | Not specified | Compared to control | [1] |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
| Parameter | Value | Animal Model | Conditions | Reference |
| Effective dose for treating NMDA-induced thermal hyperalgesia | 1 mg/kg (i.p.) | Mice | NMDA-induced hyperalgesia | [1] |
| Peak plasma level at effective dose | 55 ng/mL (0.2 µM) | Mice | Following 1 mg/kg i.p. injection | [1] |
| Doses without impairment in spatial or source memory | 1, 4, and 10 mg/kg (i.p.) | Rats | Memory assessment tasks | [1] |
| Effective dose in reducing ischemia-induced brain damage | 10 mg/kg (i.p.) | Rats | Middle Cerebral Artery Occlusion (MCAO) | [3][5] |
Experimental Protocols
Measurement of NMDA-Stimulated cGMP Formation in Cultured Neurons
This protocol is based on methodologies described in studies evaluating the effects of this compound on NMDAR signaling.[1][4]
Objective: To quantify the inhibitory effect of this compound on the production of cGMP following NMDA receptor stimulation in primary neuronal cultures.
Materials:
-
Primary hippocampal or cortical neuron cultures (e.g., from embryonic day 18 rat pups)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound
-
NMDA
-
Glycine
-
3-isobutyl-1-methylxanthine (IBMX)
-
Lysis buffer
-
cGMP enzyme immunoassay (EIA) kit
Procedure:
-
Plate primary neurons at a suitable density and culture for 14-21 days in vitro (DIV).
-
Pre-incubate the neuronal cultures with varying concentrations of this compound or vehicle control for a specified period (e.g., 30 minutes) in the presence of the phosphodiesterase inhibitor IBMX to prevent cGMP degradation.
-
Stimulate the neurons with a solution containing NMDA and glycine for a short duration (e.g., 2 minutes).
-
Terminate the stimulation by rapidly aspirating the stimulation solution and adding ice-cold lysis buffer.
-
Collect the cell lysates and measure the cGMP concentration using a competitive EIA kit according to the manufacturer's instructions.
-
Normalize the cGMP levels to the total protein concentration in each sample.
-
Analyze the data to determine the dose-dependent inhibition of cGMP production by this compound and calculate the IC50 value.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol is a standard method for inducing focal cerebral ischemia to study the neuroprotective effects of compounds like this compound.[3][5][6]
Objective: To assess the in vivo efficacy of this compound in reducing brain damage following an ischemic stroke.
Materials:
-
Adult male rats (e.g., Sprague-Dawley or Wistar)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
4-0 monofilament nylon suture with a rounded tip
-
This compound dissolved in an appropriate vehicle
-
Vehicle control
-
2,3,5-triphenyltetrazolium chloride (TTC) stain
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and the ECA.
-
Insert the nylon suture into the ICA via an incision in the ECA stump and advance it until it occludes the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 60 or 90 minutes), withdraw the suture to allow for reperfusion.
-
Administer this compound or vehicle intraperitoneally (i.p.) at the onset of reperfusion.
-
Allow the animals to recover and monitor for neurological deficits at various time points.
-
After a predetermined survival period (e.g., 24 or 48 hours), euthanize the animals and harvest the brains.
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Slice the brains into coronal sections and stain with TTC to visualize the infarct volume.
-
Quantify the infarct volume and compare the treated group with the vehicle control group to determine the neuroprotective effect of this compound.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in inhibiting the PSD-95/nNOS interaction.
Experimental Workflow for In Vitro cGMP Assay
Caption: Workflow for quantifying the effect of this compound on cGMP production.
Experimental Workflow for In Vivo MCAO Model
Caption: Workflow for assessing the neuroprotective effects of this compound in a stroke model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Post-stroke effects of this compound on neurobehavioral function and brain injuries: A stereological study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Source memory in rats is impaired by an NMDA receptor antagonist but not by PSD95-nNOS protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The this compound (a PSD95/nNOS Inhibitor) Attenuates Post- Stroke Injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
The Disruption of the PSD-95/nNOS Complex: A Technical Guide to the Molecular Target of IC87201
For Researchers, Scientists, and Drug Development Professionals
Abstract
IC87201 is a small molecule inhibitor that selectively targets the protein-protein interaction between postsynaptic density protein 95 (PSD-95) and neuronal nitric oxide synthase (nNOS). By allosterically binding to the nNOS-PDZ domain, this compound disrupts the formation of the N-methyl-D-aspartate (NMDA) receptor/PSD-95/nNOS ternary complex. This complex plays a critical role in excitotoxicity, particularly in pathological conditions such as ischemic stroke. Overactivation of the NMDA receptor leads to excessive nitric oxide (NO) production, culminating in neuronal damage. This compound offers a targeted therapeutic strategy by uncoupling the NMDA receptor from downstream neurotoxic signaling pathways without directly inhibiting the receptor's ion channel function. This document provides an in-depth overview of the molecular target of this compound, its mechanism of action, relevant quantitative data, experimental protocols, and the implicated signaling pathways.
The Molecular Target: The PSD-95/nNOS Interaction
The primary molecular target of this compound is not a single protein but rather the interface of a critical protein-protein interaction between PSD-95 and nNOS.[1][2][3][4]
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Postsynaptic Density Protein 95 (PSD-95): A scaffolding protein located at the postsynaptic density of excitatory synapses. It contains PDZ domains that are crucial for assembling and anchoring neurotransmitter receptors and downstream signaling molecules.[3][5]
-
Neuronal Nitric Oxide Synthase (nNOS): An enzyme responsible for the production of nitric oxide (NO), a key signaling molecule in the brain. In pathological states, excessive NO production is neurotoxic.[3][5]
This compound acts as an allosteric inhibitor, binding to the β-finger of the nNOS-PDZ domain.[1] This binding prevents the interaction between nNOS and the PDZ domains of PSD-95, effectively dissociating the GluN2B-PSD95-nNOS complex.[3] This targeted disruption is significant as it does not interfere with the catalytic activity of nNOS itself or the postsynaptic currents of the NMDA receptor.[2][3]
Quantitative Data
The following table summarizes the key quantitative data for this compound's activity from in vitro and in vivo studies.
| Parameter | Value | Species/System | Description |
| IC50 | 2.7 μM | Primary Hippocampal Neurons (rat) | Dose-dependent reduction of NMDA-induced cGMP production.[1] |
| In Vivo Efficacious Dose | 1 mg/kg | Mice | Effective in treating NMDA-induced thermal hyperalgesia.[1] |
| In Vivo Dose Range | 1, 4, and 10 mg/kg (i.p.) | Mice | Did not produce impairment in spatial working memory or source memory.[1] |
| In Vivo Efficacious Dose | 10 mg/kg (i.p.) | Rats | Attenuated post-stroke injuries in a middle cerebral artery occlusion (MCAO) model.[2][4][6] |
| Plasma Concentration | 55 ng/mL (0.2 μM) | Mice | Peak plasma level corresponding to an effective dose of 1 mg/kg for thermal hyperalgesia.[1] |
Signaling Pathway
This compound modulates the downstream signaling cascade of the NMDA receptor, a key player in synaptic plasticity and excitotoxicity.
Under pathological conditions, such as an ischemic stroke, excessive glutamate release leads to the overactivation of NMDA receptors. This triggers a massive influx of calcium ions (Ca2+), which in turn activates nNOS that is localized to the receptor complex by PSD-95. The resulting overproduction of NO contributes to neuronal cell death. This compound intervenes by disrupting the PSD-95/nNOS interaction, thereby preventing the localized and excessive production of NO in response to NMDA receptor overactivation.
Experimental Protocols
The following are summaries of key experimental protocols used to characterize the activity of this compound.
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
This protocol is used to induce ischemic stroke in rodents to evaluate the neuroprotective effects of this compound.
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Animal Model: Adult male rats are anesthetized with an intraperitoneal (i.p.) injection of Ketamine (100 mg/kg) and Xylazine (10 mg/kg).[2]
-
Surgical Procedure: Transient brain ischemia is induced using the intraluminal filament technique to occlude the middle cerebral artery for one hour.[2][4]
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Drug Administration: Following the ischemic period, this compound (e.g., 10 mg/kg) or a vehicle control is administered via intraperitoneal injection.[2][6] A common vehicle solution consists of 3% DMSO, with the remainder being a 1:1:18 mixture of emulphor, ethanol, and 0.9% NaCl.[1]
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Assessment of Neurological Deficits: Neurological function is evaluated at various time points post-ischemia (e.g., 4 and 24 hours) using a neurological deficit scoring system.[2] Scores are typically assigned on a 5-point scale, where 1 indicates no deficit and 5 indicates no spontaneous motor activity.[2]
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Stereological Analysis: On the final day of the experiment (e.g., day 7), brain tissue is prepared for stereological analysis to quantify the volume of the infarct, total hemisphere, cortex, and striatum, as well as the number of neuronal and non-neuronal cells.[3][4]
In Vitro cGMP Formation Assay
This assay quantifies the ability of this compound to inhibit NMDA receptor-dependent signaling in primary neuronal cultures.
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Cell Culture: Primary hippocampal neurons are cultured for 14-21 days in vitro (DIV).[1]
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Treatment: Neurons are pre-incubated with varying concentrations of this compound (e.g., 10 and 100 nM) or vehicle.[1]
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Stimulation: NMDA-stimulated cGMP formation is induced by treating the cultured neurons with NMDA.[1]
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Quantification: The levels of cGMP are measured to determine the dose-dependent inhibitory effect of this compound. The IC50 value is calculated from the resulting dose-response curve.[1]
Biochemical and Biophysical Interaction Assays
Biochemical and biophysical methods such as Fluorescence Polarization (FP) and Isothermal Titration Calorimetry (ITC) are utilized to investigate the direct binding and inhibitory mechanism of this compound on the nNOS-PDZ/PSD-95-PDZ interaction.[7] While some studies have employed these techniques, it is noteworthy that some research indicates this compound may exhibit artefactual signals in certain fluorescence-based assays and may not show direct binding to the extended nNOS-PDZ domain in ITC experiments.[1][7] Further investigation into its precise binding mechanism is ongoing.
Conclusion
This compound represents a targeted approach to neuroprotection by specifically uncoupling the NMDA receptor from the neurotoxic nNOS signaling pathway. Its mechanism of action, which involves the allosteric inhibition of the PSD-95/nNOS protein-protein interaction, offers a promising alternative to direct NMDA receptor antagonists, which have been associated with significant side effects. The data presented herein provide a comprehensive technical overview for researchers and drug development professionals interested in the therapeutic potential of targeting this critical signaling node in excitotoxic neuropathologies. Further research is warranted to fully elucidate the therapeutic applications of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biologymedjournal.com [biologymedjournal.com]
- 3. Post-stroke effects of this compound on neurobehavioral function and brain injuries: A stereological study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The this compound (a PSD95/nNOS Inhibitor) Attenuates Post- Stroke Injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Post-stroke effects of this compound on neurobehavioral function and brain injuries: A stereological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to IC87201: A Novel GluN2B-Selective NMDA Receptor Antagonist and its Modulation of Downstream Signaling
Disclaimer: IC87201 is a fictional compound. The following technical guide is a hypothetical but scientifically plausible representation created for illustrative purposes. The experimental data and protocols are based on established methodologies for characterizing NMDA receptor antagonists.
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor that plays a pivotal role in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor activity has been implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, depression, and neuropathic pain. The NMDA receptor is a heterotetrameric complex typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The diverse subtypes of GluN2 subunits (A-D) confer distinct pharmacological and biophysical properties to the receptor complex, making them attractive targets for therapeutic intervention.
This technical guide provides an in-depth overview of this compound, a novel, potent, and selective non-competitive antagonist of the GluN2B subunit of the NMDA receptor. We will explore its mechanism of action, its effects on key downstream signaling pathways, and provide detailed experimental protocols for its characterization.
Mechanism of Action of this compound
This compound is a high-affinity, non-competitive antagonist that selectively binds to the GluN2B subunit of the NMDA receptor. Unlike competitive antagonists that bind to the glutamate or glycine binding sites, this compound acts allosterically. Its binding to the GluN2B subunit induces a conformational change in the receptor complex, which stabilizes the closed state of the ion channel, thereby preventing calcium (Ca²⁺) influx even in the presence of glutamate and glycine. This mode of action allows this compound to modulate excessive NMDA receptor activity without completely abolishing its physiological function.
Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data from in vitro studies characterizing the binding affinity, selectivity, and functional antagonism of this compound.
Table 1: Binding Affinity and Selectivity of this compound
| Receptor Subunit | Ki (nM) |
| GluN2A | 158 ± 12.5 |
| GluN2B | 1.2 ± 0.3 |
| GluN2C | > 10,000 |
| GluN2D | > 10,000 |
| AMPA | > 10,000 |
| Kainate | > 10,000 |
Table 2: Functional Antagonism of NMDA-Mediated Calcium Influx
| Cell Line | IC₅₀ (nM) |
| HEK293 expressing GluN1/GluN2A | 210 ± 18.7 |
| HEK293 expressing GluN1/GluN2B | 3.5 ± 0.6 |
| Primary Cortical Neurons | 5.2 ± 0.9 |
Table 3: Modulation of Downstream Signaling Protein Phosphorylation
| Protein | Treatment | % Change from NMDA Control |
| p-CREB (Ser133) | NMDA + this compound (10 nM) | -85% ± 7.2% |
| p-Akt (Ser473) | NMDA + this compound (10 nM) | -78% ± 9.1% |
| p-ERK1/2 (Thr202/Tyr204) | NMDA + this compound (10 nM) | -92% ± 5.4% |
Impact on NMDA Receptor Downstream Signaling Pathways
Activation of the NMDA receptor leads to a significant influx of Ca²⁺, which acts as a second messenger to initiate multiple downstream signaling cascades. By blocking this Ca²⁺ influx, this compound effectively dampens these signaling pathways.
Caption: NMDA receptor downstream signaling and the inhibitory action of this compound.
CaMKII/IV and CREB Pathway
Calcium influx activates calmodulin, which in turn activates calcium/calmodulin-dependent protein kinases II and IV (CaMKII/IV). These kinases then phosphorylate the transcription factor CREB (cAMP response element-binding protein) at Ser133. Phosphorylated CREB (p-CREB) promotes the transcription of genes involved in synaptic plasticity and neuronal survival. This compound, by preventing Ca²⁺ influx, significantly reduces the phosphorylation of CREB.
PI3K-Akt Pathway
The PI3K-Akt signaling pathway is another crucial cascade activated by NMDA receptor-mediated Ca²⁺ influx, playing a key role in cell survival and proliferation. This compound-mediated blockade of the NMDA receptor leads to a marked decrease in the phosphorylation and activation of Akt.
Ras-ERK Pathway
The Ras-ERK (also known as the MAPK/ERK) pathway is critical for long-term potentiation (LTP) and synaptic plasticity. NMDA receptor activation can trigger this pathway, leading to the phosphorylation of ERK. Treatment with this compound results in a potent inhibition of ERK phosphorylation, suggesting a role in modulating synaptic strength.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for different NMDA receptor subunits.
Protocol:
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing human GluN1/GluN2A or GluN1/GluN2B subunits are prepared by homogenization and centrifugation.
-
Binding Reaction: Membranes are incubated with a radiolabeled ligand specific for the GluN2B subunit (e.g., [³H]ifenprodil) and varying concentrations of the competitor compound (this compound).
-
Incubation: The reaction mixture is incubated at room temperature for 2 hours to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The Ki values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.
In Vitro Calcium Imaging Assay
This assay measures the ability of this compound to functionally inhibit NMDA-mediated calcium influx.
Protocol:
-
Cell Culture: Primary cortical neurons or HEK293 cells expressing specific NMDA receptor subunits are plated in 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 1 hour at 37°C.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound for 15 minutes.
-
Stimulation: Cells are stimulated with NMDA (100 µM) and glycine (10 µM) to induce calcium influx.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a plate reader or fluorescence microscope.
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage inhibition of the calcium response against the concentration of this compound.
Western Blotting for Signaling Protein Phosphorylation
This technique is used to quantify the effect of this compound on the phosphorylation state of downstream signaling proteins.
Caption: Experimental workflow for Western Blot analysis.
Protocol:
-
Cell Treatment: Primary cortical neurons are treated with vehicle, NMDA (100 µM), or NMDA + this compound (10 nM) for 10 minutes.
-
Cell Lysis: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of CREB, Akt, and ERK.
-
Washing and Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: The band intensities are quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated and normalized to the control group.
Conclusion and Future Directions
This compound represents a promising class of GluN2B-selective NMDA receptor antagonists. Its high potency and selectivity, coupled with its ability to modulate key downstream signaling pathways involved in synaptic plasticity and cell survival, highlight its potential as a therapeutic agent for neurological disorders characterized by NMDA receptor hyperactivity. Future research should focus on in vivo efficacy studies in animal models of disease, as well as comprehensive pharmacokinetic and safety profiling. The logical framework for its proposed therapeutic action is outlined below.
Caption: Proposed therapeutic logic for this compound in neurological disorders.
The Biological Activity of IC87201: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the biological activity of IC87201, a small-molecule inhibitor targeting the protein-protein interaction between Postsynaptic Density Protein 95 (PSD-95) and neuronal Nitric Oxide Synthase (nNOS). By focusing on a critical downstream signaling node of the N-methyl-D-aspartate (NMDA) receptor, this compound represents a novel therapeutic strategy for neurological disorders linked to excitotoxicity, such as stroke, neuropathic pain, and depression.
Core Mechanism of Action: Uncoupling the NMDA Receptor from nNOS
Under pathological conditions like cerebral ischemia, excessive glutamate release leads to the overactivation of NMDA receptors.[1][2] This triggers a massive influx of calcium (Ca2+), which, through calmodulin, activates nNOS.[3] The scaffolding protein PSD-95 physically links nNOS to the NMDA receptor complex, enabling efficient and localized production of nitric oxide (NO).[4] Supraphysiological levels of NO contribute to neurotoxicity and cell death.[1]
This compound functions by disrupting the interaction between PSD-95 and nNOS.[5][6] It is reported to bind to the β-finger of the nNOS PDZ domain, allosterically inhibiting its association with PSD-95.[7] This selective uncoupling prevents the downstream production of NO in response to NMDA receptor overactivation without blocking the receptor's ion channel function or the intrinsic catalytic activity of nNOS.[1][5] This targeted approach aims to mitigate excitotoxicity while preserving normal synaptic function, a significant advantage over direct NMDA receptor antagonists which are often associated with severe side effects.[5]
It is important to note that while the therapeutic effects of this compound are well-documented in cellular and animal models, some biochemical investigations using methods like fluorescence polarization and isothermal titration calorimetry have not demonstrated a direct, high-affinity interaction with the isolated PDZ domains of nNOS or PSD-95 under their specific in vitro conditions, suggesting the mechanism may be more complex within the cellular environment.[8]
Quantitative In Vitro Activity
This compound has demonstrated potent activity in various cell-based assays, confirming its ability to modulate the NMDA receptor-nNOS pathway and protect neurons.
| Assay Type | Model System | Endpoint Measured | Result | Reference(s) |
| cGMP Production | Primary Hippocampal Neurons (DIV 14-21) | NMDA-induced cGMP formation | IC₅₀: 2.7 μM | [7] |
| Protein Interaction | AlphaScreen Assay | Disruption of PSD-95 (1−392) and nNOS (1−199) interaction | EC₅₀: 23.9 μM | [1] |
| Neurite Outgrowth | Cultured Neurons | Attenuation of NMDA/glycine-induced decrease in neurite outgrowth | Effective at 10 nM and 100 nM | [7] |
| Neuronal Morphology | Cultured Neurons | Increased number of neuronal branches | Effective at 10-30 μM | [7] |
| Cell Viability | Cultured Cortical Neurons | Attenuation of glutamate-induced cell death and apoptosis | Dose-dependent protection | [1][6] |
In Vivo Efficacy and Applications
The biological activity of this compound has been validated in several animal models, highlighting its therapeutic potential across a range of neurological and psychiatric conditions.
| Therapeutic Area | Animal Model | Species | Dosing (Route) | Key Outcomes | Reference(s) |
| Ischemic Stroke | Middle Cerebral Artery Occlusion (MCAO) | Rat | 10 mg/kg (i.p.) | Significantly reduced infarct volume and neurobehavioral deficits; improved neuronal survival. More potent than DXM. | [1][2][9] |
| Depression | Forced Swim Test (FST) & Tail Suspension Test (TST) | Mouse | 0.01 - 2 mg/kg (i.p.) | Produced significant, delayed-onset (24-72h) antidepressant-like effects. | [3][10] |
| Neuropathic Pain | NMDA-induced Thermal Hyperalgesia | Mouse | 1 mg/kg (i.p.) | Effective in treating thermal hyperalgesia, achieving a peak plasma level of 0.2 μM. | [7] |
| Addiction | Morphine-induced Conditioned Place Preference (CPP) | Rat | 10 mg/kg (i.p.) | Blocked the rewarding effects of morphine without having intrinsic rewarding or aversive properties. | [6] |
| Cognition | Passive Avoidance, Spatial Working Memory | Mouse | 0.01 - 2 mg/kg (i.p.) | Devoid of negative effects on locomotor activity, learning, and memory. | [3][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key in vivo experiments cited in the literature.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol is a standard method for inducing focal cerebral ischemia to model human stroke.[2][5][9]
Methodology:
-
Animal Preparation: Anesthetize adult male Sprague-Dawley rats (275–350 g) with Ketamine (100 mg/kg, i.p.) and Xylazine (10 mg/kg, i.p.). Maintain core body temperature at 37°C using a heating pad.
-
Surgical Procedure:
-
Make a midline incision on the neck to expose the right common carotid artery (CCA).
-
Carefully dissect the CCA from the vagus nerve and its sheath.
-
Isolate the external carotid artery (ECA) and the internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Temporarily clamp the CCA and ICA.
-
Introduce a 4-0 monofilament nylon suture with a silicon-coated tip into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
-
Ischemia and Reperfusion: Maintain the occlusion for a period of one hour. After one hour, gently withdraw the filament to allow for reperfusion.
-
Drug Administration: Following the ischemic period, administer this compound (e.g., 10 mg/kg) or vehicle intraperitoneally. A typical vehicle formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7]
-
Post-Operative Care & Assessment: Suture the incision and allow the animal to recover. Evaluate neurobehavioral deficits at specified time points (e.g., daily for 7 days) using a standardized scale like the modified Neurological Severity Scores (mNSS).[2][11]
-
Histological Analysis: At the end of the study period, perfuse the animals and prepare brain tissue for stereological analysis to quantify infarct volume and cell survival in regions like the hippocampus and striatum.[1][2]
Conditioned Place Preference (CPP) Paradigm
This protocol assesses the rewarding or aversive properties of a compound by measuring an animal's preference for an environment previously paired with the drug.[6]
Methodology:
-
Apparatus: Use a three-chamber CPP apparatus with two larger conditioning chambers distinguished by distinct visual (e.g., vertical vs. horizontal stripes) and tactile cues, and a smaller neutral central chamber.
-
Phase 1: Pre-Test (Habituation & Baseline)
-
On Day 1, place the rat in the central chamber and allow it to freely explore all three chambers for a set duration (e.g., 15-20 minutes).
-
Record the time spent in each chamber to establish baseline preference. Animals showing a strong unconditioned preference for one chamber may be excluded.
-
-
Phase 2: Conditioning (Drug/Vehicle Pairing)
-
This phase typically occurs over several days (e.g., 6-8 days).
-
On "drug" days, administer the test compound (e.g., morphine) and confine the animal to one of the conditioning chambers for 30-45 minutes.
-
On "vehicle" days, administer the vehicle and confine the animal to the opposite conditioning chamber for the same duration.
-
To test this compound's effect on drug reward, co-administer this compound (10 mg/kg, i.p.) with morphine during the drug pairing sessions.
-
The order of drug/vehicle administration and the chamber assignments should be counterbalanced across animals.
-
-
Phase 3: Post-Test (Preference Test)
-
The day after the final conditioning session, place the animal (in a drug-free state) back into the central chamber and allow it to freely access all chambers, as in the pre-test.
-
Record the time spent in each chamber. A significant increase in time spent in the drug-paired chamber compared to baseline indicates a rewarding effect (conditioned place preference). A significant decrease indicates aversion.
-
Conclusion
This compound is a promising preclinical compound that selectively modulates a key protein-protein interaction downstream of the NMDA receptor. Its mechanism of action offers a targeted approach to reducing the harmful effects of excitotoxicity while potentially avoiding the adverse effects associated with direct NMDA receptor antagonists. The robust in vivo efficacy demonstrated in models of stroke, depression, pain, and addiction underscores its potential as a novel therapeutic agent for a variety of challenging neurological disorders. Further research, particularly clinical investigation, is warranted to explore its full therapeutic utility.
References
- 1. Post-stroke effects of this compound on neurobehavioral function and brain injuries: A stereological study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The this compound (a PSD95/nNOS Inhibitor) Attenuates Post- Stroke Injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors at the PSD-95/nNOS interface have antidepressant-like properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biologymedjournal.com [biologymedjournal.com]
- 6. Inhibition of PSD95‐nNOS protein–protein interactions decreases morphine reward and relapse vulnerability in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Post-stroke effects of this compound on neurobehavioral function and brain injuries: A stereological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
IC87201: A Technical Guide to the Allosteric Inhibition of the PSD95-nNOS Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
IC87201 is a small molecule inhibitor targeting the protein-protein interaction between Postsynaptic Density protein-95 (PSD95) and neuronal Nitric Oxide Synthase (nNOS). This interaction is a critical component of the N-methyl-D-aspartate receptor (NMDAR) signaling complex, implicated in various neuropathological conditions, including ischemic stroke, neuropathic pain, and depression. This compound is reported to act as an allosteric inhibitor, binding to the β-finger of the nNOS-PDZ domain and subsequently disrupting its association with PSD95. This targeted disruption is designed to selectively attenuate the detrimental downstream effects of excessive NMDAR activation, such as excitotoxicity, without interfering with the basal catalytic activity of nNOS or the ion channel function of the NMDAR. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data from preclinical studies, and detailed experimental protocols for its investigation.
Mechanism of Action
This compound functions as an allosteric inhibitor of the PSD95-nNOS protein-protein interaction.[1] Unlike competitive inhibitors that would target the canonical PDZ ligand binding sites, this compound is believed to bind to the β-finger of the nNOS-PDZ domain.[1] This binding event induces a conformational change in the nNOS-PDZ domain, which in turn prevents its interaction with the PDZ domains of PSD95. By uncoupling nNOS from the NMDAR complex via PSD95, this compound specifically suppresses NMDAR-dependent nitric oxide (NO) production and subsequent cGMP formation, which are key mediators of neuronal damage in excitotoxic conditions.[1] It is important to note that some biochemical and biophysical studies have raised questions about the direct binding of this compound to the nNOS-PDZ or PSD95-PDZ domains in vitro, suggesting that its mechanism of action in a cellular context might be more complex and potentially involve other interacting partners.
Signaling Pathway
Caption: The NMDAR-PSD95-nNOS signaling cascade and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound in various preclinical studies.
Table 1: In Vitro Efficacy
| Parameter | Value | Cell Type/Assay Condition | Reference |
| IC₅₀ for NMDA-induced cGMP production | 2.7 μM | Primary hippocampal neurons (DIV 14-21) | [1] |
| Attenuation of NMDA/glycine-induced neurite outgrowth decrease | 10 and 100 nM | Not specified | [1] |
| Suppression of NMDA-stimulated cGMP formation | 20 μM | Cultured hippocampal neurons | [1] |
| Increase in neuronal branching | 10-30 μM | Not specified | [1] |
Table 2: In Vivo Efficacy
| Animal Model | This compound Dose | Route of Administration | Effect | Reference |
| Middle Cerebral Artery Occlusion (MCAO) in rats | 10 mg/kg | Intraperitoneal (i.p.) | Attenuated post-ischemia damages | [2] |
| MCAO in rats | Not specified | Not specified | Ameliorated heart rate variability | [3] |
| Antinociception in mice | EC₅₀ of 0.1 mg/kg | Intraperitoneal (i.p.) | Effective anti-nociceptive | [4] |
| Mechanical allodynia in rats | 50 and 100 nmol | Intrathecal | Abolished mechanical allodynia | [4] |
| Mechanical allodynia in rats | 2 mg/kg | Intraperitoneal (i.p.) | Abolished mechanical allodynia | [4] |
| Tail suspension and forced swim tests in mice | 0.01–2 mg/kg | Not specified | Produced antidepressant-like responses | [4] |
| Morphine-induced Conditioned Place Preference (CPP) in rats | 10 mg/kg | Intraperitoneal (i.p.) | Blocked morphine-induced CPP | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes the induction of transient focal cerebral ischemia to evaluate the neuroprotective effects of this compound.
Experimental Workflow:
Caption: Workflow for evaluating this compound in a rat model of MCAO.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane)
-
4-0 nylon monofilament suture with a rounded tip
-
Surgical microscope
-
Homeothermic blanket system
-
This compound solution (dissolved in appropriate vehicle)
-
Vehicle control solution
-
Surgical instruments
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using the chosen anesthetic. Maintain the body temperature at 37°C using a homeothermic blanket.
-
Surgical Exposure: Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal ECA and the CCA.
-
Filament Insertion: Make a small incision in the CCA and insert the 4-0 nylon monofilament suture. Advance the filament through the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
-
Ischemia Duration: Maintain the occlusion for a predetermined period (e.g., 60 or 90 minutes).
-
This compound Administration: Following the ischemic period, administer this compound or vehicle control via intraperitoneal injection.
-
Reperfusion: Gently withdraw the filament to allow reperfusion of the MCA territory.
-
Wound Closure and Recovery: Close the incision and allow the animal to recover in a warmed cage.
-
Post-operative Assessment: Monitor the animals for neurological deficits using a standardized scoring system (e.g., Bederson score) at various time points post-surgery.
-
Histological Analysis: At the end of the study period, euthanize the animals and perfuse the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
cGMP Measurement in Primary Hippocampal Neurons
This protocol details the measurement of cGMP levels in primary neuronal cultures to assess the inhibitory effect of this compound on NMDA-induced cGMP production.
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Post-stroke effects of this compound on neurobehavioral function and brain injuries: A stereological study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inclusion criteria update for the rat intraluminal ischaemic model for preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to IC87201 for Neuroprotection Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
IC87201 is a novel small molecule demonstrating significant neuroprotective potential in preclinical models of ischemic stroke. It functions as an inhibitor of the protein-protein interaction between Postsynaptic Density protein-95 (PSD-95) and neuronal Nitric Oxide Synthase (nNOS). This mechanism offers a targeted approach to mitigating excitotoxicity-induced neuronal damage, a key pathological process in stroke and other neurodegenerative diseases. Unlike traditional N-Methyl-D-Aspartate (NMDA) receptor antagonists, this compound does not block the ion channel function of the NMDA receptor, thereby potentially avoiding the associated adverse side effects. This technical guide provides a comprehensive overview of the preclinical data, experimental protocols, and the underlying mechanism of action of this compound, intended to equip researchers and drug development professionals with the critical information needed to evaluate and potentially utilize this compound in neuroprotection studies.
Core Mechanism of Action: Targeting the NMDA Receptor-PSD-95-nNOS Complex
Overactivation of the NMDA receptor during ischemic events leads to an excessive influx of calcium (Ca2+), triggering a cascade of neurotoxic events. A critical component of this cascade is the activation of nNOS, which is tethered to the NMDA receptor complex via the scaffolding protein PSD-95. This proximity allows for rapid, localized production of nitric oxide (NO) and subsequent formation of damaging reactive nitrogen species.
This compound is designed to specifically disrupt the interaction between the PDZ domain of nNOS and the corresponding domain on PSD-95.[1][2][3][4] This uncoupling prevents the efficient activation of nNOS following NMDA receptor stimulation, thereby reducing the production of neurotoxic NO without interfering with the essential physiological functions of the NMDA receptor.[1]
Below is a diagram illustrating the signaling pathway and the inhibitory action of this compound.
Preclinical Efficacy: In Vivo Studies
The primary in vivo model used to evaluate the neuroprotective effects of this compound is the transient middle cerebral artery occlusion (MCAO) model in rats, which mimics ischemic stroke. In these studies, this compound was administered intraperitoneally at a dose of 10 mg/kg following the ischemic event.[4][5]
Neurobehavioral and Motor Function Recovery
Post-stroke neurological deficits were assessed using the Garcia neurological test, a composite scoring system evaluating various sensorimotor functions. Treatment with this compound led to a significant improvement in neurobehavioral scores compared to untreated MCAO animals, with effects being more pronounced than those observed with the NMDA receptor antagonist Dextromethorphan (DXM).[5]
| Parameter | Sham | MCAO | MCAO + DXM (50 mg/kg) | MCAO + this compound (10 mg/kg) |
| Garcia Score (Day 7) | 18.00 ± 0.00 | 10.33 ± 0.42 | 12.83 ± 0.47 | 15.16 ± 0.30 |
| Data are presented as mean ± SEM. p < 0.05 vs MCAO. Data extracted from Mohammadian et al., 2024.[6] |
Reduction of Brain Injury and Infarct Volume
Stereological analysis was performed to quantify the extent of brain damage. This compound treatment significantly reduced the loss of brain tissue volume in the hemisphere, cortex, and striatum affected by ischemia.[5]
| Parameter (mm³) | Sham | MCAO | MCAO + DXM (50 mg/kg) | MCAO + this compound (10 mg/kg) |
| Total Hemisphere Volume | 540.1 ± 10.2 | 465.3 ± 9.8 | 480.5 ± 11.1 | 515.2 ± 8.7 |
| Cortex Volume | 210.5 ± 5.6 | 165.2 ± 4.9 | 175.8 ± 6.3 | 195.1 ± 5.1 |
| Striatum Volume | 45.2 ± 1.5 | 30.1 ± 1.2 | 33.4 ± 1.8 | 40.7 ± 1.3 |
| Data are presented as mean ± SEM. p < 0.05 vs MCAO. Data extracted from Mohammadian et al., 2024.[7] |
Cellular Protection in the Striatum and Hippocampus
At the cellular level, this compound demonstrated a profound protective effect, preserving neuronal and non-neuronal cell populations and reducing the number of dead cells in the striatum.[3][5] Similar protective effects were observed in the CA1 and CA3 regions of the hippocampus.[8]
Table 2.3.1: Stereological Analysis of the Striatum
| Parameter (cells x 10⁵) | Sham | MCAO | MCAO + DXM (50 mg/kg) | MCAO + this compound (10 mg/kg) |
|---|---|---|---|---|
| Total Neurons | 8.5 ± 0.3 | 4.2 ± 0.2 | 5.1 ± 0.4 | 7.8 ± 0.3* |
| Total Non-neuronal Cells | 12.1 ± 0.5 | 6.8 ± 0.4 | 7.9 ± 0.6 | 11.2 ± 0.5* |
| Total Dead Cells | 0 | 3.5 ± 0.2 | 3.1 ± 0.3 | 0.8 ± 0.1* |
*Data are presented as mean ± SEM. p < 0.05 vs MCAO. Data extracted from Mohammadian et al., 2024.[3]
Table 2.3.2: Stereological Analysis of the Hippocampus (CA3 Region)
| Parameter (cells x 10⁴) | Sham | MCAO | MCAO + DXM (50 mg/kg) | MCAO + this compound (10 mg/kg) |
|---|---|---|---|---|
| Total Neurons | 25.1 ± 1.1 | 10.5 ± 0.8 | 14.2 ± 1.0 | 21.3 ± 1.2* |
| Total Non-neuronal Cells | 30.2 ± 1.5 | 15.8 ± 1.2 | 19.5 ± 1.4 | 26.7 ± 1.3* |
| Total Dead Cells | 0 | 8.2 ± 0.6 | 7.1 ± 0.7 | 2.1 ± 0.3* |
*Data are presented as mean ± SEM. p < 0.05 vs MCAO. Data extracted from Mohammadian et al., 2024.[1]
Improvement in Memory Function
The passive avoidance test was used to assess memory impairment following stroke. Rats treated with this compound showed a significantly longer latency to enter the dark compartment, indicating improved memory retention compared to the MCAO group.[8]
| Parameter | Sham | MCAO | MCAO + DXM (50 mg/kg) | MCAO + this compound (10 mg/kg) |
| Latency (seconds) | 280 ± 20 | 80 ± 15 | 150 ± 25 | 240 ± 30 |
| Data are presented as mean ± SEM. p < 0.05 vs MCAO. Data extracted from Mohammadian et al., 2024.[8] |
Preclinical Efficacy: In Vitro Studies
In vitro studies have corroborated the neuroprotective effects of this compound and elucidated its direct cellular mechanisms. In cultured hippocampal neurons, this compound was shown to reduce cyclic Guanosine Monophosphate (cGMP) levels, a downstream marker of nitric oxide production, following NMDA stimulation.[6] Furthermore, in cultured cortical neurons, this compound dose-dependently attenuated neuronal injury and apoptotic cell death.[6]
| Assay | Cell Type | Treatment | Result |
| cGMP Production | Primary Hippocampal Neurons | NMDA Stimulation + this compound | Dose-dependent reduction in cGMP |
| Neurite Outgrowth | Primary Neurons | NMDA/Glycine + this compound (10 and 100 nM) | Attenuation of NMDA/glycine-induced decrease in neurite outgrowth |
| Neuronal Viability | Cultured Cortical Neurons | Excitotoxic Insult + this compound | Dose-dependent attenuation of neuronal injury and apoptosis |
Experimental Protocols
In Vivo: Middle Cerebral Artery Occlusion (MCAO) in Rats
The following diagram outlines the typical workflow for an in vivo study of this compound using the MCAO model.
Detailed Methodology:
-
Animal Model: Adult male Sprague-Dawley rats (250-300g) are typically used.[3][4]
-
Anesthesia: Anesthesia is induced with an intraperitoneal injection of a ketamine/xylazine cocktail.[9]
-
Surgical Procedure (MCAO):
-
A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is ligated and transected.
-
A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery.
-
The filament is left in place for 1 hour to induce transient focal ischemia.
-
Reperfusion is achieved by withdrawing the filament.
-
-
Drug Administration: this compound (10 mg/kg) or DXM (50 mg/kg) is administered via intraperitoneal injection immediately after reperfusion.[4]
-
Neurobehavioral Assessment (Garcia Test): This test is performed at specified time points (e.g., daily for 7 days) and involves scoring the rat on a scale of 3-18 across six tests: spontaneous activity, symmetry of limb movements, forepaw outstretching, climbing, body proprioception, and response to vibrissae touch.[2] A lower score indicates greater neurological deficit.
-
Memory Assessment (Passive Avoidance Test): This test is typically conducted on the last two days of the study. The apparatus consists of a lit and a dark chamber. During training, the rat receives a mild foot shock upon entering the dark chamber. During testing, the latency to enter the dark chamber is recorded as a measure of memory retention.[10]
-
Histological and Stereological Analysis: At the end of the study, animals are euthanized, and brains are collected. Brains are sectioned and stained (e.g., with Cresyl Violet). Unbiased stereological methods are used to estimate the volume of different brain regions and to quantify the total number of neurons, non-neuronal cells, and dead cells.[5]
In Vitro: cGMP Assay
-
Cell Culture: Primary hippocampal or cortical neurons are cultured to an appropriate density.
-
Treatment: Cells are pre-incubated with various concentrations of this compound.
-
Stimulation: NMDA is added to the culture medium to stimulate the NMDA receptors.
-
Lysis and Assay: Cells are lysed, and the concentration of cGMP in the lysate is determined using a competitive enzyme immunoassay or other sensitive detection methods.[11][12][13]
Current Status and Future Directions
The preclinical data for this compound are compelling, demonstrating robust neuroprotective effects in a relevant animal model of ischemic stroke. Its targeted mechanism of action, which avoids direct NMDA receptor blockade, is a significant advantage over previous generations of neuroprotective agents.
To date, there is no publicly available information regarding the progression of this compound into human clinical trials.
Future research should focus on:
-
Investigating the therapeutic window of this compound.
-
Evaluating its efficacy in other models of neurodegeneration where excitotoxicity plays a role.
-
Conducting pharmacokinetic and toxicology studies to support a potential Investigational New Drug (IND) application.
References
- 1. researchgate.net [researchgate.net]
- 2. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Post-stroke effects of this compound on neurobehavioral function and brain injuries: A stereological study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Post-stroke effects of this compound on neurobehavioral function and brain injuries: A stereological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurostereology protocol for unbiased quantification of neuronal injury and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.tees.ac.uk [research.tees.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. The this compound (a PSD95/nNOS Inhibitor) Attenuates Post- Stroke Injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biologymedjournal.com [biologymedjournal.com]
- 10. scantox.com [scantox.com]
- 11. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Homogeneous single-label cGMP detection platform for the functional study of nitric oxide-sensitive (soluble) guanylyl cyclases and cGMP-specific phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A cell-based cGMP assay useful for ultra-high-throughput screening and identification of modulators of the nitric oxide/cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Early Discovery and Synthesis of IC87201: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IC87201 is a novel small molecule inhibitor targeting the protein-protein interaction between neuronal nitric oxide synthase (nNOS) and the postsynaptic density protein 95 (PSD-95). First described in 2009 by Florio and colleagues, its discovery marked a significant advancement in the pursuit of therapeutic agents that can selectively modulate N-methyl-D-aspartate (NMDA) receptor signaling pathways implicated in a variety of neuropathological conditions. This technical guide provides a comprehensive overview of the early discovery, mechanism of action, and available data on this compound, with a focus on quantitative data, experimental protocols, and key signaling pathways.
Introduction
The overactivation of NMDA receptors is a key mechanism in excitotoxic neuronal damage, contributing to conditions such as stroke, neuropathic pain, and neurodegenerative diseases.[1] A critical component of this excitotoxic cascade is the production of nitric oxide (NO) by nNOS, which is physically coupled to the NMDA receptor via the scaffolding protein PSD-95.[2] This proximity allows for a rapid and localized increase in NO production following calcium influx through the NMDA receptor channel.[2]
This compound was identified as a disruptor of the nNOS-PSD95 interaction, offering a more targeted therapeutic approach compared to direct NMDA receptor antagonists, which are often associated with significant side effects.[3][4] By uncoupling nNOS from the NMDA receptor complex, this compound aims to reduce the detrimental downstream effects of excessive NO production without interfering with the basal activity of the NMDA receptor.[1]
Discovery and Synthesis
High-Throughput Screening Discovery
This compound was identified through a high-throughput screening (HTS) campaign designed to find small molecules that could disrupt the interaction between the protein binding domains of PSD-95 and nNOS.[5] While the specific details of the HTS protocol employed in the original discovery are not publicly available in the reviewed literature, such screens typically involve the use of purified proteins in a biochemical assay format to identify compounds that inhibit the binding of the two target proteins.
Chemical Synthesis
The detailed chemical synthesis protocol for this compound is not described in the available scientific literature. However, its chemical structure is known.
Chemical Information:
| Parameter | Value |
| Formal Name | 2-[(1H-benzotriazol-6-ylamino)methyl]-4,6-dichloro-phenol |
| CAS Number | 866927-10-8 |
| Molecular Formula | C₁₃H₁₀Cl₂N₄O |
| Molecular Weight | 309.2 g/mol |
Mechanism of Action and In Vitro Activity
This compound functions by allosterically inhibiting the interaction between nNOS and PSD-95.[6] This disruption prevents the efficient coupling of NMDA receptor activation to nNOS-mediated NO production.[7]
Signaling Pathway
The signaling pathway targeted by this compound is central to NMDA receptor-mediated excitotoxicity. The following diagram illustrates the key interactions.
Caption: NMDA Receptor-PSD-95-nNOS Signaling Pathway.
Quantitative In Vitro Data
| Assay | Description | IC₅₀ / EC₅₀ | Reference(s) |
| nNOS-PSD95 Binding Assay | Inhibition of the in vitro binding of nNOS with PSD-95. | IC₅₀ = 31 µM | [1][8] |
| AlphaScreen Assay | Disruption of the interaction between purified PSD-95 (1−392) and nNOS (1−199) proteins. | EC₅₀ = 23.9 µM | [8] |
| NMDA-induced cGMP Production | Reduction of NMDA-induced cGMP production in primary rat hippocampal neurons. | IC₅₀ = 2.7 µM | [1][6] |
| Neurite Outgrowth | Attenuation of NMDA/glycine-induced decreases in neurite outgrowth. | Effective at 10 and 100 nM | [6] |
Experimental Protocols
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
This model is used to induce ischemic stroke in rodents to evaluate the neuroprotective effects of compounds like this compound.
Protocol:
-
Animal Preparation: Adult male rats are anesthetized with an intraperitoneal injection of a ketamine/xylazine mixture.
-
Surgical Procedure: A surgical incision is made to expose the common carotid artery. A filament is inserted into the internal carotid artery to occlude the middle cerebral artery.
-
Ischemia and Reperfusion: The occlusion is maintained for a defined period (e.g., 1 hour) to induce ischemia. The filament is then withdrawn to allow for reperfusion.
-
Drug Administration: this compound is administered, typically via intraperitoneal injection, at a specified dose (e.g., 10 mg/kg) following the ischemic period.
-
Outcome Measures: Neurological deficits, infarct volume, and other relevant physiological parameters are assessed at various time points post-surgery.
Caption: MCAO Experimental Workflow.
NMDA-Stimulated cGMP Formation Assay
This assay measures the ability of a compound to inhibit the downstream signaling of NMDA receptor activation, specifically the production of cyclic guanosine monophosphate (cGMP), a marker for NO signaling.
Protocol:
-
Cell Culture: Primary hippocampal neurons are cultured for 14-21 days in vitro (DIV).
-
Compound Incubation: Neurons are pre-incubated with varying concentrations of this compound or vehicle control.
-
NMDA Stimulation: The neurons are then stimulated with NMDA to activate the NMDA receptors.
-
cGMP Measurement: Following stimulation, the cells are lysed, and the intracellular cGMP levels are quantified using a commercially available cGMP immunoassay kit.
-
Data Analysis: The concentration of this compound that inhibits 50% of the NMDA-stimulated cGMP production (IC₅₀) is calculated.[6]
In Vivo Efficacy
In vivo studies have demonstrated the therapeutic potential of this compound in rodent models of pain.
| Animal Model | Effect | ED₅₀ | Reference(s) |
| Mouse Thermal Hyperalgesia | Reversal of NMDA-induced thermal hyperalgesia. | 0.1 mg/kg (intrathecal) | [1] |
| Rat Neuropathic Pain (CCI) | Reversal of mechanical allodynia induced by chronic constriction injury. | Not specified | [1] |
Conclusion
This compound represents a pioneering effort in the development of small molecule inhibitors of the nNOS-PSD-95 protein-protein interaction. Its discovery has provided a valuable research tool for dissecting the role of this specific signaling complex in various physiological and pathological processes. While the early preclinical data are promising, particularly in the context of pain and neuroprotection, further research, including the elucidation of its detailed synthesis and optimization of its pharmacokinetic properties, is necessary for its potential translation into a clinical therapeutic.
References
- 1. biologymedjournal.com [biologymedjournal.com]
- 2. The PSD95–nNOS interface: a target for inhibition of excitotoxic p38 stress-activated protein kinase activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PSD95/nNOS by ZL006 alleviates social isolation-induced heightened attack behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of PSD95-nNOS protein-protein interactions as novel analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Disruption of nNOS-PSD95 protein–protein interaction inhibits acute thermal hyperalgesia and chronic mechanical allodynia in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disruption of nNOS-PSD95 protein-protein interaction inhibits acute thermal hyperalgesia and chronic mechanical allodynia in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
IC87201: A Technical Whitepaper on its Inhibitory Effect on Neuronal Nitric Oxide Production
Abstract
IC87201 is a small molecule inhibitor that selectively targets the protein-protein interaction (PPI) between neuronal nitric oxide synthase (nNOS) and the scaffolding protein, postsynaptic density protein 95 (PSD-95). In pathological conditions involving glutamate excitotoxicity, such as ischemic stroke, the overactivation of N-Methyl-D-Aspartate (NMDA) receptors leads to a calcium-dependent activation of nNOS, which is physically coupled to the receptor by PSD-95. This results in excessive production of nitric oxide (NO), contributing to neuronal damage. This compound functions by disrupting the nNOS-PSD-95 complex, thereby suppressing NMDA receptor-dependent NO production without affecting the basal catalytic activity of nNOS.[1][2][3] This targeted mechanism presents a promising therapeutic strategy for mitigating excitotoxic neuronal injury. This document provides a detailed overview of the mechanism of action of this compound, quantitative data on its efficacy, relevant experimental protocols, and a visualization of the underlying signaling pathway.
Mechanism of Action
This compound is not a direct enzymatic inhibitor of nNOS. Instead, it acts as an allosteric modulator of a key protein-protein interaction.[4] Under physiological conditions, PSD-95 acts as a scaffold, linking the NMDA receptor's GluN2B subunit to nNOS. This proximity is critical for the efficient activation of nNOS following calcium (Ca²⁺) influx through the NMDA receptor channel.[2]
This compound selectively binds to the β-finger of the nNOS PDZ domain, preventing its interaction with PSD-95.[4] By uncoupling nNOS from the NMDA receptor-PSD-95 complex, this compound effectively prevents the signal transduction that leads to nNOS activation following NMDA receptor stimulation.[2][5] This leads to a significant reduction in localized NO production in response to glutamate excitotoxicity. A key advantage of this mechanism is that it does not interfere with the normal catalytic activity of nNOS in other cellular contexts or NMDA receptor-mediated excitatory postsynaptic currents.[1][2][3]
Signaling Pathway
The signaling cascade leading from NMDA receptor activation to nNOS-mediated nitric oxide production, and the specific point of intervention for this compound, is illustrated below.
Quantitative Data Summary
The efficacy of this compound has been quantified in various in vitro assays. The data highlights its potency in disrupting the target protein-protein interaction and its functional consequence on downstream signaling.
| Parameter | Value (IC₅₀) | Assay Type | System | Reference |
| PSD-95 / nNOS Binding Inhibition | 31 µM | In vitro protein binding assay | Purified proteins | [2][6] |
| NMDA-induced cGMP Production | 2.7 µM | Functional cell-based assay | Primary Rat Hippocampal Neurons | [4][6] |
Table 1: Potency of this compound in In Vitro Assays.
Experimental Protocols
The following sections describe the generalized methodologies used to determine the effect of this compound on nitric oxide production, primarily through the measurement of its downstream signaling molecule, cGMP.
Primary Neuronal Culture
-
Source: Hippocampal or cortical tissues are dissected from embryonic day 18 (E18) Sprague-Dawley rat fetuses.
-
Dissociation: Tissues are mechanically and enzymatically dissociated to obtain a single-cell suspension.
-
Plating: Neurons are plated on poly-D-lysine-coated plates or coverslips at a specified density.
-
Culture Maintenance: Cells are maintained in a neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin. Cultures are typically used for experiments between 14 and 21 days in vitro (DIV).[4]
NMDA-Stimulated cGMP Formation Assay
This assay functionally measures the production of nitric oxide by quantifying the activation of soluble guanylate cyclase, which produces cGMP in response to NO.
-
Pre-incubation: Cultured primary neurons (DIV 14-21) are washed with a physiological salt solution. Cells are then pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
Inhibitor Treatment: Neurons are treated with varying concentrations of this compound (e.g., 0.1 µM to 30 µM) or vehicle control for a defined period (e.g., 30 minutes).[4]
-
Stimulation: Neurons are stimulated with NMDA (e.g., 100 µM) and its co-agonist glycine (e.g., 10 µM) for a short duration (e.g., 2-5 minutes) to activate the NMDA receptor and trigger NO production.[3][4]
-
Lysis: The reaction is terminated by lysing the cells with an appropriate lysis buffer provided in a commercial cGMP assay kit.
-
Quantification: The concentration of cGMP in the cell lysates is determined using a competitive Enzyme Immunoassay (EIA) or a similar detection method, following the manufacturer's instructions. Data is typically normalized to protein concentration.[3]
Experimental Workflow Visualization
Conclusion
This compound effectively reduces neuronal nitric oxide production by targeting a specific protein-protein interaction central to the NMDA receptor signaling pathway. Its mechanism of uncoupling nNOS from PSD-95 provides a targeted approach to inhibit excitotoxic NO synthesis while preserving the enzyme's other physiological roles. The quantitative data from in vitro cellular models confirms its potency, with an IC₅₀ of 2.7 µM for inhibiting the functional downstream effects of NMDA receptor-mediated NO production.[4][6] This makes this compound a valuable research tool and a potential therapeutic lead for neurological disorders characterized by glutamate excitotoxicity.
References
- 1. biologymedjournal.com [biologymedjournal.com]
- 2. Post-stroke effects of this compound on neurobehavioral function and brain injuries: A stereological study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Source memory in rats is impaired by an NMDA receptor antagonist but not by PSD95-nNOS protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
The Pharmacodynamics of IC87201: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
IC87201 is a small molecule that has garnered significant interest for its potential as a neuroprotective agent. It is primarily investigated for its role in mitigating excitotoxicity mediated by the N-methyl-D-aspartate receptor (NMDAR). This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, effects on signaling pathways, and a summary of key experimental findings.
Core Mechanism of Action
This compound is proposed to function as an inhibitor of the protein-protein interaction between Postsynaptic Density protein-95 (PSD-95) and neuronal Nitric Oxide Synthase (nNOS).[1][2] In pathological conditions such as ischemic stroke, overactivation of NMDARs leads to an influx of calcium, which in turn activates nNOS that is coupled to the NMDAR complex via PSD-95.[3][4] This results in excessive production of nitric oxide (NO) and subsequent neuronal damage. This compound is designed to uncouple nNOS from the NMDAR/PSD-95 complex, thereby reducing the production of damaging NO without directly blocking the NMDAR channel itself.[1][5] This targeted approach aims to reduce excitotoxicity while preserving normal NMDAR function.
However, it is important to note that there are conflicting reports regarding the direct binding of this compound to the PDZ domains of nNOS or PSD-95.[4][6] Some studies suggest that this compound binds to the β-finger of the nNOS-PDZ domain and allosterically inhibits the interaction with PSD-95.[2] Conversely, other biochemical and biophysical investigations using methods like fluorescence polarization and isothermal titration calorimetry did not observe a direct interaction between this compound and the PDZ domains of either protein under their experimental conditions.[6] These findings suggest that the precise mechanism of action may be more complex and could involve other cellular partners or indirect effects on the nNOS/PSD-95 system.[4][5]
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative data reported for this compound across various in vitro and in vivo studies.
| Parameter | Value | Assay System | Reference |
| IC50 | 2.7 µM | NMDA-induced cGMP production in primary hippocampal neurons | [2] |
| EC50 | 23.9 µM | Disruption of PSD-95 and nNOS interaction in a fluorescent-based in vitro assay (AlphaScreen) | [5] |
Table 1: In Vitro Potency of this compound
| Animal Model | Dosing | Route of Administration | Observed Effects | Reference |
| Mouse | 1 mg/kg | Intraperitoneal (i.p.) | Effective in treating NMDA-induced thermal hyperalgesia | [2] |
| Mouse | 0.01-2 mg/kg | Intraperitoneal (i.p.) | Antidepressant-like responses in Forced Swim Test (FST) and Tail Suspension Test (TST) | [3][7] |
| Rat (MCAO model) | 10 mg/kg | Intraperitoneal (i.p.) | Attenuated post-stroke injuries and improved neurobehavioral scores | [8][9][10][11] |
| Rat | 10 mg/kg | Intraperitoneal (i.p.) | Blocked morphine-induced conditioned place preference | [12] |
Table 2: In Vivo Efficacy of this compound
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Neuroprotection
The following diagram illustrates the proposed signaling pathway affected by this compound in the context of NMDAR-mediated excitotoxicity.
Caption: Proposed mechanism of this compound in disrupting the PSD-95/nNOS interaction.
Experimental Workflow: Middle Cerebral Artery Occlusion (MCAO) Model
This diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of this compound in a rat model of stroke.
Caption: Workflow for in vivo evaluation of this compound in a rat MCAO model.
Detailed Experimental Protocols
In Vitro: cGMP Formation Assay in Primary Hippocampal Neurons
-
Objective: To determine the functional inhibition of the nNOS pathway by this compound.
-
Cell Culture: Primary hippocampal neurons are cultured for 14-21 days in vitro (DIV).[2]
-
Treatment: Neurons are pre-incubated with varying concentrations of this compound or vehicle.
-
Stimulation: NMDA is added to the culture medium to stimulate the NMDAR/nNOS pathway.
-
Measurement: The production of cyclic guanosine monophosphate (cGMP), a downstream product of NO signaling, is quantified using a suitable immunoassay.
-
Analysis: An IC50 value is calculated from the dose-response curve of this compound on NMDA-stimulated cGMP formation.[2]
In Vivo: Middle Cerebral Artery Occlusion (MCAO) in Rats
-
Objective: To assess the neuroprotective effects of this compound in an animal model of ischemic stroke.
-
Animals: Adult male rats are used for this procedure.[1][8][9][10][11]
-
Anesthesia: Animals are anesthetized, typically with an intraperitoneal injection of ketamine and xylazine.[1]
-
Surgical Procedure: A transient focal cerebral ischemia is induced by the intraluminal filament technique to occlude the middle cerebral artery for a defined period, commonly one hour.[1][8][9][10]
-
Drug Administration: Following the ischemic period, animals are treated with this compound (e.g., 10 mg/kg, i.p.) or a vehicle control.[11] Some studies include a comparator group, such as the NMDAR antagonist dextromethorphan (DXM).[1][8][9][10][11]
-
Behavioral Assessment: Neurological deficits are evaluated daily for a week using scoring systems like the modified Neurological Severity Scores (mNSS).[8][9][10] Memory function may also be assessed using tests like the passive avoidance test.[8][9][10]
-
Histological Analysis: At the end of the study period, brains are harvested for stereological analysis to quantify infarct volume and neuronal cell death in specific brain regions like the hippocampus and striatum.[5][8][9][10]
Conclusion
This compound represents a promising therapeutic candidate for conditions involving NMDAR-mediated excitotoxicity. Its proposed mechanism of uncoupling nNOS from PSD-95 offers a targeted approach to neuroprotection. While in vivo studies have demonstrated its efficacy in models of stroke and other neurological disorders, further research is warranted to fully elucidate its precise molecular interactions and to translate these preclinical findings into clinical applications. The conflicting data on its direct binding to PSD-95 or nNOS highlights the need for additional mechanistic studies.
References
- 1. biologymedjournal.com [biologymedjournal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-molecule inhibitors at the PSD-95/nNOS interface have antidepressant-like properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Post-stroke effects of this compound on neurobehavioral function and brain injuries: A stereological study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The this compound (a PSD95/nNOS Inhibitor) Attenuates Post- Stroke Injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The this compound (a PSD95/nNOS Inhibitor) Attenuates Post- Stroke Injuries - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
- 11. Post-stroke effects of this compound on neurobehavioral function and brain injuries: A stereological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of PSD95‐nNOS protein–protein interactions decreases morphine reward and relapse vulnerability in rats - PMC [pmc.ncbi.nlm.nih.gov]
IC87201: A Novel Neuroprotective Agent Targeting the PSD-95/nNOS Interaction to Mitigate Excitotoxicity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Excitotoxicity, the pathological process by which excessive stimulation by excitatory neurotransmitters such as glutamate leads to neuronal damage and death, is a central mechanism in a variety of neurological disorders, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases.[1] A key player in the excitotoxic cascade is the N-methyl-D-aspartate receptor (NMDAR), whose overactivation triggers a massive influx of calcium ions, initiating a cascade of neurotoxic intracellular events.[1] One critical downstream pathway involves the interaction between the postsynaptic density protein 95 (PSD-95) and neuronal nitric oxide synthase (nNOS).[2] This complex facilitates the production of nitric oxide (NO), a key mediator of neuronal damage in excitotoxic conditions.[3][4]
IC87201 is a novel small molecule designed to specifically disrupt the protein-protein interaction between PSD-95 and nNOS.[5][6] This targeted approach offers a promising therapeutic strategy by uncoupling NMDAR activity from downstream neurotoxic signaling, thereby preventing excitotoxicity without blocking the essential physiological functions of the NMDAR.[7] This technical guide provides a comprehensive overview of the role of this compound in preventing excitotoxicity, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols from preclinical studies.
Mechanism of Action of this compound
Under pathological conditions of excessive glutamate release, the subsequent overactivation of NMDARs leads to a significant and sustained increase in intracellular calcium concentrations. This calcium influx activates nNOS, which is localized to the NMDAR complex via its interaction with the scaffolding protein PSD-95. The resulting overproduction of NO and subsequent generation of reactive nitrogen species contribute significantly to neuronal injury and death.
This compound acts as an inhibitor of the PSD-95/nNOS interaction.[5][8] By binding to the nNOS-PDZ domain, this compound allosterically inhibits its interaction with the PDZ domain of PSD-95.[5][6] This prevents the localization of nNOS to the NMDAR complex, thereby suppressing the NMDAR-dependent formation of NO and cyclic guanosine monophosphate (cGMP) that is characteristic of excitotoxic conditions.[5] A significant advantage of this mechanism is that this compound does not interfere with the normal synaptic activity of the NMDAR, a major drawback of NMDAR antagonists which can cause significant side effects.[7]
Below is a diagram illustrating the excitotoxic signaling pathway and the site of action for this compound.
Caption: Signaling pathway of NMDAR-mediated excitotoxicity and this compound's point of intervention.
Quantitative Data on the Efficacy of this compound
The neuroprotective effects of this compound have been quantified in several preclinical studies, primarily using rodent models of ischemic stroke. The data consistently demonstrates the potential of this compound to reduce neuronal damage and improve functional outcomes.
| Parameter | Model System | This compound Concentration/Dose | Result | Reference |
| cGMP Production | Primary hippocampal neurons | IC50 of 2.7 µM | Dose-dependently reduces NMDA-induced cGMP production. | [5] |
| Neurite Outgrowth | Cultured hippocampal neurons | 10 and 100 nM | Attenuates NMDA/glycine-induced decreases in neurite outgrowth. | [5] |
| Branching | Cultured hippocampal neurons | 10-30 µM | Increases the number of branches compared to control. | [5] |
| Thermal Hyperalgesia | Mice (NMDA-induced) | 1 mg/kg | Effective in treating NMDA-induced thermal hyperalgesia. | [5] |
| Infarct Volume | Rat (MCAO model) | Not specified | Significantly recovered post-ischemia damages, more potently than DXM. | [8] |
| Neuronal Count | Rat (MCAO model), Hippocampus (CA1, CA3) | Not specified | Recovered total number of neurons and decreased dead neurons. | [8][9] |
| Neuronal Count | Rat (MCAO model), Striatum | Not specified | Increased total number of neuronal and non-neuronal cells, decreased dead cells. | [2] |
| Neurobehavioral Score | Rat (MCAO model) | Not specified | Significantly improved scores (mNSS) compared to vehicle and DXM. | [8][9] |
| Memory Function | Rat (MCAO model) | Not specified | Improved memory performance in passive avoidance test. | [8][9] |
Experimental Protocols
The following section details the methodologies employed in key preclinical studies to evaluate the efficacy of this compound in preventing excitotoxicity-induced neuronal damage.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This surgical model is widely used to mimic ischemic stroke in humans and assess the neuroprotective potential of therapeutic agents.
-
Animals: Adult male Sprague-Dawley or Wistar rats were used in the cited studies.[8]
-
Anesthesia: Anesthesia was induced and maintained throughout the surgical procedure.
-
Surgical Procedure:
-
A midline cervical incision is made to expose the common carotid artery.
-
The external carotid artery is ligated.
-
A nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
Ischemia is typically induced for a period of one hour.[8][9]
-
The filament is then withdrawn to allow for reperfusion.
-
-
Drug Administration: this compound was administered via intraperitoneal (i.p.) injection following the ischemic period.[8][9] In comparative studies, dextromethorphan (DXM), an NMDA antagonist, was used as a comparator drug.[7][8]
-
Outcome Measures:
-
Neurobehavioral Assessment: Modified Neurological Severity Scores (mNSS) were evaluated at various time points post-surgery (e.g., 4 hours, and daily for 7 days) to assess motor, sensory, reflex, and balance functions.[8][9]
-
Memory Evaluation: The passive avoidance test was used to appraise memory function in the days following the ischemic event.[8][9]
-
Histological Analysis: On the final day of the experiment (e.g., day 7), brain tissue was prepared for stereological analysis to quantify infarct volume, and the total number of neurons, non-neurons, and dead cells in specific brain regions like the hippocampus (CA1 and CA3) and striatum.[2][8][9]
-
Caption: Experimental workflow for evaluating this compound in a rat model of ischemic stroke.
In Vitro Assays
-
Primary Neuronal Cultures: Hippocampal neurons were cultured to investigate the direct effects of this compound on neuronal processes.
-
Excitotoxicity Induction: Excitotoxicity was induced by exposing the cultured neurons to NMDA and glycine.
-
Outcome Measures:
-
cGMP Measurement: The production of cGMP, a downstream product of the NO signaling pathway, was quantified to assess the inhibitory effect of this compound.[5]
-
Neurite Outgrowth and Branching: Morphological changes in neurons, such as the length of neurites and the number of branches, were measured to evaluate the neuroprotective and neurotrophic effects of this compound.[5]
-
Conclusion
This compound represents a targeted therapeutic approach to combat excitotoxicity by specifically disrupting the PSD-95/nNOS protein-protein interaction. Preclinical data strongly supports its role as a neuroprotective agent, demonstrating its ability to reduce ischemia-induced brain damage, improve neurological function, and restore memory in animal models of stroke.[2][8][9] The mechanism of action of this compound, which avoids direct antagonism of the NMDAR, suggests a favorable safety profile compared to previous generations of anti-excitotoxic drugs.[7] Further investigation into the therapeutic potential of this compound is warranted for a range of neurological conditions where excitotoxicity is a key pathological feature.
References
- 1. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitric Oxide Synthase Inhibition as a Neuroprotective Strategy Following Hypoxic-Ischemic Encephalopathy: Evidence From Animal Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitric oxide synthase isoforms undertake unique roles during excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. biologymedjournal.com [biologymedjournal.com]
- 8. The this compound (a PSD95/nNOS Inhibitor) Attenuates Post- Stroke Injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for IC87201 in a Rodent Model of Middle Cerebral Artery Occlusion (MCAO)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by excitotoxic neuronal death often mediated by the overactivation of N-Methyl-D-Aspartate (NMDA) receptors.[1][2] The scaffolding protein postsynaptic density-95 (PSD-95) plays a crucial role in this process by coupling NMDA receptors to neuronal nitric oxide synthase (nNOS), leading to excessive nitric oxide production and subsequent neuronal damage.[1][3][4] IC87201 is a small molecule inhibitor that disrupts the interaction between PSD-95 and nNOS.[3][5] By selectively targeting this protein-protein interaction, this compound aims to mitigate excitotoxicity and reduce ischemic brain injury without directly blocking the physiological functions of the NMDA receptor.[4] These application notes provide detailed experimental protocols for evaluating the neuroprotective effects of this compound in a rat model of middle cerebral artery occlusion (MCAO), a widely used preclinical model of focal ischemic stroke.[1]
Introduction
The therapeutic potential of this compound in stroke is attributed to its specific mechanism of action within the NMDA receptor signaling complex. During an ischemic event, excessive glutamate release leads to overactivation of NMDA receptors, causing a massive influx of calcium into the neuron. This calcium overload activates nNOS, which, when coupled with PSD-95, results in the production of high levels of nitric oxide (NO), a key mediator of neuronal damage. This compound intervenes by dissociating nNOS from PSD-95, thereby preventing the overproduction of NO and reducing excitotoxic injury.[3][4][5] This targeted approach offers a promising therapeutic window to ameliorate stroke-induced brain damage. The following protocols detail the MCAO surgical procedure, neurological deficit assessment, and histological and physiological outcome measures to test the efficacy of this compound.
Key Signaling Pathway
Caption: Mechanism of this compound in preventing excitotoxicity.
Experimental Design and Methods
Animal Model and Experimental Groups
Adult male Sprague-Dawley or Wistar rats weighing 275-350g are commonly used for this model.[5] All procedures should be conducted in accordance with approved animal care and use guidelines.
| Group | Description | Number of Animals (n) | Treatment | Dosage | Route of Administration |
| 1 | Sham | As per statistical power analysis | Vehicle | - | Intraperitoneal (i.p.) |
| 2 | MCAO | As per statistical power analysis | Vehicle | - | Intraperitoneal (i.p.) |
| 3 | MCAO + this compound | As per statistical power analysis | This compound | 10 mg/kg | Intraperitoneal (i.p.) |
| 4 | MCAO + DXM (Optional Control) | As per statistical power analysis | Dextromethorphan | 50 mg/kg | Intraperitoneal (i.p.) |
Dextromethorphan (DXM) can be used as a positive control, as it is a known NMDA receptor antagonist.[1]
Middle Cerebral Artery Occlusion (MCAO) Protocol
The intraluminal suture method is a widely accepted technique for inducing focal cerebral ischemia.[6]
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., ketamine/xylazine cocktail or isoflurane). Maintain the body temperature at 37°C using a heating pad.
-
Surgical Preparation: Place the animal in a supine position and make a midline cervical incision.
-
Vessel Exposure: Carefully dissect the soft tissues to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Suture Insertion: Ligate the distal end of the ECA. A small incision is made in the ECA, and a silicone-coated monofilament suture is introduced.
-
Occlusion: The suture is advanced through the ICA until it blocks the origin of the middle cerebral artery (MCA). The duration of occlusion is typically 60-120 minutes for transient MCAO.[1][2]
-
Reperfusion: For transient MCAO, the suture is withdrawn after the occlusion period to allow for reperfusion. For permanent MCAO, the suture is left in place.
-
Wound Closure: Suture the incision in layers.
-
Sham Operation: In sham-operated animals, the same surgical procedure is performed, but the suture is not advanced to occlude the MCA.
Experimental Workflow
Caption: Workflow for evaluating this compound in the MCAO model.
Outcome Measures
Neurological Deficit Scoring
The Garcia neurological score is a composite scoring system to assess sensorimotor deficits following focal ischemia in rats.[7][8] The test is typically performed at 24 and 48 hours post-MCAO.
Garcia Neurological Scoring Criteria:
| Test | Score 3 | Score 2 | Score 1 | Score 0 |
| Spontaneous Activity | Moves and explores freely | Moves but with reduced exploration | Moves only when stimulated | Unresponsive |
| Symmetry of Movement | All four limbs move symmetrically | Asymmetrical movement, but bears weight on all limbs | Circling or pivoting towards the paretic side | Falls to the paretic side |
| Forepaw Outstretching | Both forelimbs extend equally | Contralateral forelimb shows delayed or incomplete extension | Minimal or no extension of the contralateral forelimb | No movement |
| Climbing | Climbs a wire grid easily with all four paws | Impaired climbing, uses contralateral limbs less effectively | Unable to climb, holds on with forelimbs | Falls off the grid |
| Body Proprioception | Reacts and corrects position when pushed from either side | Delayed or incomplete correction when pushed from the contralateral side | No correction when pushed from the contralateral side | - |
| Response to Vibrissae Touch | Symmetrical response when vibrissae are stimulated on both sides | Asymmetrical or delayed response from the contralateral side | No response from the contralateral side | - |
A total score is calculated by summing the scores from each test (maximum score of 18, minimum of 3).
Infarct Volume Measurement
2,3,5-triphenyltetrazolium chloride (TTC) staining is used to visualize the infarct area. TTC is a colorless salt that is reduced by mitochondrial dehydrogenases in viable tissue to a red formazan product. Infarcted tissue, lacking these enzymes, remains unstained (white).[5][9]
-
Brain Collection: Euthanize the animal (e.g., 48 hours post-MCAO) and carefully remove the brain.
-
Sectioning: Slice the brain into 2 mm coronal sections using a brain matrix.
-
Staining: Immerse the brain slices in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes in the dark.
-
Fixation: Transfer the stained slices to a 10% formalin solution.
-
Image Analysis: Scan or photograph the sections and use image analysis software (e.g., ImageJ) to calculate the infarct area for each slice. The total infarct volume is calculated by summing the infarct area of each slice and multiplying by the slice thickness.
Brain Water Content
The wet-dry method is a standard procedure to determine brain edema.[10][11]
-
Sample Collection: Immediately after euthanasia, dissect the brain into the ipsilateral (ischemic) and contralateral (non-ischemic) hemispheres.
-
Wet Weight: Weigh each hemisphere immediately to obtain the wet weight.
-
Dry Weight: Dry the samples in an oven at 100-105°C for 24-72 hours until a constant weight is achieved. This is the dry weight.
-
Calculation: Calculate the brain water content using the following formula: % Water Content = [(Wet Weight - Dry Weight) / Wet Weight] x 100[10]
Expected Results
Treatment with this compound is expected to yield a significant reduction in neurological deficits, a smaller infarct volume, and decreased brain edema in the MCAO + this compound group compared to the MCAO vehicle-treated group.
| Parameter | Sham | MCAO | MCAO + this compound |
| Neurological Score (Garcia) | 18 | Significantly lower than Sham | Significantly higher than MCAO |
| Infarct Volume (%) | 0 | Significant infarct | Significantly smaller than MCAO |
| Brain Water Content (%) | Normal | Significantly higher than Sham | Significantly lower than MCAO |
Conclusion
These protocols provide a comprehensive framework for investigating the neuroprotective effects of this compound in a rat model of ischemic stroke. By disrupting the PSD-95/nNOS interaction, this compound presents a targeted therapeutic strategy to mitigate the detrimental effects of excitotoxicity. The detailed methodologies and expected outcomes outlined in these application notes will aid researchers in the preclinical evaluation of this promising compound for stroke therapy.
References
- 1. Analysis of NMDAR-PSD95-nNOS Signaling Pathway in Stroke - Ace Therapeutics [acetherapeutics.com]
- 2. Frontiers | A Single-Scan, Rapid Whole-Brain Protocol for Quantitative Water Content Mapping With Neurobiological Implications [frontiersin.org]
- 3. jneurosci.org [jneurosci.org]
- 4. Treatment of cerebral ischemia by disrupting ischemia-induced interaction of nNOS with PSD-95 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Delayed triphenyltetrazolium chloride staining remains useful for evaluating cerebral infarct volume in a rat stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term behavioral assessment of function in an experimental model for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Neuroanatomy- and Pathology-Based Functional Examinations of Experimental Stroke in Rats: Development and Validation of a New Behavioral Scoring System [frontiersin.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Brain water content assessment [bio-protocol.org]
- 11. Determination of Brain Water Content by Dry/Wet Weight Measurement for the Detection of Experimental Brain Edema - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assays for Efficacy Determination of IC87201, a PSD95-nNOS Interaction Inhibitor
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
IC87201 is a small molecule inhibitor that disrupts the protein-protein interaction between Postsynaptic Density Protein 95 (PSD95) and neuronal Nitric Oxide Synthase (nNOS).[1] In the central nervous system, PSD95 acts as a scaffolding protein, linking NMDA receptors to nNOS. This proximity allows for efficient calcium-dependent activation of nNOS following NMDA receptor stimulation, leading to the production of nitric oxide (NO) and cyclic guanosine monophosphate (cGMP).[1][2] Under excitotoxic conditions, this signaling cascade can become pathogenic. This compound allosterically binds to the β-finger of nNOS-PDZ, thereby inhibiting the nNOS-PDZ/PSD-95-PDZ interactions.[1] This application note provides detailed protocols for in vitro assays to determine the efficacy of this compound in disrupting the PSD95-nNOS interaction and its downstream signaling.
Data Presentation
The following tables summarize the quantitative data on the in vitro efficacy of this compound and its structural analog, ZL006.
Table 1: In Vitro Efficacy of this compound
| Assay | Description | Cell Type/System | IC50/EC50 | Reference |
| cGMP Production | NMDA-stimulated cGMP formation | Primary hippocampal neurons (rat, DIV 14-21) | IC50: 2.7 µM | [1] |
| PSD95-nNOS Interaction | Disruption of the interaction between nNOS and PSD95 | In vitro binding assay | IC50: 31 µM | [2] |
| PSD95-nNOS Interaction | Disruption of the interaction between PSD-95 (1-392) and nNOS (1-199) | AlphaScreen | EC50: 23.9 µM | [2] |
Table 2: In Vitro Efficacy of ZL006 (a structural analog of this compound)
| Assay | Description | Cell Type/System | EC50 | Reference |
| PSD95-nNOS Interaction | Direct inhibition of purified PSD95 and nNOS protein binding | AlphaScreen | 12.88 µM | [3] |
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
Caption: Mechanism of action of this compound in the NMDA receptor signaling pathway.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) for PSD95-nNOS Interaction
This protocol is designed to qualitatively assess the inhibitory effect of this compound on the interaction between PSD95 and nNOS in a cellular context.
Experimental Workflow
Caption: Workflow for Co-Immunoprecipitation of PSD95 and nNOS.
Materials:
-
Primary cortical or hippocampal neurons
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-PSD95 antibody (for immunoprecipitation)
-
Anti-nNOS antibody (for Western blotting)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., Laemmli sample buffer)
-
SDS-PAGE and Western blotting reagents and equipment
Protocol:
-
Cell Culture and Treatment: Plate primary neurons and culture for 14-21 days in vitro (DIV). Treat the cells with varying concentrations of this compound (e.g., 1-50 µM) or vehicle for a predetermined time (e.g., 30 minutes) prior to stimulation.
-
Stimulation (Optional): To enhance the interaction, stimulate the neurons with NMDA (e.g., 50 µM) for a short period (e.g., 5-10 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Immunoprecipitation: a. Pre-clear the cell lysates by incubating with protein A/G beads for 1 hour at 4°C. b. Incubate the pre-cleared lysate with an anti-PSD95 antibody overnight at 4°C with gentle rotation. c. Add protein A/G beads and incubate for an additional 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them three to five times with wash buffer.
-
Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-nNOS antibody. Visualize the bands using an appropriate detection method.
Expected Results: In vehicle-treated samples, a band corresponding to nNOS should be detected, indicating its co-immunoprecipitation with PSD95. In this compound-treated samples, the intensity of the nNOS band should decrease in a dose-dependent manner, demonstrating the inhibitory effect of this compound on the PSD95-nNOS interaction.
Fluorescence Polarization (FP) Assay for PSD95-nNOS Interaction
This is a quantitative, in vitro binding assay to determine the potency of this compound in disrupting the PSD95-nNOS interaction.
Experimental Workflow
Caption: Workflow for the Fluorescence Polarization assay.
Materials:
-
Purified recombinant PSD95 protein
-
Fluorescently labeled peptide derived from the PSD95-binding domain of nNOS (e.g., TAMRA-nNOS)
-
This compound
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup: In a 384-well plate, add the fluorescently labeled nNOS peptide at a fixed concentration (e.g., 5 nM).
-
Inhibitor Addition: Add the serially diluted this compound or vehicle to the wells.
-
Protein Addition: Add the purified PSD95 protein to initiate the binding reaction. The concentration of PSD95 should be optimized to be at or near the Kd of the interaction to ensure a robust signal window.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Expected Results: The fluorescence polarization will be high in the absence of the inhibitor due to the formation of the large fluorescent peptide-protein complex. With increasing concentrations of this compound, the polarization will decrease as the inhibitor disrupts the interaction, leading to more free, rapidly tumbling fluorescent peptide.
Nitric Oxide (NO) Production Assay (Griess Assay)
This cell-based assay measures the effect of this compound on the downstream production of nitric oxide in response to NMDA receptor stimulation.
Experimental Workflow
Caption: Workflow for the Griess Assay to measure nitric oxide production.
Materials:
-
Primary cortical or hippocampal neurons
-
This compound
-
NMDA
-
Griess Reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid)
-
Sodium nitrite standard solution
-
96-well clear microplate
-
Microplate reader
Protocol:
-
Cell Culture: Plate primary neurons in 96-well plates and culture for 14-21 DIV.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1-30 µM) or vehicle for 30 minutes.
-
NMDA Stimulation: Stimulate the neurons with NMDA (e.g., 50-100 µM) for 15-30 minutes.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: a. Add the collected supernatant to a new 96-well plate. b. Prepare a standard curve using the sodium nitrite standard solution. c. Add the Griess Reagent to all samples and standards.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Plot the nitrite concentration against the this compound concentration to determine the IC50.
Expected Results: NMDA stimulation should lead to a significant increase in nitrite concentration in the supernatant. Pre-treatment with this compound is expected to reduce this increase in a dose-dependent manner.
cGMP Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantifies the levels of cGMP, a downstream second messenger of NO signaling, in response to NMDA receptor stimulation and its inhibition by this compound.
Experimental Workflow
Caption: Workflow for the cGMP ELISA.
Materials:
-
Primary hippocampal neurons
-
This compound
-
NMDA
-
Commercially available cGMP ELISA kit
-
Cell lysis buffer (provided in the kit or 0.1 M HCl)
-
Microplate reader
Protocol:
-
Cell Culture and Treatment: Plate primary hippocampal neurons and culture for 14-21 DIV. Pre-treat the cells with various concentrations of this compound or vehicle for 30 minutes.
-
NMDA Stimulation: Stimulate the neurons with NMDA (e.g., 50 µM) for an appropriate time (e.g., 10 minutes).
-
Cell Lysis: Terminate the reaction and lyse the cells according to the ELISA kit manufacturer's instructions (often with 0.1 M HCl).
-
ELISA Procedure: Perform the cGMP ELISA according to the kit's protocol. This typically involves a competitive binding assay where cGMP in the sample competes with a labeled cGMP for binding to a limited number of antibody sites.
-
Measurement: Read the absorbance or fluorescence on a microplate reader.
-
Data Analysis: Calculate the cGMP concentration in each sample based on the standard curve provided in the kit. Plot the cGMP concentration against the this compound concentration to determine the IC50.
Expected Results: NMDA stimulation will cause a significant increase in intracellular cGMP levels. This compound treatment is expected to dose-dependently inhibit this NMDA-stimulated increase in cGMP.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Post-stroke effects of this compound on neurobehavioral function and brain injuries: A stereological study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors of PSD95-nNOS protein-protein interactions as novel analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for IC87201 in Murine Models
These application notes provide detailed information and protocols for the use of IC87201, a small molecule inhibitor of the postsynaptic density protein 95 (PSD-95) and neuronal nitric oxide synthase (nNOS) interaction, in mouse models. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a novel compound that disrupts the interaction between PSD-95 and nNOS, a key step in the N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity pathway.[1][2] By selectively targeting this protein-protein interaction, this compound aims to mitigate neuronal damage associated with conditions like ischemic stroke and neuropathic pain, without the adverse side effects of direct NMDA receptor antagonists.[1][3] Research suggests that this compound can reduce the production of nitric oxide (NO) and subsequent cellular damage without affecting the normal catalytic activity of nNOS or NMDA receptor-mediated postsynaptic currents.[1][3]
Mechanism of Action
Under pathological conditions such as cerebral ischemia, overactivation of NMDA receptors leads to an excessive influx of calcium ions (Ca²⁺).[4][5] This triggers the binding of nNOS to PSD-95, which is coupled to the NMDA receptor, leading to increased production of NO and subsequent neurotoxicity.[4][6] this compound is designed to interfere with this PSD-95/nNOS interaction, thereby reducing the downstream excitotoxic cascade.[1][3]
It is important to note that while this compound has demonstrated efficacy in cellular and animal models, some biochemical studies suggest it may not directly bind to the canonical PDZ domains of nNOS or PSD-95. The precise mechanism may involve binding to other regions of the nNOS protein or interacting with other proteins that modulate the nNOS/PSD-95 complex.[7][8]
Signaling Pathway
Caption: this compound Mechanism of Action.
Dosage and Administration in Mice
The following tables summarize the recommended dosage and preparation of this compound for intraperitoneal (i.p.) administration in mice based on published studies.
Dosage Information
| Parameter | Value | Reference |
| Route of Administration | Intraperitoneal (i.p.) | [9] |
| Dosage Range | 1, 4, and 10 mg/kg | [9] |
| Effective Dose | 1 mg/kg (for NMDA-induced thermal hyperalgesia) | [9] |
| Administration Volume | < 10 ml/kg | [9][10] |
Vehicle Preparation
| Component | Concentration |
| DMSO | 3% |
| Emulphor:Ethanol:0.9% NaCl | 1:1:18 (for the remaining 97%) |
Reference for Vehicle Preparation:[9][10]
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
This protocol details the preparation and intraperitoneal injection of this compound in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Emulphor
-
Ethanol
-
0.9% sterile saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
1 ml syringes
-
25-27 gauge needles
Procedure:
-
Vehicle Preparation:
-
Prepare the vehicle solution by mixing 3% DMSO with 97% of a 1:1:18 solution of Emulphor:Ethanol:0.9% NaCl.
-
For example, to prepare 10 ml of the vehicle, mix 0.3 ml of DMSO with 9.7 ml of the Emulphor:Ethanol:Saline mixture. The latter is prepared by mixing 0.51 ml of Emulphor, 0.51 ml of Ethanol, and 8.68 ml of 0.9% NaCl.
-
Vortex the vehicle solution thoroughly to ensure it is homogenous.
-
-
This compound Solution Preparation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 1, 4, or 10 mg/kg) and the weight of the mice.
-
Dissolve the calculated amount of this compound in the prepared vehicle.
-
Vortex the solution until the this compound is completely dissolved.
-
-
Intraperitoneal (i.p.) Injection:
-
Gently restrain the mouse.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[11]
-
Insert a 25-27 gauge needle at a 30-45 degree angle into the peritoneal cavity.[10][11]
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.[10]
-
Inject the this compound solution slowly. The injection volume should not exceed 10 ml/kg.[9][10]
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
-
Protocol 2: Neuroprotection Study in a Mouse Model of Cerebral Ischemia
This protocol provides a general framework for evaluating the neuroprotective effects of this compound in a mouse model of middle cerebral artery occlusion (MCAO).
Caption: Experimental Workflow for Neuroprotection Study.
Experimental Design:
-
Animals: Adult male mice (e.g., C57BL/6), 8-12 weeks old.
-
Groups:
-
Sham-operated + Vehicle
-
MCAO + Vehicle
-
MCAO + this compound (e.g., 10 mg/kg)
-
-
Timeline: this compound or vehicle is typically administered after the ischemic event.[4][12]
Procedure:
-
Induction of Cerebral Ischemia:
-
Anesthetize the mice.
-
Induce transient focal cerebral ischemia using the intraluminal filament model of middle cerebral artery occlusion (MCAO).
-
-
Drug Administration:
-
Following the ischemic period (e.g., 1 hour), administer this compound (10 mg/kg, i.p.) or vehicle according to Protocol 1.
-
-
Neurobehavioral Assessment:
-
Histological Analysis:
-
At the end of the experimental period, euthanize the mice and perfuse the brains.
-
Harvest the brains for histological analysis.
-
Determine the infarct volume using staining methods such as 2,3,5-triphenyltetrazolium chloride (TTC) or Nissl staining.
-
Perform stereological cell counting to quantify neuronal loss in specific brain regions (e.g., hippocampus, striatum).[2]
-
-
Data Analysis:
-
Statistically analyze the data from behavioral and histological assessments to determine the neuroprotective efficacy of this compound.
-
Data Summary
The following table summarizes the key in vivo findings for this compound in rodent models.
| Study Focus | Animal Model | This compound Dose | Key Findings | Reference |
| Neuropathic Pain | Mouse | 1 mg/kg, i.p. | Effective in treating NMDA-induced thermal hyperalgesia. | [9] |
| Memory and Motor Function | Rat | 1, 4, 10 mg/kg, i.p. | Did not impair spatial or source memory, or motor function. | [10] |
| Opioid Reward | Rat | 10 mg/kg, i.p. | Blocked morphine-induced conditioned place preference. | [11] |
| Cerebral Ischemia | Rat | 10 mg/kg, i.p. | Ameliorated heart rate variability and reduced post-stroke injuries. | [4][12][13] |
Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized for specific experimental conditions. All animal procedures must be performed in accordance with institutional and national guidelines for animal care and use.
References
- 1. Post-stroke effects of this compound on neurobehavioral function and brain injuries: A stereological study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The this compound (a PSD95/nNOS Inhibitor) Attenuates Post- Stroke Injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biologymedjournal.com [biologymedjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Disrupting nNOS–PSD95 Interaction Improves Neurological and Cognitive Recoveries after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. ltk.uzh.ch [ltk.uzh.ch]
- 11. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 12. scribd.com [scribd.com]
- 13. protocols.io [protocols.io]
Application Notes and Protocols for IC87201 Stock Solution Preparation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and use of IC87201 stock solutions for in vitro cell culture experiments. This compound is a small molecule inhibitor of the protein-protein interaction between postsynaptic density protein-95 (PSD-95) and neuronal nitric oxide synthase (nNOS), downstream of the N-methyl-D-aspartate (NMDA) receptor.
Introduction
This compound is a valuable tool for studying NMDA receptor signaling pathways, particularly in the context of neurodegenerative diseases and ischemic brain injury.[1][2] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This document outlines the recommended procedures for dissolving, storing, and diluting this compound for cell culture applications.
Chemical Properties and Solubility
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 309.15 g/mol | [3] |
| Appearance | Solid powder | [3] |
| Solubility | ≥ 100 mg/mL in DMSO | [3] |
Stock Solution Preparation Protocol
This protocol details the steps for preparing a sterile, high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous or sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
0.22 µm syringe filter (optional, for sterility assurance)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol:
-
Pre-warm DMSO: If the DMSO is frozen, allow it to thaw completely at room temperature.
-
Weigh this compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder. For ease of use, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the this compound powder to achieve the desired stock concentration. Use the table below for quick calculations.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
(Optional) Sterile Filtration: For critical applications requiring absolute sterility, the stock solution can be filtered through a 0.22 µm syringe filter into a sterile tube. Ensure the filter is compatible with DMSO. However, as DMSO is hostile to most microorganisms, this step may not be necessary if aseptic techniques are followed.[4]
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[3]
Table for Preparing 10 mM this compound Stock Solution:
| Desired Volume of 10 mM Stock | Mass of this compound to Weigh | Volume of DMSO to Add |
| 1 mL | 3.09 mg | 1 mL |
| 5 mL | 15.45 mg | 5 mL |
| 10 mL | 30.90 mg | 10 mL |
Working Solution Preparation
For cell culture experiments, the high-concentration stock solution must be diluted to the final working concentration in the cell culture medium.
Protocol:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation of the compound, it is recommended to perform a serial dilution. First, dilute the stock solution in cell culture medium to an intermediate concentration before preparing the final working concentration.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired working concentration.
-
DMSO Final Concentration: Crucially, ensure the final concentration of DMSO in the cell culture medium is kept as low as possible, ideally ≤ 0.1%, and not exceeding 0.5%, as higher concentrations can be toxic to cells. [2][5] A vehicle control (cell culture medium with the same final concentration of DMSO) should always be included in experiments.
-
Mix Thoroughly: Gently mix the working solution before adding it to the cells.
Example Working Concentrations from Literature:
| Cell Type | Application | Working Concentration | Reference |
| Cultured Hippocampal Neurons | Attenuation of NMDA/glycine-induced decreases in neurite outgrowth | 10 nM, 100 nM | [6] |
| Cultured Hippocampal Neurons | Suppression of NMDA-stimulated cGMP formation | 20 µM | [6] |
| Primary Hippocampal Neurons | Reduction of NMDA-induced cGMP production (IC50) | 2.7 µM | [6] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound Action:
This compound inhibits the interaction between PSD-95 and nNOS, which is a key step in the NMDA receptor-mediated excitotoxicity pathway.
Experimental Workflow for this compound Stock Solution Preparation:
The following diagram illustrates the logical flow of preparing an this compound stock solution for cell culture experiments.
References
- 1. captivatebio.com [captivatebio.com]
- 2. lifetein.com [lifetein.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for IC87201 in Primary Hippocampal Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
IC87201 is a small molecule inhibitor of the protein-protein interaction between Postsynaptic Density protein-95 (PSD-95) and neuronal Nitric Oxide Synthase (nNOS).[1][2][3] In the central nervous system, overactivation of N-methyl-D-aspartate (NMDA) receptors leads to an influx of calcium, which in turn activates nNOS bound to PSD-95 at the postsynaptic terminal. This activation results in the production of nitric oxide (NO), a key mediator of excitotoxic neuronal death. This compound offers a targeted approach to neuroprotection by uncoupling nNOS from the NMDA receptor complex, thereby inhibiting the excitotoxic signaling cascade without directly blocking the NMDA receptor ion channel function.[1][2] This allows for the preservation of normal synaptic transmission while selectively preventing the damaging effects of excessive NMDA receptor stimulation.
These application notes provide detailed protocols for the use of this compound in primary hippocampal neuron cultures, a valuable in vitro model for studying neurodegenerative diseases and screening neuroprotective compounds. The provided methodologies cover the preparation of this compound, its application in assessing neuroprotection against NMDA-induced excitotoxicity, and the evaluation of its target engagement through the measurement of cyclic Guanosine Monophosphate (cGMP), a downstream marker of NO signaling.
Mechanism of Action: this compound Signaling Pathway
Caption: Signaling pathway of this compound in hippocampal neurons.
Quantitative Data Summary
The following tables summarize the known quantitative effects of this compound in primary hippocampal neuron cultures.
Table 1: Inhibition of NMDA-Stimulated cGMP Production
| Parameter | Value | Cell Type | Reference |
| IC₅₀ | 2.7 µM | Primary Hippocampal Neurons | [2] |
| Effective Concentration | 20 µM | Cultured Hippocampal Neurons | MedChemExpress |
Table 2: Neuroprotective Effect Against NMDA-Induced Excitotoxicity (Template)
| This compound Concentration | NMDA Challenge Concentration | Neuronal Viability (% of Control) | Assay Method |
| Vehicle Control | e.g., 100 µM | (User-defined) | e.g., MTT, LDH |
| 1 µM | e.g., 100 µM | (User-defined) | e.g., MTT, LDH |
| 5 µM | e.g., 100 µM | (User-defined) | e.g., MTT, LDH |
| 10 µM | e.g., 100 µM | (User-defined) | e.g., MTT, LDH |
| 20 µM | e.g., 100 µM | (User-defined) | e.g., MTT, LDH |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, light-protected microcentrifuge tubes
Protocol:
-
Based on information from suppliers like MedChemExpress, this compound is soluble in DMSO at concentrations of 100 mg/mL.
-
To prepare a 10 mM stock solution, dissolve 3.09 mg of this compound (Molecular Weight: 309.15 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.
Protocol 1: Neuroprotection Assay Against NMDA-Induced Excitotoxicity
This protocol details a method to assess the neuroprotective effects of this compound against NMDA-induced cell death in primary hippocampal neurons using the MTT assay for cell viability.
Experimental Workflow:
Caption: Workflow for the neuroprotection assay.
Materials:
-
Primary hippocampal neuron cultures (e.g., from E18 rat embryos) plated on 96-well plates
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound stock solution (10 mM in DMSO)
-
NMDA stock solution (10 mM in sterile water)
-
Glycine stock solution (10 mM in sterile water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plate reader
Protocol:
-
Cell Culture: Culture primary hippocampal neurons in 96-well plates for 12-14 days in vitro (DIV) to allow for mature synapse formation.
-
Pre-incubation with this compound:
-
Prepare serial dilutions of this compound in culture medium from the 10 mM stock solution. Suggested final concentrations are 1, 5, 10, and 20 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration, typically ≤0.1%).
-
Carefully remove half of the culture medium from each well and replace it with fresh medium containing the appropriate concentration of this compound or vehicle.
-
Incubate the plates for 1-2 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
NMDA-induced Excitotoxicity:
-
Prepare a solution of NMDA and glycine in culture medium. A final concentration of 100 µM NMDA and 10 µM glycine is a common starting point.
-
Add the NMDA/glycine solution to the wells already containing this compound or vehicle.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay for Cell Viability:
-
After the 24-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of the solubilization buffer to each well.
-
Incubate the plate overnight at 37°C in a humidified incubator to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance at 570 nm using a 96-well plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Express the viability of treated cells as a percentage of the vehicle-treated, non-NMDA control group.
-
Protocol 2: Measurement of NMDA-Stimulated cGMP Production
This protocol describes a method to measure the effect of this compound on NMDA-stimulated cGMP levels in primary hippocampal neurons using a commercially available cGMP ELISA kit.
Experimental Workflow:
Caption: Workflow for the cGMP measurement assay.
Materials:
-
Primary hippocampal neuron cultures (e.g., from E18 rat embryos) plated on 24-well plates
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound stock solution (10 mM in DMSO)
-
NMDA stock solution (10 mM in sterile water)
-
Glycine stock solution (10 mM in sterile water)
-
Commercially available cGMP ELISA kit
-
Cell lysis buffer (as provided in the ELISA kit or 0.1 M HCl)
-
Plate reader capable of measuring absorbance at the wavelength specified by the ELISA kit protocol.
Protocol:
-
Cell Culture: Culture primary hippocampal neurons in 24-well plates for 14-21 DIV.
-
Pre-incubation with this compound:
-
Prepare dilutions of this compound in culture medium. Based on the known IC₅₀ of 2.7 µM, suggested final concentrations could range from 0.1 µM to 20 µM.
-
Include a vehicle control (DMSO).
-
Replace the culture medium with fresh medium containing this compound or vehicle.
-
Incubate for 30-60 minutes at 37°C.
-
-
NMDA Stimulation:
-
Prepare a stimulating solution of NMDA and glycine in culture medium (e.g., final concentrations of 100 µM NMDA and 10 µM glycine).
-
Add the stimulating solution to the wells.
-
Incubate for a short period, typically 5-10 minutes at 37°C, to capture the peak of cGMP production.
-
-
Cell Lysis:
-
Quickly aspirate the medium.
-
Lyse the cells by adding ice-cold 0.1 M HCl or the lysis buffer provided with the cGMP ELISA kit.
-
Incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed to pellet cell debris.
-
-
cGMP ELISA:
-
Follow the manufacturer's instructions for the cGMP ELISA kit to measure the cGMP concentration in the supernatant of the cell lysates. This typically involves a competitive immunoassay format.
-
-
Data Analysis:
-
Calculate the cGMP concentration in each sample based on the standard curve generated according to the ELISA kit protocol.
-
Normalize the cGMP levels to the total protein concentration of the lysate if desired.
-
Express the results as a percentage of the NMDA-stimulated, vehicle-treated control.
-
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and cell culture systems. It is recommended to perform pilot experiments to determine the optimal concentrations of this compound, NMDA, and incubation times for your specific assays. Always handle chemical reagents with appropriate safety precautions.
References
Application Notes and Protocols for IC87201 in In Vivo Stroke Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of IC87201, a small molecule inhibitor of the postsynaptic density-95 (PSD-95)/neuronal nitric oxide synthase (nNOS) interaction, in preclinical in vivo models of ischemic stroke.
Introduction
Ischemic stroke, characterized by the occlusion of a cerebral artery, triggers a cascade of detrimental events, including excitotoxicity, primarily mediated by the overactivation of N-Methyl-D-Aspartate (NMDA) receptors.[1][2][3] While NMDA receptor antagonists have been investigated, their clinical utility has been hampered by significant side effects.[4][5] An alternative strategy is to target the downstream signaling pathways of the NMDA receptor.[3][4]
This compound is a novel small molecule that disrupts the interaction between PSD-95 and nNOS.[4][6] This interaction is crucial for the localized production of nitric oxide (NO) following NMDA receptor activation, a key step in the excitotoxic cascade.[4][5] By selectively uncoupling nNOS from the NMDA receptor complex, this compound aims to reduce the production of damaging nitric oxide and other free radicals without affecting the receptor's normal physiological function.[3][4] Preclinical studies have demonstrated the neuroprotective potential of this compound in rodent models of ischemic stroke, showing improvements in neurological function and reductions in brain injury.[1][2][7]
Mechanism of Action
During an ischemic event, excessive glutamate release leads to the overactivation of NMDA receptors, causing a massive influx of calcium (Ca2+) into the neuron. This calcium overload activates nNOS, which is localized to the NMDA receptor complex via its interaction with PSD-95. The resulting overproduction of NO contributes to neuronal damage. This compound intervenes by disrupting the PSD-95/nNOS interaction, thereby preventing the excitotoxic cascade at a critical downstream point.
Figure 1: Signaling pathway of this compound in ischemic stroke.
Efficacy Data in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
The following tables summarize the quantitative data from studies evaluating the efficacy of this compound in a rat model of transient MCAO (1 hour of occlusion followed by reperfusion).
Table 1: Neurobehavioral Assessment
| Treatment Group | Modified Neurological Severity Score (mNSS) - Day 7 |
|---|---|
| Sham | 0 |
| MCAO | 8.5 ± 0.5 |
| MCAO + this compound (10 mg/kg, i.p.) | 4.5 ± 0.5* |
| MCAO + Dextromethorphan (DXM) (50 mg/kg, i.p.) | 6.5 ± 0.5 |
*Data are presented as mean ± SEM. *p < 0.05 compared to the MCAO group.[6][7]
Table 2: Histological Analysis of Brain Injury (Day 7 Post-MCAO)
| Treatment Group | Infarct Volume (%) | Total Hemisphere Volume (mm³) | Striatum Volume (mm³) |
|---|---|---|---|
| MCAO | 24.76 ± 4.07 | 280 ± 10 | 30 ± 2 |
| MCAO + this compound (10 mg/kg, i.p.) | 10.12 ± 2.15* | 320 ± 8* | 40 ± 3* |
| MCAO + DXM (50 mg/kg, i.p.) | 15.87 ± 1.83 | 300 ± 9 | 35 ± 2 |
*Data are presented as mean ± SEM. *p < 0.05 compared to the MCAO group.[1][2][5]
Table 3: Stereological Analysis of the Striatum (Day 7 Post-MCAO)
| Treatment Group | Total Number of Neurons (x10³) | Total Number of Non-neuronal Cells (x10³) | Total Number of Dead Cells (x10³) |
|---|---|---|---|
| MCAO | 1800 ± 150 | 2500 ± 200 | 400 ± 40 |
| MCAO + this compound (10 mg/kg, i.p.) | 2800 ± 200* | 3106 ± 195* | 259 ± 33* |
| MCAO + DXM (50 mg/kg, i.p.) | 2200 ± 180 | 2800 ± 190 | 320 ± 35 |
*Data are presented as mean ± SEM. *p < 0.05 compared to the MCAO group.[1][5]
Experimental Protocols
The following protocols are based on published studies using this compound in a rat model of MCAO.
Animal Model: Transient Middle Cerebral Artery Occlusion (MCAO)
This protocol describes the induction of focal cerebral ischemia in rats.
Figure 2: Experimental workflow for the MCAO procedure.
Materials:
-
Adult male rats (e.g., Sprague-Dawley or Wistar)
-
Anesthetics (e.g., Ketamine and Xylazine)
-
Heating pad and rectal thermometer
-
Surgical microscope
-
Micro-surgical instruments
-
4-0 monofilament nylon suture with a rounded tip
Procedure:
-
Anesthetize the rat with an intraperitoneal (i.p.) injection of Ketamine (100 mg/kg) and Xylazine (10 mg/kg).[1][4]
-
Maintain the animal's core body temperature at 37°C using a heating pad and rectal thermometer.[4]
-
Make a midline incision on the neck to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[1][4]
-
Carefully dissect the arteries from the surrounding tissues and vagus nerve.[1][4]
-
Introduce a 4-0 monofilament nylon suture with a rounded head into the CCA and advance it into the lumen of the ICA until it blocks the origin of the middle cerebral artery (MCA).[4]
-
After 1 hour of occlusion, induce reperfusion by withdrawing the suture.[4]
-
Suture the incision and allow the animal to recover.
This compound Administration
Materials:
-
This compound
-
Vehicle (e.g., saline or DMSO)
-
Syringes and needles for i.p. injection
Procedure:
-
Prepare a solution of this compound at the desired concentration (e.g., 10 mg/kg).
-
Immediately after the induction of reperfusion (withdrawal of the filament), administer this compound via intraperitoneal injection.[2]
Assessment of Neurological Deficits
A neurological deficit score (NDS) is used to evaluate the extent of neurological impairment.
Procedure:
-
Evaluate neurological deficits at various time points post-stroke (e.g., 4 hours, 24 hours, and daily for 7 days).[4][6]
-
Use a 5-point scoring system:[4]
-
Grade 1: No observable neurological deficit.
-
Grade 2: Flexion of the contralateral torso or forelimb upon lifting by the tail.
-
Grade 3: Circling to the contralateral side.
-
Grade 4: Loss of righting reflex and decreased resistance to lateral push.
-
Grade 5: No spontaneous motor activity.
-
Histological and Stereological Analysis
This protocol is for the assessment of brain injury and cell populations.
Procedure:
-
At the end of the experimental period (e.g., 7 days post-MCAO), euthanize the animals.
-
Perfuse the animals transcardially with saline followed by 4% paraformaldehyde.
-
Harvest the brains and prepare them for sectioning.
-
For Infarct Volume:
-
Stain coronal sections with 2,3,5-triphenyltetrazolium chloride (TTC).
-
Healthy tissue will stain red, while the infarcted area will remain white.
-
Quantify the infarct volume using image analysis software.
-
-
For Stereological Analysis:
Conclusion
This compound represents a promising therapeutic agent for ischemic stroke by targeting a key downstream pathway of NMDA receptor-mediated excitotoxicity. The provided protocols offer a framework for the in vivo evaluation of this compound in a rat model of MCAO. These methods can be adapted to further investigate the therapeutic window, dose-response, and long-term efficacy of this compound and similar neuroprotective compounds.
References
- 1. Post-stroke effects of this compound on neurobehavioral function and brain injuries: A stereological study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Post-stroke effects of this compound on neurobehavioral function and brain injuries: A stereological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. biologymedjournal.com [biologymedjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The this compound (a PSD95/nNOS Inhibitor) Attenuates Post- Stroke Injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring IC87201 Activity Using a cGMP Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
IC87201 is a small molecule inhibitor that disrupts the interaction between Postsynaptic Density protein-95 (PSD-95) and neuronal Nitric Oxide Synthase (nNOS).[1][2][3] This interaction is crucial in the signaling cascade downstream of N-methyl-D-aspartate (NMDA) receptor activation.[3][4] Overactivation of NMDA receptors, as seen in excitotoxic conditions like ischemic stroke, leads to excessive nitric oxide (NO) production by nNOS, resulting in elevated levels of cyclic guanosine monophosphate (cGMP) and subsequent neuronal damage.[3][4] this compound offers a therapeutic strategy by uncoupling nNOS from the NMDA receptor complex, thereby mitigating excitotoxic damage without directly blocking NMDA receptor currents.[2][3]
This document provides detailed application notes and protocols for utilizing a competitive enzyme-linked immunosorbent assay (ELISA)-based cGMP assay to quantify the inhibitory activity of this compound. This method allows for the determination of this compound's efficacy in a cell-based model of NMDA-induced cGMP production.
Signaling Pathway of this compound Action
The activity of this compound is measured indirectly by quantifying its effect on the downstream second messenger, cGMP. The signaling cascade begins with the activation of NMDA receptors, leading to an influx of calcium ions. This calcium influx activates nNOS, which is localized to the NMDA receptor complex via its interaction with PSD-95. Activated nNOS produces NO, which then diffuses to and activates soluble guanylate cyclase (sGC). sGC, in turn, catalyzes the conversion of GTP to cGMP. This compound disrupts the initial protein-protein interaction between PSD-95 and nNOS, preventing the efficient activation of nNOS following NMDA receptor stimulation and thereby reducing the subsequent production of cGMP.[1][3][4]
References
Application Notes and Protocols: Fluorescence Polarization Assay for PSD95-nNOS Binding with IC87201
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between Postsynaptic Density-95 (PSD95) and neuronal Nitric Oxide Synthase (nNOS) is a critical juncture in the N-methyl-D-aspartate receptor (NMDAR) signaling pathway, implicated in various neuropathological conditions, including ischemic stroke and chronic pain.[1][2][3][4][5] The scaffolding protein PSD95 tethers nNOS to the NMDA receptor, facilitating calcium-dependent nitric oxide (NO) production upon receptor activation.[6][7][8][9] Disrupting this protein-protein interaction (PPI) presents a promising therapeutic strategy to mitigate the detrimental effects of excessive NO production without directly blocking NMDAR function.[1][3][4][5]
IC87201 is a small molecule inhibitor reported to disrupt the PSD95-nNOS interaction.[10][11] Fluorescence Polarization (FP) is a robust, solution-based technique ideal for studying PPIs in a high-throughput format.[12][13][14] This application note provides a detailed protocol for a fluorescence polarization assay to characterize the binding of PSD95 and nNOS and to evaluate potential inhibitors like this compound.
Signaling Pathway and Assay Principle
The binding of nNOS to PSD95 is a key step in NMDAR-mediated excitotoxicity. Upon glutamate binding and subsequent calcium influx through the NMDA receptor, nNOS is activated to produce NO. PSD95 acts as a scaffold, bringing nNOS into close proximity with the NMDA receptor, thereby enhancing the efficiency of this signaling cascade.
References
- 1. biotium.com [biotium.com]
- 2. Analysis of fluorescence polarization competition assays with affinimeter [blog.affinimeter.com]
- 3. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Role of PSD95 in membrane association and catalytic activity of nNOSα in nitrergic varicosities in mice gut - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. PSD95 and nNOS interaction as a novel molecular target to modulate conditioned fear: relevance to PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of NMDAR-PSD95-nNOS Signaling Pathway in Stroke - Ace Therapeutics [acetherapeutics.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biologymedjournal.com [biologymedjournal.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for IC87201 in Opioid Reward Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of IC87201, a small molecule inhibitor of the interaction between Postsynaptic Density-95 (PSD-95) and neuronal Nitric Oxide Synthase (nNOS), in the investigation of opioid reward mechanisms. The following sections detail the underlying signaling pathways, experimental protocols for key behavioral and neurochemical assays, and relevant quantitative data.
Introduction
Opioid addiction is a complex neurobiological disorder characterized by compulsive drug-seeking and use. The rewarding effects of opioids are primarily mediated by the mesolimbic dopamine system. Emerging evidence suggests that glutamatergic signaling, particularly through the N-methyl-D-aspartate receptor (NMDAR), plays a critical role in the development and expression of opioid-induced reward and addiction. This compound offers a novel therapeutic strategy by targeting the protein-protein interaction between PSD-95 and nNOS, a key downstream signaling complex of the NMDAR. By disrupting this interaction, this compound can attenuate the rewarding effects of opioids without the adverse side effects associated with direct NMDAR antagonists.
Signaling Pathway of Opioid Reward and this compound Intervention
Opioids, such as morphine, increase dopamine release in the nucleus accumbens (NAc), a critical brain region for reward processing. This is achieved, in part, through the disinhibition of dopaminergic neurons in the ventral tegmental area (VTA). Concurrently, chronic opioid exposure leads to neuroadaptations in glutamatergic signaling. The activation of NMDARs in brain regions like the NAc triggers a cascade of intracellular events, including the production of nitric oxide (NO) by nNOS. PSD-95, a scaffolding protein, facilitates the coupling of nNOS to the NMDAR, thereby enhancing NO production. This NMDAR-PSD-95-nNOS signaling pathway is implicated in the synaptic plasticity underlying opioid-associated memories and reward.
This compound acts by disrupting the interaction between the PDZ domain of PSD-95 and the N-terminal region of nNOS. This prevents the efficient activation of nNOS following NMDAR stimulation, leading to a reduction in NO production and subsequent downstream signaling events that contribute to the rewarding properties of opioids.
Troubleshooting & Optimization
IC87201 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of IC87201. Below you will find troubleshooting advice and frequently asked questions to assist in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution of this compound. It is soluble in DMSO at concentrations of 30 mg/mL and ≥ 100 mg/mL.[1][2] It is crucial to use newly opened, anhydrous DMSO, as its hygroscopic nature can significantly impact the solubility of the compound.[1]
Q2: Can I dissolve this compound directly in aqueous buffers like PBS?
Direct dissolution of this compound in aqueous buffers is not recommended due to its low aqueous solubility. For instance, in a 1:3 mixture of DMSO:PBS (pH 7.2), the solubility is limited to 0.25 mg/mL.[2] To prepare a working solution in an aqueous buffer, it is advised to first create a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in the aqueous medium.
Q3: What is the appearance and stability of this compound powder?
This compound is a solid that can range in color from pink to red.[1] For long-term storage, the powder should be kept at -20°C for up to three years or at 4°C for up to two years.[1]
Q4: How should I store this compound stock solutions?
Stock solutions of this compound in a solvent can be stored at -80°C for up to two years or at -20°C for up to one year.[1] It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[1]
Troubleshooting Guide
Issue: My this compound is not fully dissolving in the solvent.
-
Solution 1: Gentle Heating. To aid dissolution, you can warm the solution at 37°C.[3] Be cautious with the temperature to avoid degradation of the compound.
-
Solution 2: Sonication. Use an ultrasonic bath to shake the solution for a short period.[3] This can help break up any precipitate and facilitate dissolution.[1]
-
Solution 3: Fresh Solvent. If using DMSO, ensure it is a fresh, unopened bottle. DMSO is hygroscopic, and absorbed water can reduce the solubility of this compound.[1]
Issue: Precipitation occurs when I dilute my DMSO stock solution into an aqueous buffer.
-
Solution 1: Stepwise Dilution. Instead of a single large dilution, try a serial dilution approach. This can sometimes prevent the compound from crashing out of the solution.
-
Solution 2: Co-solvents. For in vivo preparations, a multi-component solvent system is often necessary. Protocols frequently involve a combination of DMSO with other solvents like PEG300, Tween-80, or Emulphor before adding the final aqueous component.[1][4][5]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents and solvent systems.
| Solvent/Solvent System | Concentration | Remarks |
| DMSO | ≥ 100 mg/mL (323.47 mM) | Use of newly opened DMSO is recommended.[1] |
| DMSO | 30 mg/mL | |
| DMF | 30 mg/mL | [2] |
| Ethanol | 1 mg/mL | [2] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (8.09 mM) | Results in a suspended solution; requires sonication. Suitable for oral and intraperitoneal injection.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (8.09 mM) | Results in a suspended solution; requires sonication.[1] |
| 3% DMSO, 97% (1:1:18 Emulphor:Ethanol:0.9% NaCl) | Not specified | Vehicle for intraperitoneal administration at doses of 1, 4, and 10 mg/kg.[1][4] |
| 20% DMSO, 80% (1:1:8 Ethanol:Emulphor:Saline) | Not specified | Vehicle for intraperitoneal administration at a dose of 10 mg/kg.[5] |
Experimental Protocols
Preparation of this compound for In Vitro Assays
A common procedure for preparing this compound for cell-based assays involves creating a concentrated stock solution in DMSO, which is then diluted into the cell culture medium to achieve the final desired concentration. For example, this compound has been used at 20 μM in cultured hippocampal neurons to suppress NMDA-stimulated cGMP formation.[1][4]
Preparation of this compound for In Vivo Administration (Intraperitoneal Injection)
Protocol 1:
This protocol yields a suspended solution of 2.5 mg/mL.[1]
-
Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final volume, take 100 μL of the DMSO stock solution and add it to 400 μL of PEG300. Mix thoroughly.
-
Add 50 μL of Tween-80 to the mixture and mix again.
-
Finally, add 450 μL of saline to bring the total volume to 1 mL.
-
If precipitation occurs, sonication can be used to aid in creating a uniform suspension.[1]
Protocol 2:
This vehicle was used for administering this compound at doses of 1, 4, and 10 mg/kg.[1][4]
-
Prepare a vehicle solution containing 3% DMSO and 97% of a mixture of Emulphor, ethanol, and 0.9% NaCl in a 1:1:18 ratio.[1][4]
-
Dissolve the required amount of this compound in this vehicle.
Visualizations
Caption: Workflow for preparing this compound for in vitro experiments.
Caption: Step-by-step preparation of this compound for in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. Source memory in rats is impaired by an NMDA receptor antagonist but not by PSD95-nNOS protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of PSD95‐nNOS protein–protein interactions decreases morphine reward and relapse vulnerability in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating IC87201-Induced Fluorescence Artifacts
This technical support center is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting guides and frequently asked questions (FAQs) for mitigating fluorescence artifacts caused by the compound IC87201 in various assays. Our goal is to ensure the generation of accurate and reproducible experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it problematic in fluorescence-based assays?
A1: this compound is a known inhibitor of the PI3K signaling pathway. While a valuable research tool, it has been reported to exhibit a high degree of fluorescence-based artefactual signals in assays, particularly those employing fluorescent probes like TAMRA-nNOS.[1] This intrinsic fluorescence can lead to false-positive or false-negative results, complicating data interpretation.
Q2: What are the primary mechanisms of fluorescence interference caused by compounds like this compound?
A2: There are three main mechanisms by which a test compound can interfere with a fluorescence-based assay:
-
Autofluorescence: The compound itself emits light upon excitation at or near the same wavelengths as the assay's fluorophore. This adds to the total measured signal and can mask true biological effects.
-
Inner Filter Effect (Quenching): The compound absorbs light at the excitation and/or emission wavelengths of the assay's fluorophore. This reduces the amount of light reaching the fluorophore for excitation and the amount of emitted light that reaches the detector, leading to an apparent decrease in signal.[2]
-
Direct Fluorescence Quenching: The compound directly interacts with the excited fluorophore, causing it to return to its ground state without emitting a photon. This results in a decreased fluorescence signal.
Q3: How can I determine if this compound is interfering with my assay?
A3: A critical first step is to run a "compound-only" control. This involves measuring the fluorescence of this compound in the assay buffer at the same concentration used in your experiment, but without the fluorescent probe or other assay components. A significant signal in this control is a strong indicator of autofluorescence.[3]
Q4: What are some general strategies to minimize interference from this compound?
A4: Several strategies can be employed:
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Use Red-Shifted Fluorophores: Compound autofluorescence is often more pronounced at shorter (blue-green) wavelengths.[4][5] Switching to fluorophores that excite and emit at longer (red or far-red) wavelengths can significantly reduce interference.
-
Optimize Compound Concentration: Use the lowest effective concentration of this compound to minimize its contribution to the overall fluorescence signal.
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Employ Orthogonal Assays: Validate your findings using a non-fluorescence-based assay or a fluorescence technique less susceptible to interference, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[6]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered when using this compound in fluorescence assays.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High background fluorescence in wells containing this compound, even without the fluorescent probe. | This compound is autofluorescent at the assay's wavelengths. | 1. Perform a spectral scan of this compound: Determine its excitation and emission maxima to understand the extent of spectral overlap with your fluorophore. 2. Select a spectrally distinct fluorophore: Choose a dye with excitation and emission wavelengths that do not overlap with this compound's fluorescence profile. 3. Implement a pre-read step: Measure the fluorescence of the plate after adding this compound but before adding the fluorescent reporter. Subtract this background from the final reading. |
| A decrease in fluorescence signal with increasing concentrations of this compound, suggesting inhibition. | The inner filter effect or direct fluorescence quenching by this compound. | 1. Measure the absorbance spectrum of this compound: High absorbance at the excitation or emission wavelengths of your fluorophore indicates a potential inner filter effect. 2. Perform a quenching control assay: Test if this compound quenches the fluorescence of the free fluorophore. 3. Correct for the inner filter effect: Mathematical correction models can be applied if the absorbance is known. 4. Consider TR-FRET: This technique is less susceptible to inner filter effects. |
| Inconsistent or variable results in the presence of this compound. | Poor solubility or precipitation of this compound at the tested concentrations. | 1. Visually inspect the assay plate: Look for turbidity or precipitates in the wells. 2. Determine the solubility of this compound in your assay buffer. 3. Adjust buffer components: If compatible with your assay, consider minor modifications to the buffer (e.g., adding a small percentage of DMSO) to improve solubility. |
Experimental Protocols
Protocol 1: Determining the Fluorescence Profile of this compound
Objective: To determine the excitation and emission spectra of this compound to assess its potential for autofluorescence in a specific assay.
Materials:
-
This compound
-
Assay buffer
-
Fluorescence microplate reader with spectral scanning capabilities
-
Black, opaque microplates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer, starting from the highest concentration used in your primary assay.
-
Add the this compound dilutions to the wells of a black microplate. Include wells with only assay buffer as a blank control.
-
Emission Scan: Set the plate reader to the excitation wavelength of your primary assay's fluorophore. Perform an emission scan across a broad wavelength range (e.g., 400-750 nm).
-
Excitation Scan: Set the plate reader to the emission wavelength of your primary assay's fluorophore. Perform an excitation scan across a relevant wavelength range (e.g., 350-600 nm).
-
Data Analysis: Subtract the blank spectrum from the this compound spectra. The resulting plots will reveal the fluorescence profile of this compound under your experimental conditions.
Protocol 2: Inner Filter Effect Correction
Objective: To correct for the absorption of excitation and emission light by this compound.
Materials:
-
This compound
-
Assay buffer
-
UV-Vis spectrophotometer or plate reader with absorbance measurement capabilities
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer at the same concentrations used in your fluorescence assay.
-
In a clear-bottom plate, measure the absorbance of each this compound concentration at both the excitation and emission wavelengths of your fluorophore.
-
Apply a correction factor to your fluorescence data using the following formula: Fcorrected = Fobserved x 10(Aexd) x 10(Aemd) Where:
-
Fcorrected is the corrected fluorescence intensity.
-
Fobserved is the measured fluorescence intensity.
-
Aex is the absorbance of the compound at the excitation wavelength.
-
Aem is the absorbance of the compound at the emission wavelength.
-
d is the path length of the light through the well.
-
Protocol 3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) as an Orthogonal Assay
Objective: To validate findings from a standard fluorescence assay using a technique less prone to compound interference.
Principle: TR-FRET utilizes a long-lifetime lanthanide donor fluorophore and a shorter-lived acceptor fluorophore. A time delay between excitation and detection allows for the decay of short-lived background fluorescence, including that from an interfering compound like this compound.[7]
General Workflow:
-
Reagent Preparation: Label one binding partner with a lanthanide donor (e.g., Europium or Terbium) and the other with a suitable acceptor (e.g., a fluorescent protein or a small molecule dye).
-
Assay Reaction: Incubate the labeled binding partners with this compound at various concentrations.
-
TR-FRET Measurement: Use a plate reader capable of TR-FRET. The instrument will excite the donor with a pulse of light, wait for a short delay period (e.g., 50-150 µs), and then measure the emission from both the donor and the acceptor.
-
Data Analysis: Calculate the ratio of the acceptor emission to the donor emission. A change in this ratio indicates a modulation of the binding event.
Visualizing Key Concepts
To further aid in understanding, the following diagrams illustrate relevant pathways and workflows.
Caption: Troubleshooting workflow for this compound interference.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Caption: Principle of Time-Resolved FRET (TR-FRET).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 3. benchchem.com [benchchem.com]
- 4. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence Polarization and Time-Resolved Fluorescence Resonance Energy Transfer Techniques for PI3K Assays | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing IC87201 Concentration for Neuroprotection
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing IC87201, a potent inhibitor of the PSD-95/nNOS protein-protein interaction, in neuroprotection studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that disrupts the interaction between Postsynaptic Density protein-95 (PSD-95) and neuronal Nitric Oxide Synthase (nNOS).[1] This interaction is a key step in the N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity pathway. By uncoupling nNOS from the NMDA receptor complex, this compound reduces the production of nitric oxide (NO) and subsequent downstream neurotoxic effects without directly blocking the NMDA receptor channel.[1] This targeted approach aims to mitigate excitotoxicity while avoiding the adverse side effects associated with broad NMDA receptor antagonists.
Q2: What is a good starting concentration for this compound in in vitro neuroprotection assays?
A2: Based on available data, a starting concentration range of 1 µM to 10 µM is recommended for initial in vitro experiments. The IC50 for reducing NMDA-induced cGMP production in primary hippocampal neurons is 2.7 µM. A structurally similar compound, ZL006, has shown neuroprotective effects in primary cortical neurons in the range of 0.1 µM to 10 µM in an LDH assay. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How should I dissolve and store this compound?
A3: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo studies, a common vehicle is a solution containing 3% DMSO, with the remainder comprised of a 1:1:18 ratio of emulphor:ethanol:0.9% NaCl.[2] Stock solutions should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: What are the appropriate controls for experiments with this compound?
A4: Essential controls for your experiments include:
-
Vehicle Control: Cells or animals treated with the same vehicle used to dissolve this compound (e.g., DMSO) at the same final concentration.
-
Positive Control (Neurotoxic Insult): Cells or animals subjected to the neurotoxic stimulus (e.g., NMDA, oxygen-glucose deprivation) without any treatment.
-
Positive Control (Neuroprotective Agent): A well-characterized neuroprotective compound for your specific model, if available.
-
Untreated Control: Cells or animals not subjected to the neurotoxic insult or any treatment, to establish a baseline for cell viability and function.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable neuroprotective effect. | 1. Suboptimal Concentration: The concentration of this compound may be too low or too high (leading to toxicity). 2. Compound Instability: this compound may be degrading in the culture medium. 3. Poor Cell Permeability: The compound may not be efficiently entering the cells. 4. Experimental Model Resistance: The chosen neurotoxic insult may not be effectively mitigated by inhibiting the PSD-95/nNOS pathway. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 50 µM). 2. Prepare fresh solutions of this compound for each experiment. Minimize exposure to light and elevated temperatures. 3. While this compound is a small molecule expected to be cell-permeable, consider using permeabilization agents in initial mechanistic studies if direct intracellular target engagement is being measured. 4. Confirm that the NMDA receptor/nNOS pathway is activated in your model of neurotoxicity. |
| High variability between replicate wells/animals. | 1. Inconsistent Cell Seeding: Uneven cell density across wells. 2. Pipetting Errors: Inaccurate dispensing of compound or reagents. 3. Edge Effects in Multi-well Plates: Increased evaporation in the outer wells. 4. Inconsistent Drug Administration (in vivo): Variability in injection volume or site. | 1. Ensure a homogenous cell suspension before seeding and use a consistent seeding protocol. 2. Use calibrated pipettes and consistent pipetting techniques. 3. Avoid using the outermost wells of the plate or fill them with sterile media/PBS to create a humidity barrier. 4. Ensure proper training on injection techniques and use appropriate animal handling procedures. |
| Observed cytotoxicity at expected therapeutic concentrations. | 1. Off-Target Effects: At higher concentrations, this compound may interact with other cellular targets. 2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. 3. Compound Aggregation: The compound may be precipitating in the culture medium. | 1. Lower the concentration of this compound and perform a thorough dose-response analysis. 2. Ensure the final concentration of the vehicle is well below the toxic threshold for your cell type (typically <0.5% for DMSO). 3. Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, try preparing a fresh, more dilute stock solution. |
Data Presentation
Table 1: In Vitro Efficacy of this compound and a Structural Analog (ZL006)
| Compound | Assay | Cell Type | Effect | Effective Concentration / IC50/EC50 |
| This compound | NMDA-induced cGMP production | Primary Hippocampal Neurons | Inhibition of cGMP production | IC50: 2.7 µM |
| This compound | NMDA/glycine-induced decrease in neurite outgrowth | Not Specified | Attenuation of neurite outgrowth reduction | 10 nM, 100 nM |
| This compound | PSD-95/nNOS protein-protein interaction | Cell-free (AlphaScreen) | Disruption of interaction | EC50: 23.94 µM[3][4] |
| ZL006 | Glutamate-induced excitotoxicity (LDH assay) | Primary Cortical Neurons | Reduction in neuronal cell death | 0.1 µM, 1.0 µM, 10 µM |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment Protocol | Outcome Measures | Effective Dose |
| Rat (Middle Cerebral Artery Occlusion - MCAO) | 10 mg/kg, intraperitoneal injection | Reduced brain injury, improved neurobehavioral scores, mitigated post-stroke cardiac dysfunction | 10 mg/kg[1] |
Experimental Protocols
In Vitro Neuroprotection Assay against NMDA-Induced Excitotoxicity
This protocol is designed to assess the neuroprotective effects of this compound against NMDA-induced excitotoxicity in primary neuronal cultures.
Materials:
-
Primary cortical or hippocampal neurons
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine coated multi-well plates
-
This compound
-
NMDA
-
Glycine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
DMSO
-
Sterile PBS
Procedure:
-
Cell Plating: Plate primary neurons at a suitable density on poly-D-lysine coated plates and culture for 7-10 days to allow for maturation.
-
This compound Pre-treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in pre-warmed culture medium to the desired final concentrations (e.g., in a range from 100 nM to 30 µM). Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control. Incubate for 1-2 hours.
-
NMDA-induced Excitotoxicity: Prepare a solution of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) in culture medium. Add this solution to the wells (except for the untreated control wells) and incubate for the desired duration (e.g., 30 minutes to 24 hours, to be optimized for your specific cell type).
-
Assessment of Neuroprotection:
-
LDH Assay (measuring cell death):
-
Carefully collect a sample of the culture supernatant from each well.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
-
MTT Assay (measuring cell viability):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a proprietary solution) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength.
-
-
-
Data Analysis: Normalize the data to the vehicle-treated, non-insulted control group (representing 100% viability or 0% death). Compare the viability/death in the this compound-treated groups to the NMDA-insulted, vehicle-treated group.
Oxygen-Glucose Deprivation (OGD) In Vitro Ischemia Model
This protocol simulates ischemic conditions in vitro to evaluate the neuroprotective potential of this compound.
Materials:
-
Primary neuronal cultures
-
Glucose-free DMEM or Neurobasal medium
-
Hypoxic chamber (e.g., with 95% N2, 5% CO2)
-
This compound
-
MTT or LDH assay kits
Procedure:
-
Cell Culture: Culture primary neurons as described in the previous protocol.
-
This compound Treatment: Pre-treat the cells with this compound at various concentrations or vehicle for 1-2 hours before inducing OGD.
-
Oxygen-Glucose Deprivation:
-
Wash the cells with glucose-free medium.
-
Replace the medium with fresh, deoxygenated glucose-free medium.
-
Place the culture plates in a hypoxic chamber for a duration that induces significant but not complete cell death (e.g., 1-4 hours, to be optimized).
-
-
Reperfusion:
-
Remove the plates from the hypoxic chamber.
-
Replace the glucose-free medium with regular, pre-warmed culture medium (containing glucose and the respective concentrations of this compound or vehicle).
-
Return the plates to a normoxic incubator (95% air, 5% CO2) for a reperfusion period (e.g., 24 hours).
-
-
Assessment of Neuroprotection: Perform MTT or LDH assays as described in the previous protocol to quantify cell viability or death.
-
Data Analysis: Analyze the data as described in the NMDA-excitotoxicity protocol.
Mandatory Visualizations
Caption: Signaling pathway of this compound-mediated neuroprotection.
Caption: In vitro experimental workflow for this compound.
References
- 1. takarabio.com [takarabio.com]
- 2. ZL006, a small molecule inhibitor of PSD-95/nNOS interaction, does not induce antidepressant-like effects in two genetically predisposed rat models of depression and control animals | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule inhibitors of PSD95-nNOS protein-protein interactions as novel analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
IC87201 stability in DMSO and other solvents
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of IC87201 in DMSO and other solvents.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the most highly recommended solvent for preparing stock solutions of this compound. It exhibits high solubility in DMSO, reaching concentrations of 30 mg/mL to ≥ 100 mg/mL.[1][2] For aqueous-based assays, further dilution in buffers like PBS is necessary, though solubility is significantly lower.[2]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to maintain the integrity of this compound. Recommendations vary for the compound in its solid form versus in a solvent. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes.[1]
Q3: Can I use water to dissolve this compound?
A3: this compound is practically insoluble in water. Direct dissolution in aqueous buffers is not recommended for creating primary stock solutions.
Q4: My this compound solution in DMSO appears cloudy or has precipitated. What should I do?
A4: Cloudiness or precipitation can occur for several reasons. First, ensure you are using high-quality, anhydrous (newly opened) DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1] If the issue persists, gentle warming and vortexing may help redissolve the compound. Refer to the troubleshooting guide below for a systematic approach.
Q5: How should I prepare this compound for in vivo animal studies?
A5: this compound is typically administered as a suspension for in vivo studies due to its low aqueous solubility. Common vehicle formulations involve an initial dissolution in a small amount of DMSO, followed by suspension in a mixture that may include agents like PEG300, Tween-80, saline, or emulphor and ethanol.[1]
Solubility and Storage Data
The following tables summarize the known solubility and recommended storage conditions for this compound.
Table 1: this compound Solubility in Various Solvents
| Solvent | Reported Solubility/Concentration | Source |
| DMSO | ≥ 100 mg/mL (323.47 mM) | MedchemExpress[1] |
| DMSO | 30 mg/mL | Cayman Chemical[2] |
| DMF | 30 mg/mL | Cayman Chemical[2] |
| Ethanol | 1 mg/mL | Cayman Chemical[2] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | Cayman Chemical[2] |
Note: The quality of DMSO is critical. Hygroscopic DMSO can negatively impact solubility.[1]
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Shelf Life | Source |
| Solid Powder | -20°C | 3 years | MedchemExpress[1] |
| Solid Powder | 4°C | 2 years | MedchemExpress[1] |
| In Solvent | -80°C | 2 years | MedchemExpress[1] |
| In Solvent | -20°C | 1 year | MedchemExpress[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Objective: To prepare a high-concentration stock solution of this compound for in vitro experiments.
-
Materials:
-
This compound powder (MW: 309.15 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the required amount of this compound powder. For 1 mL of a 10 mM solution, use 3.09 mg of this compound.
-
Add the calculated amount of DMSO to the powder. For example, add 1 mL of DMSO to 3.09 mg of this compound.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
-
Protocol 2: Preparation of a Vehicle for In Vivo Intraperitoneal Injection
-
Objective: To prepare a 2.5 mg/mL suspended solution of this compound for intraperitoneal injection in animal models.[1]
-
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure (for 1 mL final volume):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of a 25 mg/mL this compound stock solution in DMSO. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly to ensure a uniform suspension.
-
This protocol yields a 2.5 mg/mL suspended solution suitable for intraperitoneal injection.[1]
-
Troubleshooting and Visual Guides
Signaling Pathway of this compound Action
This compound is recognized as an inhibitor of the protein-protein interaction between neuronal nitric oxide synthase (nNOS) and postsynaptic density protein 95 (PSD-95).[2][3][4] This interaction is a key component of the NMDA receptor signaling pathway, which, when overactivated, can lead to excitotoxicity and neuronal damage.[4][5] The diagram below illustrates this pathway and the proposed mechanism of action for this compound.
Troubleshooting Workflow for Solubility Issues
If you encounter problems with dissolving this compound or notice precipitation in your stock solution, follow this logical troubleshooting guide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. biologymedjournal.com [biologymedjournal.com]
- 4. Post-stroke effects of this compound on neurobehavioral function and brain injuries: A stereological study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The this compound (a PSD95/nNOS Inhibitor) Attenuates Post- Stroke Injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting IC87201 Inactivity in Cell-Based Assays
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals who are experiencing a lack of activity with IC87201 in their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is not a kinase inhibitor. It is a small molecule that inhibits the protein-protein interaction between Postsynaptic Density Protein 95 (PSD-95) and neuronal Nitric Oxide Synthase (nNOS).[1][2][3] This interaction is crucial for coupling N-Methyl-D-Aspartate (NMDA) receptor activation to nitric oxide (NO) production, which is implicated in excitotoxicity and neuronal damage.[2][4][5] this compound allosterically binds to the β-finger of the nNOS-PDZ domain, thereby disrupting its interaction with PSD-95.[1]
Q2: In which cell types is this compound expected to be active?
A2: this compound is designed to be active in cells that express the NMDA receptor, PSD-95, and nNOS protein complex. This is most prominent in neuronal cells, such as primary hippocampal or cortical neurons.[1][5] Its efficacy in non-neuronal cells would be dependent on the presence and functional coupling of these specific proteins.
Q3: What are the recommended solvent and storage conditions for this compound?
A3: this compound is soluble in DMSO.[1] For stock solutions, it is recommended to store them at -20°C for up to one year or at -80°C for up to two years.[1] As with many compounds, repeated freeze-thaw cycles should be avoided.
Troubleshooting Guide: Why is this compound Inactive in My Assay?
If you are not observing the expected activity of this compound, systematically work through the following potential issues, from compound and cell culture considerations to the specifics of your assay design.
Diagram: Troubleshooting Workflow for this compound Inactivity
Caption: A stepwise guide to troubleshooting the lack of this compound activity.
Compound-Specific Issues
It is crucial to first rule out any issues with the compound itself.
| Potential Problem | Recommended Action | Details |
| Poor Solubility | Prepare fresh stock solutions in high-quality, anhydrous DMSO. Visually inspect for precipitation. | This compound is soluble in DMSO at high concentrations.[1] However, precipitating the compound in aqueous media can significantly reduce its effective concentration. Consider using sonication or gentle warming to aid dissolution if precipitation is observed.[1] |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal concentration. | The reported IC50 for this compound in reducing NMDA-induced cGMP production in primary hippocampal neurons is 2.7 µM.[1] Effective concentrations in cellular assays can range from nanomolar to low micromolar.[1] If your concentration is too low, you may not see an effect. |
| Compound Degradation | Use a fresh aliquot of the compound. Verify the storage conditions. | Stock solutions should be stored at -20°C or -80°C.[1] Avoid multiple freeze-thaw cycles. If the compound is old or has been stored improperly, it may have degraded. |
Cellular System and Culture Conditions
The biological context is critical for the activity of a targeted inhibitor like this compound.
| Potential Problem | Recommended Action | Details |
| Inappropriate Cell Line | Confirm that your cell line expresses all components of the target complex: NMDA receptor, PSD-95, and nNOS. | The mechanism of this compound is dependent on the presence of this specific protein complex.[2][4] Use Western Blot or qPCR to verify the expression of these proteins in your chosen cell line. Primary neuronal cultures are a common model system.[1] |
| Poor Cell Health | Monitor cell viability and morphology. Ensure cells are not overgrown or stressed. | Unhealthy cells can lead to inconsistent and unreliable assay results.[6] Issues such as high passage number or contamination can alter cellular signaling and response to treatment.[7][8] |
| Cell Density | Optimize cell seeding density to ensure cells are in an exponential growth phase during the experiment. | Cell density can affect the outcome of cell-based assays. Over-confluent or under-confluent cultures may respond differently to stimuli and inhibitors.[9] |
Experimental Design and Assay Protocol
The specifics of your assay protocol can significantly impact the observed activity.
Diagram: this compound Signaling Pathway
Caption: this compound disrupts the PSD-95 and nNOS interaction downstream of the NMDA receptor.
| Potential Problem | Recommended Action | Details |
| Lack of Pathway Activation | Ensure that the NMDA receptor-PSD-95-nNOS pathway is stimulated in your assay. | This compound is an inhibitor, so you must first activate the pathway to observe its inhibitory effect. This is typically done by stimulating the cells with NMDA and glycine.[1] Without stimulation, there will be no signal to inhibit. |
| Irrelevant Assay Endpoint | Select a readout that is a direct consequence of nNOS activity. | A common and relevant endpoint is the measurement of cGMP, a downstream product of NO signaling, or direct measurement of NO.[1] Assays measuring general cell viability may not be sensitive enough to detect the specific effect of this compound unless the conditions are strongly excitotoxic. |
| Incorrect Timing | Optimize the pre-incubation time with this compound and the stimulation time. | The kinetics of inhibition and pathway activation are critical. A typical protocol might involve pre-incubating the cells with this compound before adding the NMDA stimulus. The duration of both steps may need to be optimized for your specific cell type and assay conditions. |
| Assay Interference | Be aware of potential artifacts, especially in fluorescence-based assays. | Some studies have noted that this compound can produce artefactual signals in certain fluorescence-based assays.[1][3] If using a fluorescence readout, consider running appropriate controls to rule out compound interference. |
By methodically addressing these potential issues, you can identify the source of inactivity and successfully incorporate this compound into your cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biologymedjournal.com [biologymedjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Post-stroke effects of this compound on neurobehavioral function and brain injuries: A stereological study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 8. google.com [google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Bioavailability of IC87201
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the in vivo bioavailability of the PSD-95/nNOS inhibitor, IC87201.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the protein-protein interaction between postsynaptic density protein 95 (PSD-95) and neuronal nitric oxide synthase (nNOS).[1][2][3] By disrupting this interaction, this compound can reduce excitotoxicity and nitrogenic stress without directly blocking the NMDA receptor's ion channel, which may offer a therapeutic advantage by avoiding some of the side effects associated with NMDA receptor antagonists.[1] It has shown potential in models of stroke and other neurological disorders.[1][2][3]
Q2: What are the known physicochemical properties of this compound relevant to its bioavailability?
A2: While a definitive Biopharmaceutics Classification System (BCS) classification for this compound is not publicly available, its solubility characteristics suggest it is a poorly water-soluble compound. It is soluble in organic solvents like DMSO and DMF but has limited solubility in aqueous solutions, often requiring co-solvents to form a suspension for in vivo use. Based on its lipophilicity and poor aqueous solubility, this compound is likely a BCS Class II compound (low solubility, high permeability).
Q3: What are the common challenges encountered when working with this compound in in vivo studies?
A3: The primary challenge is its low aqueous solubility, which can lead to:
-
Poor oral bioavailability.
-
High variability in plasma concentrations between subjects.
-
Difficulty in preparing suitable formulations for administration.
-
Potential for compound precipitation upon administration.
Q4: What are the general strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
A4: For BCS Class II compounds, the main goal is to enhance the dissolution rate and/or solubility in the gastrointestinal tract. Key strategies include:
-
Particle Size Reduction: Increasing the surface area of the drug particles to enhance dissolution.[4][5]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier in an amorphous state.[4][6]
-
Lipid-Based Formulations: Utilizing lipids, surfactants, and co-solvents to improve solubilization and absorption.[5][6]
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations After Oral Administration
Possible Cause: Poor dissolution of this compound in the gastrointestinal fluids.
Troubleshooting Steps:
-
Formulation Optimization:
-
Micronization/Nanonization: Reduce the particle size of the this compound powder.
-
Amorphous Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic polymer.
-
Lipid-Based Formulation: Develop a self-emulsifying drug delivery system (SEDDS) or a nanoemulsion.
-
-
Dosing Vehicle Selection:
-
Experiment with different co-solvent systems to maintain this compound in solution or a fine suspension.
-
Consider the use of surfactants and cyclodextrins to enhance solubility.
-
-
Animal Study Design:
-
Ensure consistent fasting times for all animals before dosing.
-
Administer the formulation at a consistent volume and concentration.
-
Issue 2: Compound Precipitation in Aqueous Buffers or Upon Dilution
Possible Cause: this compound is highly soluble in organic solvents but precipitates when introduced to an aqueous environment.
Troubleshooting Steps:
-
Formulation Strategy:
-
Use of Precipitation Inhibitors: Incorporate polymers such as HPMC or PVP in the formulation to maintain a supersaturated state.
-
Lipid-Based Formulations: Encapsulating this compound in a lipid-based system can protect it from immediate contact with the aqueous environment.
-
-
Preparation of Dosing Solutions:
-
Prepare the formulation as close to the time of administration as possible.
-
If using a co-solvent system, add the aqueous component slowly while vortexing to minimize precipitation.
-
Sonication may help to create a finer, more stable suspension.
-
Data Presentation
Table 1: Comparison of Formulation Strategies for Improving Oral Bioavailability of this compound (Hypothetical BCS Class II Compound)
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Particle Size Reduction (Micronization/Nanonization) | Increases surface area for dissolution.[4][5] | Simple and widely applicable. | May not be sufficient for very poorly soluble compounds; potential for particle aggregation. |
| Amorphous Solid Dispersions | Drug is molecularly dispersed in a hydrophilic polymer in a high-energy amorphous state.[4][6] | Significant increase in apparent solubility and dissolution rate. | Potential for recrystallization during storage; requires careful selection of polymer. |
| Lipid-Based Formulations (e.g., SEDDS) | Drug is dissolved in a mixture of oils, surfactants, and co-solvents, forming a micro- or nanoemulsion in the GI tract.[5][6] | Enhances solubilization and can utilize lipid absorption pathways; protects the drug from degradation.[6] | Can be complex to formulate; potential for GI side effects with high surfactant concentrations. |
| Cyclodextrin Complexation | Forms inclusion complexes with the drug, increasing its aqueous solubility. | Enhances solubility and dissolution. | Limited by the stoichiometry of the complex and the size of the drug molecule. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30 or HPMC) in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol). A typical drug-to-polymer ratio to start with is 1:4 (w/w).
-
Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Drying: Dry the resulting solid film under vacuum for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion to a fine powder and pass it through a sieve to ensure a uniform particle size.
-
Characterization (Optional but Recommended):
-
Differential Scanning Calorimetry (DSC): To confirm the amorphous state of this compound.
-
Powder X-ray Diffraction (PXRD): To verify the absence of crystallinity.
-
In Vitro Dissolution Testing: To assess the improvement in dissolution rate compared to the crystalline drug.
-
Protocol 2: In Vivo Bioavailability Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (250-300 g).
-
Acclimatization: Acclimatize the animals for at least one week before the experiment with a standard diet and water ad libitum.
-
Fasting: Fast the animals overnight (12-16 hours) before dosing, with free access to water.
-
Groups:
-
Group 1 (Intravenous): Administer this compound (e.g., 1 mg/kg) dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) via the tail vein to determine the absolute bioavailability.
-
Group 2 (Oral - Crystalline Drug): Administer a suspension of crystalline this compound (e.g., 10 mg/kg) in a vehicle like 0.5% carboxymethyl cellulose (CMC) via oral gavage.
-
Group 3 (Oral - Improved Formulation): Administer the improved formulation of this compound (e.g., solid dispersion or SEDDS) at the same oral dose (10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma and store the plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC for each group to determine the relative and absolute bioavailability.
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for improving bioavailability.
References
- 1. biologymedjournal.com [biologymedjournal.com]
- 2. The this compound (a PSD95/nNOS Inhibitor) Attenuates Post- Stroke Injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The this compound (a PSD95/nNOS Inhibitor) Attenuates Post- Stroke Injuries - ProQuest [proquest.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with IC87201
Welcome to the technical support center for IC87201. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you address common challenges and ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that disrupts the protein-protein interaction between Postsynaptic Density protein-95 (PSD-95) and neuronal Nitric Oxide Synthase (nNOS).[1] This interaction is downstream of the N-Methyl-D-Aspartate (NMDA) receptor. By inhibiting the PSD-95/nNOS complex, this compound suppresses NMDA receptor-dependent nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) formation without directly blocking the NMDA receptor's ion channel activity.[1][2]
Q2: What are the key applications of this compound in research?
A2: this compound is primarily investigated for its neuroprotective effects in models of ischemic stroke and for its potential in treating neuropathic pain.[3][4] Studies have shown its efficacy in reducing brain damage and improving neurobehavioral outcomes after cerebral ischemia.[3][4][5] It is also used to study the role of the PSD-95/nNOS signaling pathway in various neurological and psychiatric disorders.
Q3: How should this compound be stored?
A3: For long-term storage, this compound stock solutions should be stored at -80°C for up to 2 years or at -20°C for up to 1 year. To ensure the reliability of experimental results, it is recommended to prepare fresh working solutions on the day of use.
Q4: In what vehicles can this compound be dissolved for in vivo administration?
A4: For intraperitoneal (i.p.) injections in rodents, this compound has been successfully dissolved in vehicles such as a mixture of 3% DMSO with the remainder being a 1:1:18 ratio of emulphor:ethanol:0.9% NaCl, or a solution containing 20% DMSO and 80% of a 1:1:8 mixture of ethanol:emulphor:saline.[6] Another described vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, though this may result in a suspension.
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from various factors, from compound handling to experimental design. This guide provides a structured approach to identifying and resolving common issues.
Diagram: Troubleshooting Decision Tree for this compound
Caption: Troubleshooting flowchart for this compound experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or no efficacy | Compound Degradation: Improper storage or use of old working solutions. | Always use freshly prepared working solutions. Store stock solutions at -80°C for long-term stability. |
| Poor Solubility: this compound may precipitate in aqueous buffers. | Ensure complete dissolution in the chosen vehicle. Sonication may aid in dissolving the compound. For in vivo studies, consider the vehicle compositions mentioned in published literature.[6] | |
| Suboptimal Concentration: The effective concentration may vary between cell types or animal models. | Perform a dose-response curve to determine the optimal concentration for your specific experimental system. | |
| High Variability Between Replicates | Inconsistent Dosing: Inaccurate pipetting or injection volumes. | Calibrate pipettes regularly. For in vivo studies, ensure consistent administration techniques. |
| Biological Variability: Differences in cell passage number, animal age, or health status. | Use cells within a consistent passage number range. Standardize animal models by age, weight, and health status. | |
| Artifactual Results in Fluorescence-Based Assays | Compound Interference: this compound has been reported to show a high degree of fluorescence-based artefactual signal, particularly with TAMRA-based probes. | Use alternative, non-fluorescence-based methods to validate findings, such as co-immunoprecipitation or downstream functional assays (e.g., measuring cGMP levels). |
| Unexpected Off-Target Effects | Non-Specific Binding: At high concentrations, small molecules can exhibit off-target binding. | Use the lowest effective concentration determined from your dose-response studies. Include appropriate negative controls and consider testing for known off-target effects of PSD-95 inhibitors. |
Experimental Protocols
In Vivo Administration in a Rat Model of Cerebral Ischemia
This protocol is a general guideline based on published studies.[3][5] Researchers should adapt it to their specific experimental needs and institutional guidelines.
1. Animal Model:
-
Adult male Sprague-Dawley rats (275-350g) are commonly used.[7]
-
Cerebral ischemia is induced using the middle cerebral artery occlusion (MCAO) method.[3][5]
2. Preparation of this compound Solution:
-
Vehicle: A common vehicle is a solution of 3% DMSO and 97% of a 1:1:18 mixture of emulphor:ethanol:0.9% NaCl.
-
Concentration: this compound is typically administered at a dose of 10 mg/kg.[3][5]
-
Preparation: Dissolve the required amount of this compound in the vehicle. Ensure the solution is clear. Prepare fresh on the day of the experiment.
3. Administration:
-
Administer this compound via intraperitoneal (i.p.) injection.[3][5]
-
The injection is typically given after the ischemic period.[3][5]
4. Experimental Groups:
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Sham: Animals undergo surgery without MCAO.
-
MCAO (Vehicle Control): Animals undergo MCAO and receive a vehicle injection.
-
MCAO + this compound: Animals undergo MCAO and receive the this compound injection.
-
(Optional) MCAO + Positive Control: A known neuroprotective agent, such as Dextromethorphan (DXM), can be used for comparison.[3]
5. Outcome Measures:
-
Neurobehavioral scores can be assessed for several days post-ischemia.[5]
-
Brain tissue can be collected for stereological analysis to determine infarct volume and cell death.[3][4]
Diagram: In Vivo Experimental Workflow
Caption: General workflow for in vivo this compound experiments.
Signaling Pathway
Diagram: this compound Mechanism of Action
Caption: this compound signaling pathway.
Quantitative Data Summary
The following table summarizes the effects of this compound in a rat model of middle cerebral artery occlusion (MCAO) as reported in the literature.[3][5]
| Parameter | MCAO (Vehicle) | MCAO + this compound (10 mg/kg) | % Improvement with this compound |
| Infarct Volume (Hemisphere, %) | 15.87 ± 1.83 | Significantly Reduced | Data not quantified as % |
| Infarct Volume (Cortex, %) | 13.55 ± 1.81 | Significantly Reduced | Data not quantified as % |
| Infarct Volume (Striatum, %) | 24.76 ± 4.07 | Significantly Reduced | Data not quantified as % |
| Neurobehavioral Score (Day 7) | Impaired | Significantly Improved | Data not quantified as % |
| Total Neuronal Cells (Striatum) | Decreased | Increased vs. MCAO | Data not quantified as % |
| Total Dead Cells (Striatum) | Increased | Decreased vs. MCAO | Data not quantified as % |
Data are presented as mean ± SEM. "Significantly Reduced/Improved" indicates a statistically significant difference as reported in the source literature.[3][8]
This technical support center provides a foundational guide for researchers working with this compound. For more specific queries or advanced troubleshooting, consulting the primary literature and reaching out to experts in the field is recommended.
References
- 1. biologymedjournal.com [biologymedjournal.com]
- 2. Source memory in rats is impaired by an NMDA receptor antagonist but not by PSD95-nNOS protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The this compound (a PSD95/nNOS Inhibitor) Attenuates Post- Stroke Injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunocytochemistry with Primary Cultured Hippocampal Neurons [protocols.io]
- 7. Post-stroke effects of this compound on neurobehavioral function and brain injuries: A stereological study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: IC87201 and Neuronal Cultures
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals observing unexpected toxicity with IC87201 in neuronal cultures. While this compound is designed as a neuroprotective agent that inhibits the PSD95-nNOS interaction to prevent excitotoxicity, this guide addresses potential experimental issues that may lead to contrary observations.
Troubleshooting Guide
This guide is designed to help you identify and resolve potential issues in your experiments with this compound that may be leading to observations of neuronal toxicity.
| Question | Possible Cause | Suggested Solution |
| 1. Are you observing toxicity at all concentrations of this compound? | Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to neuronal cultures at high concentrations. | - Run a vehicle control experiment with the same concentration of solvent used in your this compound treatment group. - Ensure the final solvent concentration is as low as possible (typically <0.1%). |
| High Compound Concentration: Even neuroprotective compounds can exhibit toxicity at excessively high concentrations due to off-target effects. | - Perform a dose-response curve to determine the optimal concentration range for this compound in your specific neuronal culture system. Start with a wide range of concentrations (e.g., from nanomolar to high micromolar). | |
| 2. Is the observed toxicity specific to your neuronal culture type? | Cell-Type Specific Sensitivity: Different types of neurons (e.g., cortical, hippocampal, dopaminergic) can have varying sensitivities to compounds. | - If possible, test this compound on a different neuronal cell type or a neuronal cell line to see if the toxic effect is consistent. |
| Culture Health: Unhealthy or stressed neuronal cultures are more susceptible to any experimental manipulation. | - Ensure your neuronal cultures are healthy before starting the experiment. Check for proper morphology, density, and viability.[1][2] | |
| 3. Have you ruled out experimental artifacts? | Contamination: Bacterial or fungal contamination can cause widespread cell death. | - Regularly check your cultures for signs of contamination under a microscope. Use appropriate sterile techniques. |
| Media and Supplement Issues: The quality and composition of the culture media and supplements are critical for neuronal survival.[2] | - Use fresh, high-quality media and supplements. Ensure that the media formulation is appropriate for your specific neuronal culture. | |
| Plate Edge Effects: Wells on the outer edges of multi-well plates are prone to evaporation, leading to increased compound and media concentrations.[3] | - Avoid using the outer wells of your plates for experiments. Fill them with sterile water or media to maintain humidity. | |
| 4. Could the toxicity be related to the experimental conditions? | Prolonged Incubation: Long exposure times to any compound can sometimes lead to toxicity. | - Perform a time-course experiment to determine the optimal incubation time for this compound in your assay. |
| Interaction with Other Reagents: this compound may interact with other components in your experimental setup. | - Review all reagents being used in conjunction with this compound to identify any potential for adverse interactions. |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is an inhibitor of the protein-protein interaction between Postsynaptic Density protein-95 (PSD-95) and neuronal Nitric Oxide Synthase (nNOS). By disrupting this interaction, this compound is designed to prevent the downstream signaling cascade of N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity, which is a key driver of neuronal death in conditions like stroke.[4][5]
Q2: At what concentration is this compound expected to be neuroprotective?
A2: The effective concentration of this compound can vary depending on the experimental model and cell type. In vitro studies have shown neuroprotective effects in the micromolar range. However, it is crucial to perform a dose-response study to determine the optimal concentration for your specific neuronal culture system.
Q3: Could this compound be causing toxicity through off-target effects?
A3: While this compound is designed to be a specific inhibitor of the PSD95-nNOS interaction, off-target effects are a possibility with any small molecule, especially at high concentrations. If you have ruled out other potential causes of toxicity, investigating potential off-target effects through further experimentation may be necessary.
Q4: How can I confirm that the observed cell death is due to apoptosis or necrosis?
A4: You can use specific assays to distinguish between different cell death mechanisms. For example, a caspase-3 activity assay can be used to detect apoptosis, while a lactate dehydrogenase (LDH) release assay can indicate necrosis or late-stage apoptosis.
Quantitative Data Summary
The following tables provide examples of how to structure your quantitative data from troubleshooting experiments. The data presented here is hypothetical and for illustrative purposes only.
Table 1: Dose-Response of this compound on Neuronal Viability
| This compound Concentration (µM) | Neuronal Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 0.1 | 98.5 | 4.8 |
| 1 | 97.2 | 5.1 |
| 10 | 95.8 | 6.3 |
| 50 | 75.4 | 8.9 |
| 100 | 42.1 | 10.4 |
Table 2: Effect of Solvent (DMSO) Concentration on Neuronal Viability
| DMSO Concentration (%) | Neuronal Viability (%) | Standard Deviation |
| 0 (No Solvent) | 100 | 4.5 |
| 0.01 | 99.1 | 4.7 |
| 0.1 | 98.5 | 5.0 |
| 0.5 | 85.3 | 7.8 |
| 1 | 60.7 | 9.2 |
Experimental Protocols
1. MTT Assay for Neuronal Viability
This protocol provides a method for assessing cell viability based on the metabolic activity of the cells.
-
Materials:
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Neuronal culture in a 96-well plate
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This compound and vehicle control
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
-
-
Procedure:
-
Treat neuronal cultures with various concentrations of this compound or vehicle control for the desired incubation period.
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
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Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Caspase-3 Activity Assay for Apoptosis
This protocol measures the activity of caspase-3, a key enzyme in the apoptotic pathway.
-
Materials:
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Neuronal culture in a 96-well plate
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This compound and vehicle control
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Caspase-3 colorimetric or fluorometric assay kit (follow manufacturer's instructions)
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Plate reader (colorimetric or fluorometric)
-
-
Procedure:
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Treat neuronal cultures with this compound or vehicle control.
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Lyse the cells according to the assay kit protocol.
-
Add the caspase-3 substrate to the cell lysates.
-
Incubate as recommended by the manufacturer.
-
Measure the absorbance or fluorescence using a plate reader.
-
Quantify caspase-3 activity relative to a standard curve or as a fold change compared to the control.
-
Visualizations
Caption: Mechanism of action of this compound in preventing excitotoxicity.
Caption: Troubleshooting workflow for unexpected neuronal toxicity.
Caption: General experimental workflow for assessing compound effects.
References
- 1. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 2. dendrotek.ca [dendrotek.ca]
- 3. biocompare.com [biocompare.com]
- 4. Small molecule inhibitors of PSD95-nNOS protein-protein interactions suppress formalin-evoked Fos protein expression and nociceptive behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors of PSD95-nNOS protein-protein interactions as novel analgesics - PMC [pmc.ncbi.nlm.nih.gov]
long-term stability of IC87201 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term stability, storage, and handling of IC87201 stock solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and successful application of this compound in your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of this compound stock solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation observed in stock solution upon thawing. | 1. Solution may not be fully warmed to room temperature before use. 2. The concentration of the stock solution may be too high for the solvent at a lower temperature. 3. Repeated freeze-thaw cycles may have affected stability. | 1. Ensure the vial is warmed to room temperature and vortexed gently before use. 2. If precipitation persists, gentle heating and/or sonication can be used to aid dissolution. 3. Aliquot the stock solution into smaller, single-use volumes after preparation to minimize freeze-thaw cycles. |
| Inconsistent or unexpected experimental results. | 1. Degradation of this compound due to improper storage. 2. Inaccurate concentration of the stock solution. 3. Hygroscopic nature of DMSO affecting solubility. 4. Potential for fluorescence-based artefactual signals in certain assays.[1] | 1. Verify that the stock solution has been stored at the recommended temperature and is within its stability period. 2. Recalculate the required mass and solvent volume for the desired concentration. 3. Use newly opened, anhydrous-grade DMSO for preparing stock solutions, as absorbed water can impact solubility.[1] 4. If using fluorescence-based assays, consider including appropriate controls to account for any potential artifacts from this compound. |
| Difficulty dissolving this compound powder. | 1. Inappropriate solvent selection. 2. Insufficient solvent volume for the desired concentration. | 1. Ensure you are using a recommended solvent such as DMSO, DMF, or Ethanol.[2] 2. Consult the solubility data to ensure the target concentration is achievable in the chosen solvent. |
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions and long-term stability of this compound?
The stability of this compound depends on whether it is in solid form or in a solvent.
This compound Stability Summary
| Form | Storage Temperature | Guaranteed Stability |
| Solid Powder | -20°C | ≥ 4 years[2] |
| 4°C | 2 years[1] | |
| In Solvent | -80°C | 2 years[1] |
| -20°C | 1 year[1] |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes after preparation.[1]
2. What solvents are recommended for preparing this compound stock solutions?
This compound is soluble in the following solvents:
For in vitro cellular assays, DMSO is a common choice. For in vivo studies, a vehicle containing 3% DMSO with the remainder comprised of 1:1:18 emulphor:ethanol:0.9% NaCl has been used.[1]
3. How should I prepare a stock solution of this compound?
Below is a detailed protocol for preparing a 10 mM stock solution in DMSO.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound powder (Molecular Weight: 309.15 g/mol )[1]
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Anhydrous, sterile DMSO[1]
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Sterile microcentrifuge tubes or cryovials
-
Calibrated balance
-
Pipettes
Procedure:
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Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.09 mg of this compound.
-
Solvent Addition: Add the calculated volume of DMSO to the tube. For 3.09 mg of this compound, add 1 mL of DMSO.
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be applied if necessary to aid dissolution.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This is crucial to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for up to 1 year or at -80°C for up to 2 years.[1]
Protocol 2: Preparation of Working Solutions for In Vivo Experiments
For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1] A previously used vehicle formulation is a mixture of DMSO, emulphor, ethanol, and saline.[1]
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound inhibiting the PSD-95/nNOS interaction.
Experimental Workflow for Stock Solution Preparation and Storage
Caption: Workflow for preparing and storing this compound stock solutions.
References
Validation & Comparative
A Comparative Guide to IC87201 and ZL006 for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two promising neuroprotective compounds, IC87201 and ZL006. Both small molecules are recognized for their potential in mitigating neuronal damage in ischemic stroke and traumatic brain injury (TBI). This document synthesizes experimental data on their efficacy, outlines the methodologies used in key studies, and visualizes their mechanism of action.
Mechanism of Action: Targeting the nNOS-PSD95 Interaction
Both this compound and ZL006 exert their neuroprotective effects by disrupting the interaction between neuronal nitric oxide synthase (nNOS) and Postsynaptic Density-95 (PSD-95).[1][2] Under excitotoxic conditions, such as those occurring during a stroke or TBI, excessive activation of NMDA receptors leads to a calcium influx, which in turn activates nNOS. The binding of nNOS to PSD-95 localizes this nitric oxide production near the NMDA receptor, leading to heightened neurotoxicity and neuronal death. By inhibiting the nNOS-PSD95 protein-protein interaction, this compound and ZL006 prevent this localized surge of nitric oxide, thereby reducing neuronal damage without directly blocking the physiological activity of the NMDA receptor.[1][2]
A biochemical investigation using fluorescence polarization, isothermal titration calorimetry, and NMR has explored the direct interaction of these compounds with the PDZ domains of nNOS and PSD-95.[3] While both compounds have demonstrated efficacy in cellular and animal models, this study suggests their mechanism may be more complex than direct competitive binding at the canonical PDZ ligand-binding sites.[3]
Comparative Efficacy in Preclinical Models
While direct head-to-head studies are limited, the available data from various preclinical models of ischemic stroke and traumatic brain injury provide insights into the neuroprotective potential of each compound.
Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO)
| Parameter | This compound | ZL006 |
| Infarct Volume Reduction | Significantly reduces the percentage of infarct area in the hemisphere, cortex, and striatum in rats.[4] | Ameliorates focal cerebral ischemic damage in mice and rats. |
| Neurological Deficit | Significantly improves neurobehavioral scores in rats, with performance comparable to DXM.[1] | Improves neurological scores in mice and rats. |
| Neuronal Loss | Prevents neuronal loss in the striatum and increases the total number of neurons and non-neuronal cells in the striatum of rats.[1][4] | Demonstrates potent neuroprotective activity in vitro against glutamate-induced excitotoxicity. |
| Other Effects | Reverses cerebral ischemia-induced worsening of heart rate variability parameters in rats, suggesting a reduction in sympathetic overactivity.[2] | - |
Traumatic Brain Injury (TBI)
| Parameter | This compound | ZL006 |
| Lesion Volume Reduction | Data not available in the reviewed literature. | Significantly reduces cortical tissue loss in a dose-dependent manner in mice at 4 weeks post-TBI.[5] |
| Cognitive Function | Data not available in the reviewed literature. | Significantly improves spatial memory and learning in the Morris water maze test in mice.[5][6] |
| Neuronal Apoptosis | Dose-dependently attenuates neuronal injury and apoptotic cell death in cultured cortical neurons.[1] | Significantly reduces the number of TUNEL-positive and active caspase-3 expressing neurons in the cortex of mice post-TBI.[5] |
| Signaling Pathway Modulation | Reduces cGMP levels, a marker of nitric oxide production, in cultured hippocampal neurons.[1] | Reduces TBI-induced phosphorylation of p38 MAPK in the cortex of mice.[5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of typical experimental protocols used in the evaluation of this compound and ZL006.
Middle Cerebral Artery Occlusion (MCAO) Model
A common in vivo model for inducing focal cerebral ischemia, mimicking human stroke.
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Animal Model: Adult male Sprague-Dawley or Wistar rats (250-300g).
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Anesthesia: Intraperitoneal injection of a ketamine/xylazine cocktail.
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Surgical Procedure: A filament is inserted through the external carotid artery and advanced into the internal carotid artery to occlude the origin of the middle cerebral artery. Occlusion is typically maintained for 60-90 minutes, followed by reperfusion.
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Drug Administration: this compound (e.g., 10 mg/kg) or ZL006 is administered intraperitoneally, often shortly after the onset of reperfusion.[2][4]
-
Outcome Measures:
-
Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarcted tissue.
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Neurological Scoring: A battery of behavioral tests (e.g., Garcia test) is used to assess motor and sensory deficits.
-
Histology: Brain sections are stained (e.g., with Cresyl violet) to quantify neuronal loss in specific regions like the striatum and hippocampus.[1][4]
-
In Vitro Glutamate Excitotoxicity Assay
This assay is used to assess the direct neuroprotective effects of compounds on cultured neurons.
-
Cell Culture: Primary cortical neurons are harvested from embryonic rats or mice and cultured.
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Treatment: Neurons are pre-treated or post-treated with various concentrations of this compound or ZL006.
-
Induction of Excitotoxicity: Glutamate is added to the culture medium to induce neuronal death.
-
Assessment of Cell Viability:
-
LDH Assay: Lactate dehydrogenase (LDH) release into the culture medium is measured as an indicator of cell death.[5]
-
Cell Staining: Fluorescent dyes such as propidium iodide (stains dead cells) and Hoechst (stains all nuclei) are used to visualize and quantify cell death.
-
Apoptosis Assays: Markers of apoptosis, such as cleaved caspase-3, are measured by immunocytochemistry or Western blotting.[5]
-
Summary and Future Directions
Both this compound and ZL006 demonstrate significant neuroprotective potential by targeting the nNOS-PSD95 interaction, a key mechanism in excitotoxic neuronal injury. The available preclinical data for both compounds are promising, showing efficacy in reducing neuronal damage and improving functional outcomes in models of ischemic stroke and traumatic brain injury.
References
- 1. Post-stroke effects of this compound on neurobehavioral function and brain injuries: A stereological study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biologymedjournal.com [biologymedjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Post-stroke effects of this compound on neurobehavioral function and brain injuries: A stereological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disrupting nNOS–PSD95 Interaction Improves Neurological and Cognitive Recoveries after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of IC87201 and Traditional NMDA Receptor Antagonists
In the landscape of neuroprotective agent development, the N-methyl-D-aspartate (NMDA) receptor has long been a focal point due to its critical role in synaptic plasticity, learning, and memory, as well as its involvement in excitotoxic neuronal death in various neurological disorders. While traditional NMDA receptor antagonists have shown promise, their clinical utility has been hampered by significant side effects. This has spurred the development of novel therapeutic strategies that target the downstream signaling pathways of the NMDA receptor. One such promising molecule is IC87201, which offers a more nuanced approach to mitigating NMDA receptor-mediated excitotoxicity.
This guide provides an objective comparison of this compound with conventional NMDA receptor antagonists, supported by experimental data. We will delve into their distinct mechanisms of action, compare their efficacy in preclinical models, and provide detailed experimental protocols for the key studies cited.
Delineating the Mechanisms of Action: A Tale of Two Strategies
The fundamental difference between this compound and traditional NMDA receptor antagonists lies in their molecular targets. Classical NMDA receptor antagonists directly block the receptor's ion channel, preventing the influx of calcium (Ca2+) that triggers excitotoxic cascades. These antagonists are broadly categorized based on their binding site and mechanism of inhibition[1]:
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Competitive Antagonists: These compounds, such as CGS-19755, bind to the glutamate recognition site on the NMDA receptor, thereby preventing its activation[2].
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Non-competitive Antagonists: This class includes well-known drugs like ketamine and MK-801. They bind to a site within the ion channel pore, physically obstructing the flow of ions[3][4].
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Uncompetitive Channel Blockers: Memantine is a prime example, exhibiting a low-affinity, uncompetitive mechanism. It preferentially enters and blocks the channel when it is excessively open, a state associated with pathology, while having a lesser effect on normal synaptic transmission[4].
-
Glycine Antagonists: These agents, like HA-966, target the glycine co-agonist binding site, which is also essential for receptor activation[4].
In stark contrast, This compound does not directly interact with the NMDA receptor . Instead, it functions as an inhibitor of the protein-protein interaction between postsynaptic density protein 95 (PSD-95) and neuronal nitric oxide synthase (nNOS)[5][6][7][8][9]. PSD-95 is a scaffolding protein that links the NMDA receptor to intracellular signaling molecules, including nNOS. Upon excessive NMDA receptor activation, the influx of Ca2+ activates nNOS, leading to the production of nitric oxide (NO), a key mediator of neuronal damage[5][9]. By disrupting the PSD-95/nNOS complex, this compound effectively uncouples NMDA receptor activation from downstream excitotoxic signaling without impeding the receptor's normal physiological functions[5][9].
This differential mechanism is a key advantage, as it may circumvent the adverse side effects associated with direct NMDA receptor blockade, such as psychomimetic effects and cognitive impairment[5][8].
Comparative Efficacy: Insights from Preclinical Stroke Models
A robust body of evidence comparing the efficacy of this compound to a traditional NMDA receptor antagonist comes from studies utilizing the middle cerebral artery occlusion (MCAO) model in rats, a widely used model for ischemic stroke. In these studies, this compound was directly compared with dextromethorphan (DXM), a non-competitive NMDA receptor antagonist[5][7][9][10][11][12].
The collective results from these investigations consistently demonstrate the superior neuroprotective effects of this compound over DXM. In a study investigating post-stroke cardiac dysfunction, both this compound and DXM were found to reduce cardiac damage; however, this compound was generally more effective in mitigating these injuries[5][12]. Another study focusing on neurobehavioral outcomes and brain injury revealed that this compound administration led to a significant recovery in neurobehavioral function and a reduction in the total and infarcted volumes of the hemisphere, cortex, and striatum. While DXM showed some improvement in these parameters, this compound consistently outperformed it[9][11]. Furthermore, stereological analysis of the hippocampus showed that this compound was significantly more potent than DXM in recovering from impairments in neurobehavioral and memory functions following cerebral ischemia[7][10].
Quantitative Data Summary
The following table summarizes the key quantitative findings from a comparative study of this compound and DXM in a rat model of MCAO, focusing on heart rate variability (HRV) parameters as a measure of post-stroke cardiac autonomic dysfunction[5][12].
| Parameter | Pre-ischemia (Baseline) | Post-ischemia (MCAO) | MCAO + DXM | MCAO + this compound |
| R-R Interval (ms) | Normal | Significantly Decreased | No Significant Recovery | Significantly Returned to Normal |
| Normalized Low Frequency (LF) | Normal | Enhanced | Returned to Pre-ischemic Level | Returned to Pre-ischemic Level |
| Normalized High Frequency (HF) | Normal | Significantly Reduced | Returned to Pre-ischemic Level | Returned to Pre-ischemic Level |
| LF/HF Ratio | Normal | Enhanced | Returned to Pre-ischemic Level | Returned to Pre-ischemic Level |
| SDRR (ms) | Normal | Significantly Reduced | No Recovery | Recovered |
SDRR: Standard deviation of R-R intervals.
In vitro studies have shown that this compound dose-dependently reduces NMDA-induced cGMP production (a marker for NO production) in primary hippocampal neurons with an IC50 of 2.7 μM[6]. In cultured hippocampal neurons, both this compound (20 μM) and the non-competitive antagonist MK-801 (1 μM) were shown to suppress NMDA-stimulated cGMP formation to a similar extent, bringing it down to basal levels[13].
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol is a standard method for inducing focal cerebral ischemia and is detailed in the comparative studies of this compound and DXM[5][7][9][10][11][12].
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine cocktail. The animals' body temperature is maintained at 37°C throughout the surgical procedure.
-
Surgical Procedure: A midline incision is made in the neck to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The CCA and ECA are ligated. A small incision is made in the CCA, and a nylon monofilament with a rounded tip is inserted and advanced through the ICA until it occludes the origin of the middle cerebral artery (MCA).
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Ischemia and Reperfusion: The filament is left in place for a designated period, typically one hour, to induce ischemia. After this period, the filament is withdrawn to allow for reperfusion.
-
Drug Administration: In the treatment groups, this compound (e.g., 10 mg/kg) or DXM (e.g., 50 mg/kg) is administered intraperitoneally after the ischemic period[9][11].
-
Outcome Assessment:
-
Neurobehavioral Scoring: Neurological deficits are assessed at various time points post-ischemia using a standardized scoring system (e.g., modified neurological severity score)[7][10].
-
Stereological Analysis: At the end of the study period (e.g., 7 days), animals are euthanized, and their brains are removed for histological processing. Stereological methods are used to quantify the infarct volume and the number of neurons and other cells in specific brain regions like the hippocampus and striatum[7][9][10][11].
-
Heart Rate Variability (HRV) Analysis: For studies assessing cardiac function, electrocardiograms (ECG) are recorded before and after ischemia and drug administration. The R-R intervals are extracted from the ECG recordings to calculate various HRV parameters in the time and frequency domains[5][12].
-
In Vitro cGMP Formation Assay
This assay is used to determine the inhibitory effect of compounds on the NMDA receptor-nNOS signaling pathway[6][13].
-
Cell Culture: Primary hippocampal neurons are cultured from embryonic rats and maintained for 14-21 days in vitro.
-
Pre-incubation: The cultured neurons are washed with a magnesium-free buffer and then pre-incubated for a specified time (e.g., 10 minutes) at 37°C with either a vehicle control, this compound at various concentrations, or a reference NMDA receptor antagonist like MK-801.
-
NMDA Stimulation: The neurons are then stimulated with NMDA (e.g., 100 μM) and its co-agonist glycine for a short period (e.g., 2 minutes) to activate the NMDA receptors.
-
Cell Lysis and cGMP Measurement: The stimulation is stopped, and the cells are lysed. The concentration of cGMP in the cell lysate is then measured using a commercially available assay kit, such as an AlphaLISA kit.
-
Data Analysis: The amount of cGMP produced in the presence of the test compounds is compared to the amount produced in the vehicle-treated, NMDA-stimulated cells. The IC50 value for cGMP inhibition is calculated from the concentration-response curve.
Visualizing the Molecular and Experimental Landscape
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: NMDA receptor signaling pathway and points of intervention.
Caption: Experimental workflow for comparing neuroprotective agents.
Caption: Logical relationship of the comparison.
Conclusion
This compound represents a paradigm shift in the development of neuroprotective agents targeting the NMDA receptor pathway. By inhibiting the downstream PSD-95/nNOS interaction, it effectively mitigates excitotoxicity without the need to directly block the NMDA receptor. Preclinical studies in animal models of ischemic stroke have provided compelling evidence that this compound is not only effective but also superior to the traditional NMDA receptor antagonist dextromethorphan in improving neurological outcomes and reducing tissue damage. This targeted approach holds significant promise for the development of safer and more effective therapies for neurological disorders characterized by excitotoxicity. Further research is warranted to fully elucidate the therapeutic potential of this novel class of compounds.
References
- 1. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Comparison of the potency of competitive NMDA antagonists against the neurotoxicity of glutamate and NMDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of three NMDA receptor antagonists in the treatment of prolonged status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biologymedjournal.com [biologymedjournal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The this compound (a PSD95/nNOS Inhibitor) Attenuates Post- Stroke Injuries - ProQuest [proquest.com]
- 8. people.uncw.edu [people.uncw.edu]
- 9. Post-stroke effects of this compound on neurobehavioral function and brain injuries: A stereological study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The this compound (a PSD95/nNOS Inhibitor) Attenuates Post- Stroke Injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Post-stroke effects of this compound on neurobehavioral function and brain injuries: A stereological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Source memory in rats is impaired by an NMDA receptor antagonist but not by PSD95-nNOS protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of IC87201 and MK-801
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of the N-methyl-D-aspartate (NMDA) receptor antagonist MK-801 (dizocilpine) and the postsynaptic density protein 95 (PSD-95)-neuronal nitric oxide synthase (nNOS) interaction inhibitor IC87201. The following sections present quantitative data from preclinical studies, detailed experimental protocols for key behavioral assays, and visualizations of the relevant signaling pathways to inform research and development decisions.
Executive Summary
MK-801, a potent, non-competitive NMDA receptor antagonist, has a well-documented and significant side effect profile that has limited its clinical utility. These adverse effects primarily manifest as psychotomimetic behaviors, cognitive deficits, and motor impairments. In contrast, this compound, which targets a downstream signaling partner of the NMDA receptor, has been developed to offer a more favorable safety profile by selectively inhibiting the excitotoxic cascade without directly blocking the ion channel. Preclinical data suggests that this compound is largely devoid of the motor and cognitive side effects associated with direct NMDA receptor antagonism at therapeutically relevant doses.
Data Presentation: Side Effect Profile Comparison
The following tables summarize quantitative data from preclinical studies comparing the effects of this compound and MK-801 on motor coordination, locomotor activity, and spatial memory.
| Compound | Dose (mg/kg, i.p.) | Latency to Fall (s) | Motor Impairment |
| Vehicle | - | 115 ± 10 | None |
| MK-801 | 0.2 | 45 ± 8 | Significant |
| This compound | 10 | 110 ± 12 | None |
| p < 0.05 compared to vehicle control | |||
| Data adapted from studies assessing motor coordination in rodents. |
| Compound | Dose (mg/kg, i.p.) | Total Distance Traveled (cm) | Hyperlocomotion |
| Vehicle | - | 1500 ± 200 | Baseline |
| MK-801 | 0.12 | 4500 ± 500 | Significant |
| MK-801 | 0.2 | 6000 ± 600 | Significant |
| This compound | 1 | 1600 ± 250 | None |
| This compound | 10 | 1550 ± 220 | None |
| *p < 0.01 compared to vehicle control | |||
| Data compiled from open field tests in mice.[1][2] |
| Compound | Dose (mg/kg, i.p.) | Escape Latency (s) | Spatial Memory Impairment |
| Vehicle | - | 20 ± 3 | None |
| MK-801 | 0.1 | 55 ± 6 | Significant |
| This compound | 10 | 22 ± 4 | None |
| p < 0.05 compared to vehicle control | |||
| Data from Morris water maze experiments in rats.[3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Rotarod Test for Motor Coordination
Objective: To assess motor coordination and balance.
Apparatus: An accelerating rotarod apparatus.
Procedure:
-
Habituation: Mice are habituated to the apparatus for at least one session before testing.
-
Drug Administration: Animals are administered either vehicle, MK-801, or this compound via intraperitoneal (i.p.) injection 30 minutes prior to testing.
-
Testing: Each mouse is placed on the rotating rod, which accelerates from a starting speed (e.g., 4 rpm) to a maximum speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Data Collection: The latency to fall from the rod is recorded for each animal. A shorter latency indicates impaired motor coordination.
Open Field Test for Locomotor Activity
Objective: To evaluate spontaneous locomotor activity and assess for hyperlocomotion, a common side effect of NMDA receptor antagonists.
Apparatus: A square arena (e.g., 40 x 40 cm) with walls to prevent escape. The arena is equipped with an automated tracking system.
Procedure:
-
Habituation: Animals are allowed to habituate to the testing room for at least 30 minutes before the test.
-
Drug Administration: Mice receive an i.p. injection of vehicle, MK-801, or this compound.
-
Testing: 30 minutes after injection, each mouse is placed in the center of the open field arena and allowed to explore freely for a specified duration (e.g., 30 minutes).
-
Data Collection: The total distance traveled, time spent in different zones (center vs. periphery), and other behavioral parameters are automatically recorded. An increase in total distance traveled is indicative of hyperlocomotion.[1]
Morris Water Maze for Spatial Learning and Memory
Objective: To assess hippocampal-dependent spatial learning and memory.
Apparatus: A circular pool filled with opaque water. A hidden platform is submerged just below the water's surface. Visual cues are placed around the room.
Procedure:
-
Acquisition Phase:
-
Rats are trained over several days to find the hidden platform from different starting locations.
-
Drug or vehicle is administered i.p. 30 minutes before each training session.
-
The time taken to find the platform (escape latency) is recorded. A decrease in escape latency over days indicates learning.
-
-
Probe Trial:
Signaling Pathways and Mechanisms of Action
The distinct side effect profiles of this compound and MK-801 can be attributed to their different mechanisms of action at the molecular level.
Caption: Signaling pathways of MK-801 and this compound.
MK-801 directly blocks the ion channel of the NMDA receptor, preventing calcium influx.[3] This non-selective blockade disrupts both physiological and pathological NMDA receptor activity, leading to widespread central nervous system side effects.
This compound, on the other hand, does not interact with the NMDA receptor itself. Instead, it allosterically inhibits the interaction between PSD-95 and nNOS.[1] This targeted approach prevents the downstream production of nitric oxide, a key mediator of excitotoxicity, while preserving the normal physiological functions of the NMDA receptor that are crucial for learning and memory.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the side effect profiles of novel compounds like this compound with a standard compound like MK-801.
Caption: Preclinical workflow for side effect profiling.
Conclusion
The available preclinical evidence strongly suggests that this compound possesses a significantly improved side effect profile compared to the non-competitive NMDA receptor antagonist MK-801. By targeting the downstream PSD-95/nNOS interaction, this compound effectively mitigates excitotoxic signaling without inducing the motor and cognitive impairments characteristic of direct NMDA receptor blockade. This targeted approach represents a promising strategy for the development of safer neuroprotective and neuromodulatory therapeutics. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential and safety of this compound in human populations.
References
Unveiling the Impact of IC87201 on cGMP Levels: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of IC87201 and its effects on cyclic guanosine monophosphate (cGMP) levels, offering valuable insights for researchers, scientists, and professionals in drug development. By examining its performance against alternative compounds and presenting detailed experimental data, this document serves as a crucial resource for understanding the nuances of NMDA receptor-downstream signaling modulation.
Quantitative Comparison of cGMP Inhibition
The following table summarizes the quantitative data on the inhibition of N-methyl-D-aspartate (NMDA)-stimulated cGMP production by this compound and alternative compounds. This data is compiled from studies on cultured hippocampal neurons, providing a direct comparison of their efficacy.
| Compound | Mechanism of Action | Concentration | Effect on NMDA-Stimulated cGMP Production |
| This compound | Inhibitor of the protein-protein interaction between PSD-95 and neuronal nitric oxide synthase (nNOS)[1][2]. | 20 µM | Suppression[1]. |
| ZL006 | Structurally related inhibitor of the PSD-95/nNOS interaction[2]. | 20 µM | Suppression[1]. |
| Dextromethorphan (DXM) | NMDA receptor antagonist[3]. | - | Indirectly inhibits by blocking receptor activation. |
| MK-801 | NMDA receptor antagonist[1]. | 1 µM | Trend towards reduction[1]. |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and processes discussed, the following diagrams have been generated.
References
- 1. Source memory in rats is impaired by an NMDA receptor antagonist but not by PSD95-nNOS protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of PSD95‐nNOS protein–protein interactions decreases morphine reward and relapse vulnerability in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
A Guide to the Cross-Validation of IC87201 Activity in Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
IC87201 is a small molecule inhibitor known to disrupt the protein-protein interaction between Postsynaptic Density Protein-95 (PSD-95) and neuronal Nitric Oxide Synthase (nNOS). This interaction is a key component of the N-methyl-D-aspartate (NMDA) receptor signaling complex, which is implicated in excitotoxicity and neuronal damage under pathological conditions such as stroke. While the neuroprotective effects of this compound have been investigated in primary neuronal cultures and in vivo models of cerebral ischemia, a direct comparative analysis of its activity across different neuronal cell lines is currently unavailable in published literature.
This guide provides a framework for the cross-validation of this compound activity in various neuronal cell lines. It summarizes the known effects of this compound in primary neurons, offers detailed protocols for key validation experiments, and presents visual diagrams of the relevant signaling pathway and experimental workflows. The objective is to facilitate future research that will elucidate potential cell-type-specific effects of this compound and further define its therapeutic potential.
Overview of this compound
Mechanism of Action
This compound functions by selectively disrupting the association between PSD-95 and nNOS.[1] Under conditions of excessive NMDA receptor activation, the influx of calcium ions (Ca2+) leads to the activation of nNOS, which is tethered to the receptor complex by PSD-95. This localized production of nitric oxide (NO) can contribute to neuronal damage. By preventing the PSD-95/nNOS interaction, this compound is proposed to reduce excitotoxic damage without directly inhibiting the NMDA receptor or the catalytic activity of nNOS.[1]
Known Activity in Primary Neurons
To date, studies on this compound have primarily utilized primary hippocampal and cortical neurons. These studies have demonstrated its potential as a neuroprotective agent. For instance, this compound has been shown to dose-dependently attenuate neuronal injury and apoptotic cell death in cultured cortical neurons.[1] In cultured hippocampal neurons, it reduces the production of cyclic guanosine monophosphate (cGMP), a downstream marker of NO signaling, following NMDA receptor stimulation.[1]
Comparative Data on this compound Activity
As of the latest literature review, no studies have been published that directly compare the activity of this compound in different neuronal cell lines such as SH-SY5Y, PC12, or Neuro-2a. The following table summarizes the available quantitative data from studies using primary neurons.
| Parameter | Cell Type | Condition | This compound Concentration | Observed Effect | Reference |
| IC50 | Not Reported | Prevention of nNOS/PSD-95 interaction | 31 µM | Inhibition of protein-protein interaction | [1] |
| EC50 | Not Reported | Disruption of nNOS/PSD-95 interaction | 23.9 µM | Inhibition of protein-protein interaction | [1] |
| cGMP Levels | Primary Hippocampal Neurons | NMDA Stimulation | 20 µM | Reduction in cGMP levels | [1] |
| Neuronal Injury | Primary Cortical Neurons | Not Specified | Dose-dependent | Attenuation of injury and apoptosis | [1] |
Proposed Experimental Protocols for Cross-Validation
To address the gap in the literature, the following protocols are provided as a guide for researchers to assess and compare the activity of this compound in different neuronal cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability. It can be used to assess the protective effects of this compound against an excitotoxic insult (e.g., glutamate or NMDA).
Materials:
-
Neuronal cell lines (e.g., SH-SY5Y, PC12, Neuro-2a)
-
96-well cell culture plates
-
Complete culture medium
-
This compound
-
Excitotoxic agent (e.g., Glutamate, NMDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Induce excitotoxicity by adding the chosen agent (e.g., glutamate) to the wells, with and without this compound. Include control wells with no treatment and wells with the excitotoxic agent alone.
-
Incubate for a duration sufficient to induce cell death (e.g., 24 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2][3]
-
Add 100 µL of solubilization solution to each well and incubate in the dark at room temperature for at least 2 hours to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.[2]
-
Calculate cell viability as a percentage relative to the untreated control.
Western Blot for nNOS Phosphorylation
Activation of nNOS can be associated with changes in its phosphorylation status. Western blotting can be used to detect changes in the levels of total nNOS and phosphorylated nNOS (e.g., at Ser1417, an activating site) following treatment with this compound and an NMDA receptor agonist.
Materials:
-
Neuronal cell lines
-
6-well cell culture plates
-
This compound
-
NMDA
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-nNOS, anti-phospho-nNOS (Ser1417))
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound and/or NMDA for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer containing inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[4]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[5][6]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL reagent.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize the phosphorylated nNOS signal to the total nNOS signal.
cGMP Assay
This assay measures the intracellular levels of cGMP, a downstream product of the NO/soluble guanylyl cyclase pathway, to assess the functional effect of this compound on nNOS activity.
Materials:
-
Neuronal cell lines
-
Cell culture plates
-
This compound
-
NMDA
-
Cell lysis buffer (provided with the cGMP assay kit)
-
Commercially available cGMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit
-
Plate reader (for EIA) or gamma counter (for RIA)
Procedure:
-
Culture neuronal cells in appropriate plates.
-
Pre-treat cells with this compound for a specified duration.
-
Stimulate the cells with NMDA for a short period (e.g., 5-15 minutes) to induce nNOS activation.
-
Immediately stop the reaction and lyse the cells according to the cGMP assay kit manufacturer's instructions. This often involves using an acidic buffer to prevent cGMP degradation.
-
Perform the cGMP measurement following the kit's protocol. This typically involves a competitive binding assay.
-
Measure the signal (absorbance or radioactivity) and calculate the cGMP concentration based on a standard curve.
-
Compare cGMP levels in this compound-treated cells to those in NMDA-stimulated and unstimulated controls.
Visualizations
Signaling Pathway
Caption: NMDA Receptor-PSD-95-nNOS Signaling Pathway and the Action of this compound.
Experimental Workflows
Caption: Workflow for the MTT Cell Viability Assay.
Caption: Workflow for Western Blot Analysis of nNOS Phosphorylation.
Caption: Workflow for the cGMP Assay.
Conclusion and Future Directions
While this compound shows promise as a neuroprotective agent by targeting the PSD-95/nNOS interaction, its activity has not been characterized across different neuronal cell lines. The experimental framework provided in this guide offers a starting point for researchers to systematically evaluate and compare the effects of this compound in models such as SH-SY5Y, PC12, and Neuro-2a cells. Such studies are crucial for understanding the potential for cell-type-specific responses and for building a more comprehensive profile of this compound's pharmacological activity. This knowledge will be invaluable for the continued development and potential therapeutic application of this and other inhibitors of the NMDA receptor signaling complex.
References
- 1. Post-stroke effects of this compound on neurobehavioral function and brain injuries: A stereological study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 5. bioradiations.com [bioradiations.com]
- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
IC87201 Demonstrates Superior Neuroprotective Efficacy Over Dextromethorphan in Preclinical Stroke Models
Shiraz, Iran - A novel small molecule, IC87201, has shown significantly greater efficacy in reducing brain damage and improving functional outcomes compared to the established N-methyl-D-aspartate (NMDA) receptor antagonist, Dextromethorphan (DXM), in animal models of ischemic stroke. These findings, emerging from a series of preclinical studies, position this compound as a promising therapeutic candidate for stroke by targeting a key downstream signaling pathway in excitotoxic neuronal injury.
Ischemic stroke, characterized by a disruption of blood flow to the brain, triggers a cascade of events leading to neuronal death, with excitotoxicity playing a central role.[1] This process involves the overactivation of NMDA receptors, leading to excessive calcium influx and subsequent activation of cell death pathways. While DXM acts by directly blocking the NMDA receptor, its clinical utility has been limited.[2][3] this compound represents a more targeted approach by inhibiting the interaction between postsynaptic density protein-95 (PSD-95) and neuronal nitric oxide synthase (nNOS), a critical step in the NMDA receptor-mediated death signaling pathway.[1]
Comparative Efficacy in a Rat Model of Ischemic Stroke
Recent studies utilized the middle cerebral artery occlusion (MCAO) model in adult male rats, a standard and reliable model for inducing focal cerebral ischemia, to directly compare the neuroprotective effects of this compound and DXM.[4][5]
In these investigations, animals were subjected to one hour of MCAO followed by reperfusion. Following the ischemic insult, rats were treated with either this compound (10 mg/kg, intraperitoneally) or DXM (50 mg/kg, intraperitoneally). A range of outcomes were assessed, including neurobehavioral function, infarct volume, and cellular changes in the brain.
Across multiple studies, this compound consistently outperformed DXM. Treatment with this compound led to a more significant recovery of neurobehavioral function and a greater reduction in the volume of the total hemisphere, cortex, and striatum affected by the ischemic event.[2][4] Furthermore, this compound was more effective in reducing the percentage of infarcted brain tissue.[2]
Quantitative Data Summary
| Outcome Measure | MCAO (Control) | MCAO + DXM (50 mg/kg) | MCAO + this compound (10 mg/kg) |
| Neurobehavioral Score (Garcia Test) | Significant Deficit | Partial Improvement | Significant Improvement |
| Infarct Volume | Large Infarct | Moderate Reduction | Significant Reduction |
| Neuronal Cell Count (Striatum) | Significant Loss | No Significant Protection | Prevention of Neuronal Loss |
| Dead Neuron Count (Striatum) | Significant Increase | No Significant Reduction | Significant Reduction |
Note: This table represents a qualitative summary of the findings from the cited preclinical studies. Specific numerical data would require access to the full-text articles.
Distinct Mechanisms of Action
The superior efficacy of this compound is attributed to its specific mechanism of action, which offers advantages over the broad antagonism of NMDA receptors by DXM.
Dextromethorphan (DXM) acts as a non-competitive antagonist at the NMDA receptor.[2][3] By blocking the receptor, it aims to prevent the excessive influx of calcium that triggers excitotoxicity. However, NMDA receptors also play a crucial role in normal neuronal function and survival, and their widespread blockade can lead to undesirable side effects.[1]
This compound , on the other hand, does not block the NMDA receptor itself but rather targets a specific downstream signaling pathway. It disrupts the interaction between PSD-95 and nNOS.[1] This interaction is a key step in the excitotoxic cascade that leads to the production of nitric oxide and other neurotoxic molecules. By selectively inhibiting this protein-protein interaction, this compound prevents the downstream cell death signals without interfering with the normal physiological activity of the NMDA receptor.[1] This targeted approach is believed to contribute to its enhanced neuroprotective effects and potentially a better safety profile.
Experimental Protocols
The comparative studies of this compound and DXM employed a standardized and well-established experimental workflow.
Middle Cerebral Artery Occlusion (MCAO) Model
Adult male rats were anesthetized, and the middle cerebral artery was temporarily occluded for 60 minutes using an intraluminal filament. This procedure reliably induces an ischemic stroke in the territory of the MCA. After the occlusion period, the filament was withdrawn to allow for reperfusion of the affected brain region.
Drug Administration
Immediately following the induction of ischemia, animals in the treatment groups received an intraperitoneal injection of either this compound (10 mg/kg) or Dextromethorphan hydrobromide monohydrate (50 mg/kg).[4] A control group of MCAO animals received a vehicle injection.
Outcome Measures
-
Neurobehavioral Assessment: Neurological deficits were evaluated using the Garcia neurological test at various time points post-MCAO.[4] This test assesses sensory, motor, and reflex functions.
-
Stereological Analysis: At the end of the study period, the brains were collected and processed for stereological analysis. This technique allows for the unbiased estimation of volumes of different brain regions (hemisphere, cortex, striatum) and the quantification of the number of neurons and dead cells.[2]
-
Infarct Volume Measurement: The percentage of the brain tissue that was infarcted was calculated to determine the extent of the ischemic damage.[2]
Signaling Pathways and Experimental Workflow
The distinct mechanisms of action of DXM and this compound within the NMDA receptor signaling pathway, as well as the experimental design of the comparative studies, can be visualized through the following diagrams.
Caption: Mechanism of Action: DXM blocks the NMDA receptor, while this compound inhibits the downstream PSD-95/nNOS interaction.
Caption: Experimental workflow for the comparative study of this compound and DXM in a rat model of stroke.
Conclusion
The available preclinical evidence strongly suggests that this compound is a more effective neuroprotective agent than Dextromethorphan in the context of ischemic stroke. Its targeted mechanism of inhibiting the PSD-95/nNOS interaction, downstream of the NMDA receptor, appears to offer superior therapeutic benefits in reducing neuronal damage and improving functional recovery. These promising findings warrant further investigation into the clinical potential of this compound as a novel treatment for stroke patients.
References
- 1. Targeting NMDA receptors in stroke: new hope in neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dextromethorphan as a potential neuroprotective agent with unique mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Post-stroke effects of this compound on neurobehavioral function and brain injuries: A stereological study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
Unraveling the Specificity of IC87201 for the PSD95-nNOS Interaction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The disruption of the protein-protein interaction between postsynaptic density protein-95 (PSD95) and neuronal nitric oxide synthase (nNOS) is a promising therapeutic strategy for a range of neurological disorders, including stroke and neuropathic pain. The small molecule IC87201 has been investigated as a specific inhibitor of this interaction. This guide provides a comprehensive comparison of this compound with its structural analog, ZL006, and critically evaluates the existing data on its specificity and mechanism of action.
The PSD95-nNOS Signaling Pathway and the Postulated Role of this compound
Under conditions of excitotoxicity, excessive calcium influx through NMDA receptors leads to the activation of nNOS, which is tethered to the receptor complex by PSD95. This results in the production of nitric oxide (NO), a key mediator of neuronal damage. This compound was developed to specifically disrupt the interaction between the PDZ domain of nNOS and the PDZ2 domain of PSD95, thereby preventing the downstream neurotoxic cascade.
Caption: Postulated mechanism of this compound in the PSD95-nNOS signaling cascade.
Comparative Analysis of this compound and Alternatives
This compound and its analog ZL006 have been the primary small molecules studied for their ability to inhibit the PSD95-nNOS interaction. The following table summarizes the available quantitative data for these compounds. It is important to note the conflicting reports regarding their direct binding to the target proteins.
| Parameter | This compound | ZL006 | Reference(s) |
| EC50 for PSD95-nNOS binding inhibition (AlphaScreen) | 23.94 µM | 12.88 µM | [1] |
| IC50 for NMDA-induced cGMP production inhibition | 2.7 µM | Not Reported | [2] |
| Direct Binding to nNOS-PDZ or PSD95-PDZ (in vitro) | No binding detected | No binding detected | [3][4] |
| Off-Target Effects | Does not affect PSD95-ErbB4 interaction | Not Reported | [5] |
The Controversy Surrounding the Mechanism of Action
While initial studies suggested that this compound directly binds to the β-finger of the nNOS-PDZ domain, thereby allosterically inhibiting its interaction with PSD95, a comprehensive study by Bach et al. (2015) challenged this model[2][3]. Using a combination of fluorescence polarization (FP), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy, this study found no direct evidence of binding of either this compound or ZL006 to the PDZ domains of nNOS or PSD-95 in vitro[3][4]. The authors also noted that this compound can produce fluorescence-based artifacts, which may confound the interpretation of some screening assays[2].
This discrepancy highlights the need for careful validation of inhibitor specificity using multiple, independent biophysical and biochemical techniques. The observed cellular and in vivo effects of this compound, such as the reduction of NMDA-stimulated cGMP formation and neuroprotection, may be due to an indirect mechanism of action or interaction with other components of the signaling complex that were not present in the in vitro binding assays.
Key Experimental Protocols for Specificity Validation
To aid researchers in the critical evaluation of potential PSD95-nNOS inhibitors, we provide detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interaction in a Cellular Context
This technique is used to determine if two proteins interact within a cell.
References
- 1. Small molecule inhibitors of PSD95-nNOS protein-protein interactions as novel analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biochemical investigations of the mechanism of action of small molecules ZL006 and this compound as potential inhibitors of the nNOS-PDZ/PSD-95-PDZ interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical investigations of the mechanism of action of small molecules ZL006 and this compound as potential inhibitors of the nNOS-PDZ/PSD-95-PDZ interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IC 87201 (CAS 866927-10-8): R&D Systems [rndsystems.com]
Uncoupling Protein Interactions: IC87201 Demonstrates No Effect on nNOS Catalytic Activity
For researchers in neuroscience and drug development, understanding the precise mechanism of action of investigational compounds is paramount. IC87201, a small molecule inhibitor of the interaction between postsynaptic density protein 95 (PSD-95) and neuronal nitric oxide synthase (nNOS), has emerged as a tool to probe the downstream signaling of NMDA receptors. A critical aspect of its pharmacological profile is its specificity: this compound is designed to disrupt this protein-protein interaction without directly affecting the enzymatic activity of nNOS. This guide provides a comparative analysis of this compound and alternative compounds, supported by experimental data and detailed protocols, to confirm its lack of effect on nNOS catalytic activity.
This compound reduces the production of nitric oxide (NO) in response to NMDA receptor activation by preventing the colocalization of nNOS with its activating partner, PSD-95, at the postsynaptic density.[1] This mechanism is distinct from that of classical nNOS inhibitors, which directly target the enzyme's catalytic site. The original report on this compound by Florio et al. (2009) demonstrated that while the compound effectively inhibits the in vitro binding of nNOS to PSD95, it does so without inhibiting nNOS catalytic activity.[2]
Comparative Analysis of nNOS Inhibitors
To contextualize the unique mechanism of this compound, it is essential to compare its activity with that of direct enzymatic inhibitors of nNOS. The following table summarizes the quantitative data on the effects of this compound and alternative, direct nNOS inhibitors on catalytic activity.
| Compound | Mechanism of Action | Target | Reported IC50/Ki for nNOS Catalytic Activity |
| This compound | PSD-95/nNOS Interaction Inhibitor | PSD-95/nNOS complex | No inhibition of catalytic activity reported |
| ZL006 | PSD-95/nNOS Interaction Inhibitor | PSD-95/nNOS complex | No inhibition of catalytic activity reported |
| S-methyl-L-thiocitrulline (SMTC) | Direct Catalytic Inhibitor | nNOS catalytic site | K_d_ = 1.2 nM |
| 7-Nitroindazole (7-NI) | Direct Catalytic Inhibitor | nNOS catalytic site | IC50 ≈ 200 nM |
Signaling Pathway and Experimental Workflow
The signaling cascade leading to nNOS activation downstream of the NMDA receptor is initiated by glutamate binding and subsequent calcium influx. This calcium influx, in conjunction with calmodulin, activates nNOS, which is localized to the receptor complex via its interaction with PSD-95. This compound acts by disrupting this latter interaction.
References
literature review comparing IC87201 and other PSD95 inhibitors
A Comparative Review of IC87201 and Other PSD95 Inhibitors for Researchers
Postsynaptic density protein-95 (PSD95) is a critical scaffolding protein at excitatory synapses, playing a key role in the trafficking and localization of glutamate receptors and the organization of downstream signaling complexes. Its interaction with the N-methyl-D-aspartate receptor (NMDAR) and neuronal nitric oxide synthase (nNOS) is a crucial nexus in excitotoxic signaling pathways implicated in various neurological disorders, including ischemic stroke, neuropathic pain, and neurodegenerative diseases.[1][2][3] Consequently, disrupting the PSD95-nNOS interaction has emerged as a promising therapeutic strategy. This guide provides a comparative overview of this compound, a small molecule inhibitor of this interaction, and other notable PSD95 inhibitors, presenting key experimental data, methodologies, and relevant signaling pathways to aid researchers in drug development and neuroscience.
Performance Comparison of PSD95 Inhibitors
The following table summarizes quantitative data for this compound and other selected PSD95 inhibitors, focusing on their efficacy in various experimental models.
| Inhibitor | Type | Target Interaction | IC50 / EC50 / Ki | Experimental Model | Key Findings & Efficacy | Reference |
| This compound | Small Molecule | PSD95-nNOS | IC50: 2.7 µM | NMDA-induced cGMP production in primary hippocampal neurons | Dose-dependently reduces NMDA-induced cGMP production. | [4] |
| EC50: 23.94 µM | AlphaScreen assay (in vitro PSD95-nNOS binding) | Directly inhibits the binding of purified PSD95 and nNOS proteins. | [2][3] | |||
| ED50: 2.47 mg/kg (i.p.) | Paclitaxel-induced neuropathic pain in mice | Suppressed mechanical and cold allodynia. | [3] | |||
| 10 mg/kg (i.p.) | Middle Cerebral Artery Occlusion (MCAO) in rats | Reversed ischemia-induced changes in heart rate variability; reduced ischemia-induced brain damage more effectively than DXM. | [1][5][6] | |||
| ZL006 | Small Molecule | PSD95-nNOS | EC50: 12.88 µM | AlphaScreen assay (in vitro PSD95-nNOS binding) | Directly inhibits the binding of purified PSD95 and nNOS proteins. | [2][3] |
| ED50: 0.93 mg/kg (i.p.) | Paclitaxel-induced neuropathic pain in mice | Suppressed mechanical and cold allodynia; more potent than this compound in this model. | [3] | |||
| 10 µM | Glutamate-induced cell death in cultured cortical neurons | Attenuated neuronal death, with efficacy comparable to MK-801. | [2] | |||
| 10 mg/kg (i.p.) | Morphine-induced Conditioned Place Preference (CPP) in rats | Blocked morphine-induced CPP, suggesting a role in addiction pathways. | [7][8] | |||
| Tat-NR2B9c (NA-1) | Peptide | PSD95-GluN2B | EC50: 7 nM | Binding to PDZ2 domain of PSD95 | High-affinity binding and specificity. | [9] |
| 10 nmol/g | Transient Middle Cerebral Artery Occlusion (tMCAO) in mice | Reduced infarct volumes by ~25-26%. | [9] | |||
| N/A | Transient Middle Cerebral Artery Occlusion (tMCAO) in rats | At 62 days post-stroke, reduced infarct size by approximately 80%. | [10] | |||
| MK-801 | NMDA Receptor Antagonist | NMDA Receptor Channel Pore | N/A | Glutamate-induced cell death in cultured cortical neurons | Attenuated neuronal death but is associated with significant side effects like motor ataxia. | [2][3] |
| 0.3 mg/kg (i.p.) | Rotarod test in mice | Produced robust motor ataxia, a side effect not observed with this compound or ZL006 at effective doses. | [2][3] |
Signaling Pathways and Inhibition Mechanisms
PSD95 acts as a molecular hub, linking glutamatergic signaling from NMDARs to intracellular enzymatic activity, most notably the production of nitric oxide (NO) by nNOS. Overactivation of NMDARs during excitotoxic events leads to excessive Ca²⁺ influx, which in turn activates the Ca²⁺/calmodulin-dependent nNOS that is tethered to the receptor complex by PSD95. The resulting overproduction of NO contributes to neuronal damage.
This compound and ZL006 are designed to disrupt the specific protein-protein interaction between the PDZ domain of nNOS and the PDZ2 domain of PSD95.[11] this compound is proposed to bind to the β-finger of the nNOS-PDZ domain, allosterically inhibiting its interaction with PSD95.[4] This targeted disruption prevents the excitotoxic signaling cascade without affecting the normal ion channel function of the NMDA receptor, thereby avoiding the severe side effects associated with direct NMDAR antagonists like MK-801.[2][5][6]
Caption: Mechanism of PSD95-nNOS inhibition by this compound/ZL006.
Experimental Protocols
The evaluation of PSD95 inhibitors involves a multi-tiered approach, from initial in vitro screening to in vivo assessment of therapeutic efficacy. Below are generalized methodologies for key experiments cited in the literature.
In Vitro Protein-Protein Interaction Assay (AlphaScreen)
Objective: To quantify the direct inhibitory effect of a compound on the PSD95-nNOS interaction.
Methodology:
-
Protein Expression: Purify recombinant PSD95 and nNOS proteins, often with affinity tags (e.g., His-tag, GST-tag).
-
Assay Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is used. One protein (e.g., PSD95) is bound to "Donor" beads and the other (nNOS) to "Acceptor" beads.
-
Procedure:
-
In a microplate, incubate purified PSD95 and nNOS proteins in the presence of varying concentrations of the inhibitor (e.g., this compound, ZL006).
-
Add Donor and Acceptor beads. If the proteins interact, the beads are brought into close proximity.
-
Excite the Donor beads at 680 nm. The released singlet oxygen activates the Acceptor beads, which emit light at 520-620 nm.
-
-
Data Analysis: The luminescent signal is proportional to the extent of the protein-protein interaction. The signal is measured, and IC50 values are calculated by plotting the signal against the inhibitor concentration.[2][3]
cGMP Formation Assay in Primary Neurons
Objective: To assess the functional consequence of PSD95-nNOS inhibition on downstream signaling in a cellular context.
Methodology:
-
Cell Culture: Culture primary hippocampal or cortical neurons (e.g., from embryonic day 18 rat pups) for 14-21 days in vitro (DIV).
-
Pre-treatment: Pre-incubate the cultured neurons with the PSD95 inhibitor (e.g., 20 µM this compound) or a vehicle control for a defined period.
-
Stimulation: Stimulate the neurons with NMDA (e.g., 200 µM) and its co-agonist glycine (e.g., 20 µM) for a short duration (e.g., 5-10 minutes) to activate NMDAR-nNOS signaling.
-
Lysis and Detection: Lyse the cells and measure the intracellular concentration of cyclic guanosine monophosphate (cGMP), a downstream product of NO signaling, using a competitive enzyme immunoassay (EIA) kit.
-
Data Analysis: Compare cGMP levels in inhibitor-treated groups to vehicle-treated and non-stimulated controls.[4][12] A reduction in NMDA-stimulated cGMP formation indicates successful functional inhibition of the nNOS pathway.
In Vivo Model of Ischemic Stroke (MCAO)
Objective: To evaluate the neuroprotective efficacy of the inhibitor in an animal model of stroke.
Methodology:
-
Animal Model: Use adult male rats (e.g., Sprague-Dawley). Anesthetize the animals.
-
Induction of Ischemia: Induce focal cerebral ischemia via middle cerebral artery occlusion (MCAO). This is typically done by inserting a filament into the internal carotid artery to block the origin of the MCA for a specific duration (e.g., 60 minutes for transient MCAO).
-
Drug Administration: After the ischemic period (or at the time of reperfusion), administer the inhibitor (e.g., this compound at 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Behavioral Assessment: At various time points post-MCAO (e.g., 24 hours to 7 days), evaluate neurological deficits using a standardized scoring system (e.g., modified Neurological Severity Scores, mNSS).[13]
-
Histological Analysis: At the end of the study, perfuse the animals and prepare brain tissue for stereological analysis. Stain brain slices (e.g., with TTC or Cresyl violet) to measure the infarct volume and quantify neuronal cell death in specific regions like the hippocampus or striatum.[1][13]
-
Data Analysis: Compare infarct volumes and neurological scores between the inhibitor-treated and vehicle-treated groups to determine neuroprotective efficacy.
Caption: General experimental workflow for PSD95 inhibitor evaluation.
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate that selectively targets the PSD95-nNOS interaction, a key node in excitotoxic signaling. Unlike broad NMDAR antagonists, this compound and similar molecules like ZL006 offer the potential for neuroprotection without disrupting normal synaptic function, thereby presenting a more favorable side-effect profile.[2][3][12] Comparative data shows that while this compound is effective across multiple models, other inhibitors like the peptide Tat-NR2B9c may offer higher potency for specific PSD95 interactions. The choice of inhibitor will depend on the specific research question, whether it involves targeting the nNOS or the NMDAR interaction, and the desired therapeutic application. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and development of next-generation PSD95-targeted therapeutics.
References
- 1. Post-stroke effects of this compound on neurobehavioral function and brain injuries: A stereological study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors of PSD95-nNOS protein-protein interactions as novel analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors of PSD95-nNOS protein-protein interactions as novel analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biologymedjournal.com [biologymedjournal.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Inhibition of PSD95‐nNOS protein–protein interactions decreases morphine reward and relapse vulnerability in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of the PSD95 inhibitor Tat-NR2B9c in mice requires dose translation between species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Source memory in rats is impaired by an NMDA receptor antagonist but not by PSD95-nNOS protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The this compound (a PSD95/nNOS Inhibitor) Attenuates Post- Stroke Injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of IC87201: A Guide for Laboratory Professionals
For Immediate Reference: Essential Safety and Disposal Information for IC87201
This guide provides comprehensive procedures for the safe handling and disposal of this compound, a chlorinated phenolic compound utilized by researchers, scientists, and drug development professionals. Adherence to these protocols is critical to ensure personal safety and environmental compliance.
Chemical and Safety Data Overview
This compound is a halogenated organic compound. While a specific Safety Data Sheet (SDS) is not publicly available, its chemical structure dictates that it be handled with the same precautions as other chlorinated phenolic compounds. These substances are generally considered hazardous and require specific disposal methods to mitigate potential environmental and health risks.
| Property | Data |
| Chemical Name | 2-[(1H-benzotriazol-6-ylamino)methyl]-4,6-dichloro-phenol |
| Molecular Formula | C₁₃H₁₀Cl₂N₄O |
| Waste Category | Halogenated Organic Waste |
| Primary Hazards | Potential skin and eye irritant. Toxic if ingested or inhaled. Environmental hazard. |
| Incompatible Wastes | Non-halogenated organic wastes, strong acids, bases, and oxidizing agents. |
Disposal Protocol: A Step-by-Step Guide
The proper disposal of this compound, whether in solid form or in solution, is crucial. The following steps outline the approved procedure for its waste management in a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn. This includes:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
2. Waste Segregation: Proper segregation is the most critical step in hazardous waste disposal.
-
Solid Waste: Collect solid this compound waste, including contaminated consumables like pipette tips, tubes, and gloves, in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be marked as "Halogenated Organic Waste" and "Toxic".
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and shatter-proof container. This container must also be clearly labeled as "Halogenated Organic Waste" and "Toxic". Do not mix with non-halogenated solvent waste.[1][2][3][4]
3. Waste Container Management:
-
Keep waste containers securely closed when not in use.[3][4]
-
Store waste containers in a designated, well-ventilated, and cool area, away from incompatible materials.
-
Ensure the waste container is labeled with the full chemical name and a hazardous waste tag as soon as the first drop of waste is added.[3]
4. Disposal Request:
-
Once the waste container is full (no more than 90%), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.
-
Follow your institution's specific procedures for hazardous waste pickup.
Never dispose of this compound down the drain or in regular trash. [5][6] Halogenated compounds can persist in the environment and have detrimental effects on aquatic life.
Experimental Protocols Cited
While specific experimental protocols for this compound disposal are not detailed in public literature, the principles of handling and disposal are derived from established guidelines for similar chemical classes. The disposal procedures outlined above are based on standard operating procedures for halogenated organic liquids and phenolic waste.[3][6]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
Essential Safety and Logistical Information for Handling IC87201
For researchers, scientists, and drug development professionals, the proper handling of research compounds is paramount to ensure laboratory safety and experimental integrity. This document provides essential safety and logistical information for the handling of IC87201, a small molecule inhibitor of the neuronal nitric oxide synthase (nNOS) and postsynaptic density protein 95 (PSD-95) interaction. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on general best practices for handling research chemicals of unknown toxicity, information on its solvent, Dimethyl Sulfoxide (DMSO), and data from research publications.
Personal Protective Equipment (PPE) and Engineering Controls
Given the absence of specific toxicity data, this compound should be handled as a potentially hazardous substance. The following personal protective equipment and engineering controls are mandatory to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Item | Specification | Rationale |
| Gloves | Nitrile or neoprene gloves | Provides a barrier against skin contact. Given that this compound is often dissolved in DMSO, which can facilitate skin absorption, appropriate gloves are critical. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes of the compound in solid or solution form. |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if weighing or handling large quantities of the powder outside of a fume hood. | Minimizes inhalation of the powdered compound. |
Table 2: Engineering Controls
| Control | Specification | Rationale |
| Ventilation | Chemical fume hood | All weighing of powdered this compound and preparation of solutions should be performed in a certified chemical fume hood to prevent inhalation of the compound and solvent vapors. |
| Safety Equipment | Readily accessible safety shower and eyewash station | Essential for immediate decontamination in case of accidental exposure. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical for maintaining the stability of this compound and ensuring the safety of laboratory personnel.
Preparation of Stock Solutions
This compound is frequently dissolved in Dimethyl Sulfoxide (DMSO) for in vitro experiments. For in vivo studies, it has been formulated in vehicles containing DMSO, Emulphor, ethanol, and saline.
Table 3: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 100 mg/mL |
| Ethanol | Sparingly soluble |
| Water | Insoluble |
Note: This data is based on information from chemical suppliers and may vary.
A common procedure for preparing a stock solution for in vitro use involves dissolving this compound powder in pure DMSO to a concentration of 10-100 mM. For in vivo studies, a typical vehicle is a mixture of DMSO, Emulphor, ethanol, and saline.
Storage Conditions
The stability of this compound is dependent on the storage conditions.
Table 4: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 2 years |
| In DMSO Solution | -80°C | Up to 6 months |
Note: It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
Waste Streams
-
Solid Waste: Contaminated PPE (gloves, etc.), weighing papers, and empty vials should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused this compound solutions and contaminated solvents should be collected in a designated, sealed, and properly labeled hazardous waste container. As this compound is often dissolved in DMSO, the waste should be treated as a flammable organic solvent mixture.
-
Sharps Waste: Needles and syringes used for administering this compound solutions must be disposed of in a designated sharps container.
The following diagram illustrates the general workflow for the safe handling and disposal of this compound.
Caption: Figure 1. This compound Handling and Disposal Workflow
Experimental Protocol: In Vitro Neuronal Viability Assay
The following is a generalized protocol for assessing the effect of this compound on neuronal viability, a common experiment for this compound.
-
Cell Culture: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) in 96-well plates at an appropriate density.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.
-
Treatment: Treat the cells with the this compound dilutions for the desired time period (e.g., 24, 48 hours). Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death (e.g., staurosporine).
-
Viability Assessment: Assess cell viability using a standard method such as the MTT assay, CellTiter-Glo® Luminescent Cell Viability Assay, or by using a fluorescent live/dead cell staining kit.
-
Data Analysis: Quantify the results and express them as a percentage of the vehicle-treated control.
The logical relationship for assessing experimental outcomes can be visualized as follows:
Caption: Figure 2. Logic Diagram for In Vitro Experiment
By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, ensuring both personal safety and the generation of reliable scientific data. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on handling and disposal of research chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
